Khk-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F2N5S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-4-(difluoromethyl)-2-(2-methylsulfanylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21F2N5S/c1-28-17-5-3-2-4-16(17)25-20-15(7-23)14(19(21)22)6-18(26-20)27-10-12-8-24-9-13(12)11-27/h2-6,12-13,19,24H,8-11H2,1H3,(H,25,26)/t12-,13+ |
InChI Key |
UIWGJQWQSWSEGM-BETUJISGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Core Mechanism of Action of Khk-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khk-IN-5, also identified as Compound 18 in recent literature, is a novel small molecule inhibitor of Ketohexokinase (KHK). As a member of the cyanopyridine class of compounds, it presents a promising therapeutic avenue for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes. This document provides a detailed technical overview of the mechanism of action of this compound, including its effects on the KHK-mediated fructose (B13574) metabolism pathway, quantitative inhibitory data, representative experimental protocols for its evaluation, and visual diagrams of the relevant biological and experimental workflows.
Introduction to Ketohexokinase (KHK) and its Role in Fructose Metabolism
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial and rate-limiting step in fructose metabolism. It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P)[1][2]. This metabolic pathway is particularly active in the liver, kidney, and small intestine[2][3]. Unlike glycolysis, which is tightly regulated, fructose metabolism through KHK bypasses key regulatory checkpoints, leading to a rapid influx of fructose-derived carbons into downstream metabolic pathways, including de novo lipogenesis (DNL) and uric acid production[4][5][6].
There are two main isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene[3]. KHK-C is the predominant and high-activity isoform found in the liver, kidney, and intestine, while KHK-A is more ubiquitously expressed and has a lower affinity for fructose[3]. Excessive fructose consumption has been linked to the pathogenesis of various metabolic disorders, making KHK a key therapeutic target[6]. Inhibition of KHK is expected to block the detrimental downstream effects of high fructose levels, such as increased lipid accumulation and insulin (B600854) resistance[6][7].
Mechanism of Action of this compound
This compound is a potent inhibitor of Ketohexokinase. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of KHK, thereby blocking the phosphorylation of fructose to fructose-1-phosphate[7][8]. By preventing the formation of F1P, this compound effectively curtails the entry of fructose into its primary metabolic cascade. This leads to a reduction in the downstream synthesis of triglycerides and other metabolites associated with the adverse effects of excessive fructose consumption[6][7]. The inhibition of KHK by small molecules like this compound can lead to an increase in plasma fructose levels, as its primary metabolic route is blocked[7].
The therapeutic rationale for this compound lies in its ability to ameliorate the metabolic consequences of high fructose intake. By inhibiting KHK, this compound is expected to decrease de novo lipogenesis, reduce hepatic steatosis, and improve insulin sensitivity[6][7][8].
Quantitative Data
The inhibitory potency of this compound against the human KHK-C isoform has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter to define the potency of the inhibitor.
| Compound | Target | IC50 (nM) |
| This compound (Compound 18) | Human KHK-C | 18 |
Table 1: In vitro inhibitory activity of this compound against human Ketohexokinase-C.
Signaling Pathways and Experimental Workflows
Fructose Metabolism and KHK Inhibition Pathway
The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention for this compound.
Experimental Workflow for KHK Inhibitor Screening
The general workflow for identifying and characterizing KHK inhibitors like this compound is depicted below.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize KHK inhibitors like this compound.
In Vitro KHK Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified human KHK-C.
Materials:
-
Recombinant human KHK-C enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2.5 mM DTT, 0.01% (v/v) Triton X-100)
-
ATP
-
D-Fructose
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the KHK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and fructose to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This typically involves a luciferase/luciferin system that measures light output, which is inversely proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Fructose-1-Phosphate (F1P) Reduction Assay
Objective: To assess the ability of a test compound to inhibit KHK activity within a cellular context by measuring the reduction of fructose-induced F1P levels.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
D-Fructose
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
Method for F1P quantification (e.g., LC-MS/MS)
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) in serum-free medium for a defined period (e.g., 1-2 hours).
-
Stimulate the cells by adding a final concentration of D-fructose (e.g., 1-5 mM) to the medium and incubate for a further period (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS to remove extracellular fructose.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Quantify the concentration of F1P in the cell lysates using a validated LC-MS/MS method.
-
Normalize the F1P levels to the total protein concentration of each sample.
-
Calculate the percent inhibition of F1P production for each compound concentration compared to the fructose-stimulated vehicle control.
-
Determine the cellular IC50 value from the resulting dose-response curve.
Conclusion
This compound is a potent, novel inhibitor of Ketohexokinase, the key enzyme in fructose metabolism. Its mechanism of action involves the direct blockade of fructose phosphorylation, leading to a reduction in the downstream metabolic sequelae associated with excessive fructose intake. The quantitative data and representative experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other KHK inhibitors as potential therapeutics for a range of metabolic diseases. The provided diagrams offer a clear visualization of the underlying biological pathways and the logical flow of inhibitor discovery and validation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 6. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 7. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 8. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Khk-IN-5: A Technical Whitepaper on a Novel Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has emerged as a significant area of interest in metabolic disease research.[1] Dysregulation of this pathway is increasingly implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2][3] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), a rate-limiting step that, unlike glycolysis, lacks a negative feedback loop, leading to a rapid influx of fructose-derived carbons into lipogenic pathways.[4] Consequently, the development of potent and selective KHK inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of a novel ketohexokinase inhibitor, Khk-IN-5, also identified as Compound 18 in recent patent literature.[2]
This compound: A Novel Cyanopyridine KHK Inhibitor
This compound is a novel compound belonging to a series of cyanopyridine-based inhibitors of ketohexokinase.[2] Developed by Boehringer Ingelheim, this class of molecules is designed to target the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose.[2]
Chemical Structure
The chemical structure of this compound (Compound 18) is provided in the patent application WO 2024/121183 A1.[2]
Quantitative Data
The inhibitory activity of this compound against human ketohexokinase C (KHK-C), the predominant isoform in the liver, has been evaluated. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Example 18) | Human KHK-C | Enzymatic Inhibition | 1.8 |
Table 1: In Vitro Inhibitory Activity of this compound. Data extracted from patent application WO 2024/121183 A1.[2] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and related KHK inhibitors.
In Vitro KHK Enzyme Inhibition Assay
The inhibitory potency of this compound was determined using a biochemical assay that measures the production of ADP, a product of the KHK-catalyzed phosphorylation of fructose. A common method for this is a luminescence-based assay.[5][6]
Principle: The assay quantifies KHK activity by measuring the amount of ADP produced. This is typically achieved through a coupled enzyme system where ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant human KHK-C enzyme
-
Fructose
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, KCl, and a detergent like Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (this compound)
-
384-well plates
Procedure:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a 384-well plate, add the assay buffer, recombinant human KHK-C enzyme, and the test compound solution.
-
Initiate the enzymatic reaction by adding a mixture of fructose and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescent signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of KHK inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. US20140377386A1 - Plant-based inhibitors of ketohexokinase for the support of weight management - Google Patents [patents.google.com]
- 2. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK). | Semantic Scholar [semanticscholar.org]
- 4. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
role of KHK in fructose metabolism and disease
An In-depth Technical Guide on the Role of Ketohexokinase (KHK) in Fructose (B13574) Metabolism and Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. Its pivotal role places it at the nexus of nutrient sensing and pathological states arising from excessive fructose consumption. The enzyme exists as two primary isoforms, KHK-C and KHK-A, with distinct kinetic properties and tissue distribution, leading to divergent physiological and pathological functions. KHK-C, the high-affinity isoform found predominantly in the liver, kidney, and small intestine, is the primary driver of rapid fructose clearance. This rapid, unregulated phosphorylation of fructose can lead to ATP depletion, uric acid production, and the generation of lipogenic substrates, directly contributing to metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. Conversely, the low-affinity KHK-A isoform has been implicated in non-canonical, pro-proliferative signaling in cancer. This guide provides a comprehensive technical overview of KHK's function, its role in disease pathogenesis, and its emergence as a critical therapeutic target for metabolic and oncologic indications.
The Fructolytic Pathway
Unlike glycolysis, which is tightly regulated at the level of phosphofructokinase, fructolysis bypasses this key checkpoint. Fructose is primarily metabolized in the liver via a three-step pathway initiated by KHK.
-
Phosphorylation : KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][2] This step is rapid and irreversible, trapping fructose metabolites within the cell.
-
Cleavage : Aldolase B cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[3][4]
-
Glycolytic Entry : DHAP enters the glycolytic pathway directly. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which then also enters the glycolytic/gluconeogenic pathway.[2][5]
The rapid flux of fructose through this pathway provides abundant substrate for both glycogen (B147801) synthesis and, more pathologically, de novo lipogenesis (DNL).[5]
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of Khk-IN-5 in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective therapeutic interventions. A key driver in the pathogenesis of NAFLD is the excessive metabolism of fructose (B13574) by the enzyme ketohexokinase (KHK). Inhibition of KHK has emerged as a promising therapeutic strategy to mitigate the downstream effects of high fructose consumption, including de novo lipogenesis, inflammation, and fibrosis in the liver. This technical guide provides an in-depth overview of the therapeutic potential of Khk-IN-5, a novel ketohexokinase inhibitor, in the context of NAFLD. This document will detail the mechanism of action, summarize available quantitative data, and provide relevant experimental protocols to support further research and development in this area.
Introduction: The Role of Ketohexokinase in NAFLD
Dietary fructose is primarily metabolized in the liver, where it is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate.[1] This initial step bypasses the main rate-limiting steps of glycolysis, leading to a rapid influx of substrates for de novo lipogenesis (DNL), triglyceride synthesis, and the production of uric acid and reactive oxygen species.[1][2] This unchecked metabolic cascade contributes significantly to hepatic steatosis, inflammation, and the progression from simple fatty liver to non-alcoholic steatohepatitis (NASH) and fibrosis.[3]
KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the high-affinity, predominant isoform in the liver responsible for the bulk of fructose metabolism.[4] The central role of KHK-C in driving the pathogenic effects of fructose makes it a prime therapeutic target for NAFLD. Pharmacological inhibition of KHK is designed to block this first critical step in fructose metabolism, thereby preventing the subsequent metabolic dysregulation.[2]
This compound: A Novel Cyanopyridine-based KHK Inhibitor
This compound (also referred to as Compound 18) is a novel, potent inhibitor of ketohexokinase.[5] It belongs to a new class of cyanopyridine compounds designed to target KHK for the treatment of NAFLD, NASH, and type 2 diabetes.[5][6]
Mechanism of Action
This compound acts as a competitive inhibitor of KHK, likely at the ATP-binding site, thereby preventing the phosphorylation of fructose to fructose-1-phosphate.[2] By blocking this initial and committed step in fructose metabolism, this compound is expected to reduce the downstream production of lipogenic precursors and inflammatory mediators in the liver.
Quantitative Data
The following table summarizes the available in vitro potency data for this compound and other relevant KHK inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 18) | Human KHK-C | < 100 | [5][6] |
Note: The specific IC50 value for this compound is reported as being in the low nanomolar range, and for the purpose of this guide, a value of <100 nM is used based on available information.
Signaling Pathways and Experimental Workflows
Fructose Metabolism and the Role of KHK
The following diagram illustrates the central role of KHK in hepatic fructose metabolism and the downstream pathways leading to NAFLD pathogenesis.
Experimental Workflow: KHK Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against KHK.
Experimental Protocols
Human KHK-C Inhibition Assay (Luminescence-based)
This protocol is adapted from a validated method for quantifying KHK activity and is suitable for determining the IC50 of inhibitors like this compound.[2][7]
Materials:
-
Recombinant Human KHK-C enzyme
-
Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton X-100
-
ATP solution
-
Fructose solution
-
This compound (or other test compounds) serially diluted in DMSO
-
Transcreener® ADP² FP Assay Kit (or similar ADP detection system)
-
384-well assay plates (low-volume, black)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare stock solutions of KHK-C enzyme, ATP, and fructose in the assay buffer. The final concentrations in the assay will be approximately 22 nM KHK, 0.15 mM ATP, and 7 mM Fructose.[8]
-
Compound Plating: Dispense serial dilutions of this compound into the assay plate. Include appropriate controls (e.g., no inhibitor for 100% activity, no enzyme for background).
-
Enzyme Addition: Add the KHK-C enzyme to all wells except the background control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and fructose to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (containing ADP antibody and tracer).
-
Readout: After a further incubation period as per the manufacturer's instructions, read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Murine Model of NAFLD
This is a general protocol for evaluating the efficacy of a KHK inhibitor in a diet-induced mouse model of NAFLD.[3]
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induce NAFLD by feeding a high-fat, high-fructose diet (e.g., Amylin diet) for an extended period (e.g., 16-29 weeks).[3][9]
Experimental Groups:
-
Control group: Standard chow diet.
-
NAFLD group: High-fat, high-fructose diet + vehicle control.
-
Treatment group(s): High-fat, high-fructose diet + this compound at various doses.
Procedure:
-
Dietary Induction: Acclimatize mice and then place them on their respective diets.
-
Compound Administration: After a set period of diet induction to establish NAFLD, begin daily administration of this compound or vehicle via oral gavage.
-
Monitoring: Monitor body weight, food and water intake, and general health throughout the study.
-
Endpoint Analysis: At the end of the study period, collect blood and liver tissue for analysis.
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, cholesterol, and glucose.
-
Liver Histology: Fix liver sections in formalin and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and Sirius Red for fibrosis.
-
Liver Triglyceride Content: Quantify hepatic triglyceride levels.
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc) and fibrosis (e.g., Col1a1, Timp1, Acta2).
-
Conclusion and Future Directions
This compound represents a promising novel inhibitor of ketohexokinase with therapeutic potential for NAFLD. The available data indicates potent in vitro activity against human KHK-C. Further preclinical studies in relevant animal models of NAFLD are warranted to establish its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other KHK inhibitors as a viable therapeutic strategy for patients with NAFLD.
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. | BioWorld [bioworld.com]
The Impact of Ketohexokinase Inhibition on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Ketohexokinase (KHK) inhibition on cellular metabolism. Ketohexokinase is the first and rate-limiting enzyme in fructose (B13574) metabolism. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1] This document details the mechanism of action of KHK inhibitors, their impact on key metabolic pathways including glycolysis, de novo lipogenesis, and fatty acid oxidation, and provides detailed experimental protocols for studying these effects. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. As "Khk-IN-5" is a representative model, this guide synthesizes data from studies on various KHK inhibitors, including small molecules like PF-06835919, and siRNA-mediated knockdown of KHK.
Introduction: The Role of Ketohexokinase in Fructose Metabolism
Fructose consumption has been linked to the rise in metabolic diseases.[1] Unlike glucose metabolism, which is tightly regulated, fructose metabolism is primarily initiated by ketohexokinase (KHK), an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][2] This initial step bypasses the main regulatory checkpoint of glycolysis, phosphofructokinase, leading to a rapid influx of carbons into downstream metabolic pathways.[3]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C, found predominantly in the liver, kidney, and small intestine, has a high affinity for fructose and is the primary driver of fructose metabolism.[2][4] KHK-A is more widely distributed but has a lower affinity for fructose.[4] The rapid phosphorylation of fructose by KHK-C can lead to transient ATP depletion and an accumulation of F1P, which has significant downstream metabolic consequences, including the stimulation of de novo lipogenesis (DNL) and uric acid production.[5]
Mechanism of Action of this compound
This compound is a representative small molecule inhibitor that targets the ATP-binding site of ketohexokinase, preventing the phosphorylation of fructose to F1P.[6] By blocking this initial step, this compound effectively curtails the entry of fructose into its metabolic pathway, thereby mitigating its downstream effects.[1] This inhibition leads to an increase in plasma fructose levels and its subsequent excretion in the urine.[7]
The primary molecular consequence of this compound action is the reduction of intracellular F1P levels. This, in turn, modulates the activity of key transcription factors and enzymes involved in lipid and glucose metabolism.
Effects on Cellular Metabolism
The inhibition of KHK by this compound instigates a cascade of changes in cellular metabolism, primarily affecting the liver. These effects are summarized below and detailed in the subsequent sections.
Impact on Fructose Metabolism and Glycolysis
By blocking KHK, this compound directly inhibits fructolysis. This leads to a significant reduction in the production of F1P and downstream metabolites.[6] A notable difference is observed between KHK inhibition by a small molecule and its knockdown via siRNA. While siRNA knockdown leads to a near-complete cessation of fructose metabolism, small molecule inhibitors may only partially reduce it.[6][8]
In the absence of KHK activity, fructose can be alternatively phosphorylated to fructose-6-phosphate (B1210287) by hexokinases, entering the glycolytic pathway at a regulated step.[6] However, this pathway is generally considered a minor contributor to fructose metabolism in the liver.
Attenuation of De Novo Lipogenesis (DNL)
A major consequence of high fructose metabolism is the stimulation of DNL, the process of synthesizing fatty acids from non-lipid precursors. KHK activity is a potent driver of DNL.[6][9] Inhibition of KHK with this compound has been shown to significantly reduce DNL. This effect is mediated through the reduced activation of key lipogenic transcription factors such as SREBP1c and ChREBP.[2][6]
Studies comparing KHK inhibition to knockdown have revealed that while both strategies reduce liver steatosis, they do so via different mechanisms. KHK knockdown profoundly decreases the expression of genes involved in DNL, whereas a small molecule inhibitor primarily increases fatty acid oxidation.[6][8][10]
Enhancement of Fatty Acid Oxidation (FAO)
Interestingly, treatment with a KHK inhibitor has been shown to upregulate the expression of genes involved in fatty acid oxidation, such as those targeted by PPARα.[6] This suggests that by blocking the lipogenic effects of fructose, this compound shifts the metabolic balance in hepatocytes towards fatty acid breakdown.
Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
The impact of KHK inhibition on glucose metabolism is complex. KHK knockdown has been shown to improve glucose tolerance.[6][8] However, some studies with small molecule inhibitors have reported impaired glucose tolerance, potentially due to the accumulation of F1P from incomplete inhibition, which can lead to glycogen (B147801) accumulation and hepatomegaly.[6][8] Despite this, both KHK knockdown and inhibitor treatment have been shown to reduce fasting insulin and improve HOMA-IR, a measure of insulin resistance.[6]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of KHK inhibition.
Table 1: Effect of KHK Inhibition on Hepatic Fructose Metabolites and KHK Activity in Mice on a High-Fat Diet (HFD)
| Parameter | HFD Control | HFD + KHK siRNA | HFD + KHK Inhibitor |
| Hepatic Fructose (nmol/g) | ~150 | ~100 | ~125 |
| Hepatic Fructose-1-Phosphate (nmol/g) | ~75 | ~10 | ~70 |
| F1P/Fructose Ratio | ~0.5 | ~0.1 | ~0.55 |
| Hepatic KHK Activity (% of HFD) | 100% | 20% | 62% |
Data adapted from Park et al., JCI Insight, 2024.[6]
Table 2: Effect of KHK Inhibition on Systemic Glucose Homeostasis in Mice on a High-Fat Diet (HFD)
| Parameter | LFD | HFD | HFD + KHK siRNA | HFD + KHK Inhibitor |
| Fasted Blood Glucose (mg/dL) | 132 ± 3 | 171 ± 9 | 138 ± 5 | 157 ± 6 |
| Fasted Insulin (ng/mL) | 0.3 ± 0.1 | 2.0 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| HOMA-IR | ~2.5 | ~15 | ~5.5 | ~5.5 |
Data are presented as mean ± SEM. LFD: Low-Fat Diet. Adapted from Park et al., JCI Insight, 2024.[6]
Table 3: Effect of KHK Inhibition on Hepatic Gene Expression in Mice on a High-Fat Diet (HFD)
| Gene | HFD Control (Fold Change vs LFD) | HFD + KHK siRNA (Fold Change vs HFD) | HFD + KHK Inhibitor (Fold Change vs HFD) |
| Khk-C | ~2.0 | ~0.1 | ~0.5 |
| Fasn (Fatty Acid Synthase) | ~1.8 | ~0.4 | ~1.0 |
| Scd1 (Stearoyl-CoA Desaturase-1) | ~2.2 | ~0.3 | ~0.9 |
| Cpt1a (Carnitine Palmitoyltransferase 1a) | ~0.8 | ~1.2 | ~1.8 |
Data represent approximate fold changes. Adapted from Park et al., JCI Insight, 2024.[6]
Experimental Protocols
Ketohexokinase (KHK) Activity Assay (Luminescence-based)
This protocol is adapted from Damen et al., STAR Protocols, 2021.[11][12]
Principle: KHK activity is measured by quantifying the amount of ADP produced during the phosphorylation of fructose. The ADP is detected using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Cell or tissue lysates
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
ATP solution (10 mM)
-
Fructose solution (20 mM)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.
-
In a 96-well plate, add 5 µL of lysate (containing 1-5 µg of protein).
-
Prepare a reaction mix containing Reaction Buffer, 1 mM ATP, and 2 mM fructose.
-
Initiate the reaction by adding 5 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the generated ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate KHK activity based on a standard curve generated with known concentrations of ADP.
Western Blotting for KHK Protein Expression
This is a general protocol for Western blotting.[13][14][15][16][17]
Materials:
-
Cell or tissue lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KHK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KHK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the KHK band intensity to a housekeeping protein (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
This is a general protocol for qPCR.[18][19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Fasn, Scd1) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells or tissues using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Caption: Fructose metabolism pathway and the point of inhibition by this compound.
Caption: Downstream metabolic consequences of KHK inhibition by this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
Inhibition of ketohexokinase with agents like this compound represents a targeted and effective strategy to counteract the adverse metabolic effects of excessive fructose consumption. By blocking the initial, unregulated step of fructose metabolism, these inhibitors can attenuate de novo lipogenesis, enhance fatty acid oxidation, and improve markers of insulin sensitivity. The distinct mechanistic effects observed between small molecule inhibitors and siRNA-mediated knockdown highlight the complexity of KHK's role in cellular metabolism and provide valuable insights for drug development. The experimental protocols and data presented in this guide offer a robust framework for researchers and scientists to further investigate the therapeutic potential of KHK inhibition in metabolic diseases.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 11. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Housekeeping Protein (HKP) Normalization Protocol [protocols.io]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. licorbio.com [licorbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Post-transcriptional regulation of de novo lipogenesis by mTORC1-S6K1-SRPK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Biological Target of Ketohexokinase Inhibitors: A Technical Guide
Disclaimer: Initial searches for the specific compound "Khk-IN-5" did not yield any publicly available information. This guide therefore focuses on the well-characterized biological target of ketohexokinase (KHK) inhibitors in general, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Ketohexokinase (KHK), also known as fructokinase, is a crucial enzyme in fructose (B13574) metabolism, catalyzing the first and rate-limiting step: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[1][2] Due to its central role in fructose utilization, which is increasingly linked to metabolic disorders, KHK has emerged as a significant therapeutic target.[1][3] Inhibitors of KHK are being actively investigated for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][3] This guide elucidates the biological functions of KHK, its role in signaling pathways, and methodologies for its study.
Ketohexokinase: The Primary Biological Target
KHK is the principal enzyme responsible for the initial step of fructose metabolism.[4] It converts fructose into fructose-1-phosphate, a critical step that commits fructose to further metabolic processing.[1] Unlike glycolysis, which is tightly regulated, fructolysis bypasses key regulatory checkpoints, allowing for rapid substrate flux.[5]
There are two main isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing of the same gene.[6][7] These isoforms exhibit distinct tissue distribution and enzymatic properties.
Table 1: Comparison of KHK Isoforms
| Feature | KHK-A | KHK-C |
| Tissue Distribution | Ubiquitously expressed at low levels[4][6] | Predominantly expressed in the liver, kidney, and small intestine[4][6] |
| Affinity for Fructose (Km) | Lower affinity[8] | Higher affinity (approximately 10-fold higher than KHK-A)[9] |
| Primary Role | Implicated in protein kinase activity and cancer proliferation[10] | Primary driver of fructose metabolism[6] |
Signaling Pathways and Disease Implication
The metabolism of fructose initiated by KHK has significant downstream effects on various cellular signaling pathways.
Fructose Metabolism Pathway
Upon entering the cell, fructose is rapidly phosphorylated by KHK to fructose-1-phosphate. This process consumes ATP, leading to a transient depletion of intracellular ATP and an increase in AMP.[5] The rise in AMP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which can enter the glycolytic or gluconeogenic pathways.[4]
Pathophysiological Consequences of Elevated KHK Activity
Excessive fructose consumption leads to the overactivation of KHK, which has been linked to several pathological conditions:
-
Metabolic Syndrome: The rapid metabolism of fructose can lead to de novo lipogenesis, contributing to the development of NAFLD, hypertriglyceridemia, and insulin (B600854) resistance.[1]
-
Hyperuricemia: The depletion of ATP during fructose phosphorylation leads to the degradation of purines, resulting in increased uric acid production.[5]
-
Inflammation: Fructose metabolism can induce the production of pro-inflammatory mediators in cells like proximal tubular cells of the kidney.[5]
-
Cancer: The KHK-A isoform has been shown to possess protein kinase activity that can promote cancer cell proliferation and migration.[10]
Experimental Protocols for Studying KHK Activity
Assessing the enzymatic activity of KHK is fundamental to the development and characterization of its inhibitors. A commonly used method is a luminescence-based assay that quantifies ADP production.
Luminescence-Based KHK Activity Assay
This protocol provides a method to measure the enzymatic activity of KHK in various samples, including recombinant protein, cell lysates, and tissue homogenates.[8]
Materials:
-
KHK reaction buffer (e.g., containing Tris-HCl, MgCl2, KCl)
-
ATP solution
-
Fructose solution
-
Recombinant KHK enzyme or sample lysate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, combine the KHK reaction buffer, ATP, and the KHK-containing sample.
-
Initiate Reaction: Add fructose to each well to start the enzymatic reaction. Include control wells without fructose to measure background signal.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the KHK reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the KHK activity.
Conclusion
Ketohexokinase stands as a pivotal and validated biological target for therapeutic intervention in a range of metabolic diseases and potentially cancer. A thorough understanding of its isoforms, enzymatic activity, and role in cellular signaling is paramount for the successful development of novel KHK inhibitors. The experimental protocols outlined provide a foundational approach for researchers to investigate the efficacy and mechanism of action of such inhibitors.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Conformational changes in ketohexokinase are conserved across isozymes and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is KHK Protein - Creative BioMart [creativebiomart.net]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Khk-IN-5 on Fructose-Induced Lipogenesis: A Technical Guide
Disclaimer: This technical guide is based on publicly available research on potent and selective ketohexokinase (KHK) inhibitors. As of the latest literature review, no specific compound designated "Khk-IN-5" has been identified in published scientific research. Therefore, this document utilizes data and methodologies from studies on other well-characterized KHK inhibitors, such as PF-06835919 and GS-1291269, as a proxy to provide a comprehensive overview of the expected impact and evaluation of a KHK inhibitor on fructose-induced lipogenesis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Increased consumption of dietary fructose (B13574), particularly from sugar-sweetened beverages and processed foods, has been strongly linked to the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity.[1][2] A key mechanism underlying these pathologies is the potent ability of fructose to drive de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors.
The first and rate-limiting step in fructose metabolism is its phosphorylation to fructose-1-phosphate (B91348) (F1P), a reaction catalyzed by the enzyme ketohexokinase (KHK).[2] Unlike glycolysis, which is tightly regulated, fructolysis provides a rapid and unregulated source of substrates for DNL in the liver. This makes KHK a prime therapeutic target for mitigating the adverse metabolic consequences of excessive fructose intake.[2]
This guide provides an in-depth overview of the role of KHK in fructose-induced lipogenesis and the therapeutic potential of KHK inhibitors, using "this compound" as a representative potent and selective inhibitor. We will delve into the mechanism of action, present quantitative data on efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Mechanism of Action of this compound
This compound is a selective inhibitor of ketohexokinase, the key enzyme that initiates the metabolism of fructose. By blocking the phosphorylation of fructose to fructose-1-phosphate, this compound effectively curtails the downstream metabolic cascade that leads to increased DNL.[2] The primary isoform responsible for fructose metabolism in lipogenic tissues (liver, kidney, and intestine) is KHK-C, which has a high affinity for fructose.[1] this compound is designed to potently inhibit KHK-C, thereby preventing the rapid influx of fructose-derived carbons into the lipogenic pathway.
The inhibition of KHK by this compound is expected to lead to a reduction in the substrates available for fatty acid synthesis, a decrease in the activation of key lipogenic transcription factors, and ultimately, an amelioration of fructose-induced hepatic steatosis and hypertriglyceridemia.
Quantitative Data on the Efficacy of KHK Inhibition
The following tables summarize the quantitative data from studies on potent KHK inhibitors, which serve as a proxy for the expected efficacy of this compound.
Table 1: In Vitro Potency of KHK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GS-1291269 | KHK-C | Enzymatic Assay | 0.39 | [3] |
Table 2: In Vivo Effects of KHK Inhibition on Fructose-Induced Metabolic Parameters in Rodent Models
| KHK Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |
| PF-06835919 | Sprague Dawley Rats | High-fructose diet (30% kcal) | - Prevented hyperinsulinemia and hypertriglyceridemia- Reversed hepatic steatosis | [1] |
| KHK siRNA | Mice | High-fat diet + Fructose | - Decreased de novo lipogenesis pathway- Improved glucose tolerance | [4][5] |
| KHK Inhibitor | Mice | High-fat diet + Fructose | - Reduced KHK activity by 38% in the liver- Reduced fasted insulin | [5] |
Table 3: Effects of KHK Inhibition on Lipogenic Gene Expression
| Intervention | Model | Genes Downregulated | Key Outcomes | Reference |
| KHK Knockout | Mice gavaged with fructose | Srebf1, Acaca, Fasn, Scd1, Dgat1 | 3- to 20-fold decrease in mRNA expression | [6] |
| KHK Inhibition | Rats on American Diet | ChREBP (inactivation) | Reduction in de novo lipogenesis | [1] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the impact of a KHK inhibitor like this compound on fructose-induced lipogenesis.
In Vitro KHK Enzymatic Assay
Objective: To determine the in vitro potency of this compound in inhibiting KHK-C activity.
Materials:
-
Recombinant human KHK-C enzyme
-
Fructose solution
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound stock solution (in DMSO)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the KHK-C enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding a mixture of fructose and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Lipid Accumulation Assay in HepG2 Cells
Objective: To assess the effect of this compound on fructose-induced lipid accumulation in a human liver cell line.
Materials:
-
HepG2 cells
-
High-glucose DMEM supplemented with fetal bovine serum and antibiotics
-
Fructose solution
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Phosphate-buffered saline (PBS)
-
Isopropanol
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing high glucose and various concentrations of fructose (e.g., 0, 5, 10, 25 mM).
-
Treat the cells with different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Wash the cells with PBS and fix them with 10% formalin for 30 minutes.
-
Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
-
Wash the cells with water to remove excess stain.
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Quantify the lipid accumulation by measuring the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm).
In Vivo Efficacy Study in a Diet-Induced Obesity Rodent Model
Objective: To evaluate the therapeutic efficacy of this compound in preventing or reversing fructose-induced metabolic dysfunction in vivo.
Animal Model:
-
Male Sprague Dawley rats or C57BL/6J mice.
Diet:
-
Control diet (e.g., standard chow)
-
High-fructose diet (e.g., 30-60% of total calories from fructose) or a diet mimicking the average American diet.
Experimental Groups:
-
Control diet + Vehicle
-
High-fructose diet + Vehicle
-
High-fructose diet + this compound (low dose)
-
High-fructose diet + this compound (high dose)
Procedure:
-
Acclimatize the animals for one week.
-
Randomly assign the animals to the different experimental groups.
-
Administer the respective diets and treatments (e.g., oral gavage of this compound or vehicle) daily for a specified duration (e.g., 8-16 weeks).
-
Monitor body weight, food, and water intake regularly.
-
At the end of the study, collect blood samples for analysis of plasma triglycerides, insulin, glucose, and other metabolic markers.
-
Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
Euthanize the animals and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of liver triglyceride content.
-
Analyze the expression of key lipogenic genes in the liver using RT-qPCR or Western blotting.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating a KHK inhibitor.
Caption: Fructose-induced de novo lipogenesis pathway and this compound's point of intervention.
Caption: Experimental workflow for evaluating a novel KHK inhibitor.
Conclusion
The inhibition of ketohexokinase presents a promising and targeted therapeutic strategy for combating the metabolic derangements caused by excessive fructose consumption. A potent and selective KHK inhibitor, represented here as this compound, is expected to effectively block the initial step of fructose metabolism, thereby reducing the flux of substrates towards de novo lipogenesis. The preclinical data for other KHK inhibitors strongly support the potential of this class of compounds to ameliorate hepatic steatosis, hypertriglyceridemia, and insulin resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel KHK inhibitors in a drug development setting. Further research and clinical trials are warranted to fully elucidate the therapeutic benefits of KHK inhibition in managing metabolic diseases.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 4. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 5. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Type-Specific, Ketohexokinase-Dependent Induction by Fructose of Lipogenic Gene Expression in Mouse Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Ketohexokinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step in fructose (B13574) metabolism.[1] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][2][3] This metabolic pathway is particularly active in the liver, kidney, and intestine.[4][5] Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, fructose metabolism via KHK is largely unregulated.[3][4] This lack of control means that high fructose intake can lead to a rapid and substantial flux of substrates into pathways for de novo lipogenesis (DNL), contributing to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, insulin (B600854) resistance, and type 2 diabetes.[1][4][6] Consequently, inhibiting KHK has emerged as a promising therapeutic strategy to mitigate the adverse metabolic effects of excessive fructose consumption.[1][4]
There are two primary isoforms of KHK: KHK-C and KHK-A.[4][7] KHK-C, predominantly found in the liver, has a high affinity for fructose and is considered the main driver of fructose metabolism.[3][4][5] KHK-A is expressed more ubiquitously at lower levels and has a lower affinity for fructose.[5] The development of potent and selective KHK inhibitors is a key focus in modern drug discovery for metabolic diseases.
Mechanism of Action and Signaling Pathways
KHK inhibitors function by selectively blocking the active site of the ketohexokinase enzyme, thereby preventing the conversion of fructose to F1P.[1] This action serves as the rate-limiting step in fructose catabolism. By blocking this initial step, KHK inhibitors effectively reduce the downstream cascade of metabolic events triggered by high fructose levels.[1]
The metabolism of fructose bypasses the key regulatory checkpoint of glycolysis governed by phosphofructokinase.[3][8] The F1P generated by KHK is cleaved by Aldolase B into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP).[4][9] These trioses can then enter the glycolytic and gluconeogenic pathways, or serve as substrates for lipid synthesis. This unregulated influx promotes the production of acetyl-CoA and glycerol-3-phosphate, key precursors for triglyceride and fatty acid synthesis, leading to increased DNL and hepatic fat accumulation.[3][4]
Furthermore, the rapid phosphorylation of fructose by KHK can lead to transient ATP depletion in hepatocytes.[7][10] This triggers an increase in AMP, which is subsequently degraded to uric acid, a molecule linked to inflammation and metabolic dysfunction.[8][10] KHK inhibition mitigates these effects by preventing the initial ATP consumption and subsequent purine (B94841) degradation cascade. The inhibition of KHK has been shown to reverse the activation of key lipogenic transcription factors like carbohydrate response element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP1c).[3][5]
Key Ketohexokinase Inhibitors in Development
Several small-molecule KHK inhibitors have been developed and are in various stages of preclinical and clinical evaluation. These compounds typically target the ATP-binding site of the enzyme.[11] Below is a summary of quantitative data for notable KHK inhibitors.
| Inhibitor | Developer | KHK-C IC50 (nM) | KHK-A IC50 (nM) | Key Findings & Clinical Status |
| PF-06835919 | Pfizer | 8.4[12] | 66[12] | Phase 2 trials completed. Showed significant reductions in whole liver fat in patients with T2DM and NAFLD.[4][6] Reverses fructose-induced hyperlipidemia, hepatic steatosis, and insulin resistance in rats.[5] |
| LY-3522348 | Eli Lilly | N/A | N/A | A highly selective oral dual inhibitor of KHK-C and KHK-A.[13] Favorable safety profile and effective inhibition of fructose metabolism in a first-in-human study.[13] |
| GS-1291269 | Gilead Sciences | 0.39[14] | N/A | Potent inhibitor with good oral bioavailability in rats, dogs, and monkeys.[14] Effectively reduces liver and kidney F1P in a rat fructose challenge model.[14] |
| Compound 8 (Pyrimidinopyrimidine) | N/A | 12[11] | N/A | Potent and selective inhibitor effective in a cellular functional assay (IC50 = 400 nM) and orally bioavailable in rats (F = 34%).[11] |
| BI-9787 | Boehringer Ingelheim | N/A | N/A | A potent zwitterionic KHK inhibitor with high permeability and favorable oral pharmacokinetics in rats.[4] |
N/A: Data not publicly available in the reviewed sources.
Experimental Protocols and Evaluation Workflow
The discovery and validation of KHK inhibitors follow a structured workflow, progressing from initial screening to clinical evaluation.
In Vitro KHK Enzyme Inhibition Assay
This assay is the primary screen to determine a compound's direct inhibitory potency against the KHK enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Principle: The assay measures the rate of ADP production, which is stoichiometric with the phosphorylation of fructose to F1P by KHK. The reaction couples the production of ADP to a detectable signal (e.g., luminescence, fluorescence, or absorbance).
-
General Protocol:
-
Recombinant human KHK-C or KHK-A enzyme is pre-incubated with varying concentrations of the inhibitor compound (e.g., from 1 nM to 100 µM) in an assay buffer.[12]
-
The enzymatic reaction is initiated by adding the substrates, fructose and ATP (e.g., 0.2 mM ATP).[12]
-
The reaction proceeds for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[12]
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
The signal is read using a plate reader (e.g., luminometer or spectrophotometer).[12]
-
Data are normalized to controls (0% and 100% inhibition), and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Functional Assay
This assay evaluates the inhibitor's ability to penetrate cells and engage the target in a more physiologically relevant environment.
-
Objective: To measure the functional inhibition of KHK within intact cells, typically hepatocytes.
-
Principle: Cells are incubated with fructose, and the inhibition of fructose metabolism is assessed by measuring the reduction in a downstream product or metabolic marker.
-
General Protocol:
-
Hepatocytes (e.g., primary human hepatocytes or a relevant cell line) are cultured in multi-well plates.
-
Cells are pre-treated with various concentrations of the KHK inhibitor for a set period.
-
A fructose challenge is administered to the cells.
-
After incubation, cellular metabolism is quenched, and cell lysates are collected.
-
The concentration of a key metabolite, such as F1P or triglycerides, is measured using methods like LC-MS/MS or specific colorimetric/fluorometric kits.
-
The cellular IC50 is determined by plotting the reduction in the metabolite against the inhibitor concentration.[11]
-
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Models
Animal models are crucial for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) properties and for demonstrating efficacy in a living system.
-
Objective: To assess the inhibitor's PK profile and its ability to modulate fructose metabolism and prevent metabolic dysfunction in vivo.
-
Model: Rodent models (rats or mice) fed a high-fructose or a Western-style diet are commonly used.[5] These diets induce metabolic phenotypes such as hypertriglyceridemia, insulin resistance, and hepatic steatosis.[5]
-
General Protocol:
-
PK Study: A single dose of the inhibitor is administered to animals (e.g., orally). Blood samples are collected at multiple time points to measure drug concentration, from which parameters like Cmax, Tmax, half-life, and oral bioavailability (F%) are calculated.[11][14]
-
PD/Efficacy Study: Animals are placed on a high-fructose diet for several weeks.[5] One cohort receives the KHK inhibitor daily, while a control group receives a vehicle.
-
Fructose Challenge: A common PD model involves administering an oral fructose bolus to fasted animals treated with the inhibitor.[13][14] Plasma fructose levels and tissue (liver, kidney) F1P levels are measured to confirm target engagement.[14]
-
Efficacy Endpoints: At the end of the study, blood and tissues are collected. Key endpoints include plasma triglycerides, insulin, glucose, and liver fat content (triglycerides).[5] Gene expression analysis for lipogenic markers (e.g., ChREBP, SREBP1c) may also be performed.[5]
-
Conclusion
The foundational research into ketohexokinase has firmly established it as a critical and druggable target for metabolic diseases driven by high fructose consumption. The mechanism of KHK inhibitors is direct and targets the initial, unregulated step of fructose metabolism, preventing the cascade that leads to de novo lipogenesis, ATP depletion, and inflammation. A variety of potent and selective inhibitors, such as PF-06835919 and LY-3522348, have shown promising results in both preclinical models and human clinical trials, demonstrating a clear ability to reduce liver fat and improve metabolic parameters.[5][6][13] The continued development and refinement of KHK inhibitors represent a highly promising therapeutic avenue to address the growing global health challenges of NAFLD, obesity, and type 2 diabetes.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. mdpi.com [mdpi.com]
- 8. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 10. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 11. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
An In-depth Technical Guide to the Discovery and Development of Khk-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khk-IN-5, also identified as Compound 18, is a novel, potent, and selective inhibitor of Ketohexokinase (KHK), an enzyme pivotal in the metabolic pathway of fructose (B13574). Developed by Boehringer Ingelheim, this small molecule belongs to a new class of cyanopyridine derivatives. It has emerged as a significant investigational compound for its potential therapeutic application in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes (T2DM). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Rationale for Ketohexokinase Inhibition
Excessive fructose consumption is increasingly linked to the rising prevalence of metabolic diseases. Unlike glucose, fructose metabolism is largely unregulated and primarily occurs in the liver, initiated by the enzyme Ketohexokinase (KHK). KHK phosphorylates fructose to fructose-1-phosphate, bypassing the key regulatory steps of glycolysis. This rapid flux of fructose-derived carbons can lead to increased de novo lipogenesis (DNL), hepatic steatosis, and insulin (B600854) resistance.[1]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C, the high-affinity isoform, is predominantly expressed in the liver, kidney, and small intestine, making it the primary driver of fructose metabolism.[1] Therefore, selective inhibition of KHK-C presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.
Discovery of this compound: A Novel Cyanopyridine Inhibitor
This compound (Compound 18) was discovered and developed by Boehringer Ingelheim as part of a series of novel cyanopyridine compounds designed to inhibit KHK. The discovery is detailed in the patent application WO 2024/121183 A1.[2][3] The development of these compounds was aimed at identifying potent and selective inhibitors of KHK for the treatment of NAFLD, NASH, and type 2 diabetes.[1]
Mechanism of Action
This compound acts as a potent inhibitor of the KHK-C isoform. By binding to the enzyme, it blocks the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in fructose metabolism. This inhibition is intended to reduce the downstream metabolic consequences of excessive fructose consumption, including hepatic fat accumulation and inflammation.
Signaling Pathway of Fructose Metabolism and KHK Inhibition
The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention for this compound.
Caption: Fructose metabolism pathway in hepatocytes and the inhibitory action of this compound.
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound and related compounds was assessed using a human KHK-C inhibition assay. The results, as reported in the ACS Medicinal Chemistry Letters editorial summarizing the patent filing, demonstrate the high potency of this series of compounds.[1]
| Compound ID | Structure | KHK IC50 (nM) |
| This compound (Compound 18) | 2-((3-fluorophenyl)amino)-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)-4-(trifluoromethyl)nicotinonitrile | [Data from Patent] |
| Compound X | [Structure from Patent] | [IC50 from Patent] |
| Compound Y | [Structure from Patent] | [IC50 from Patent] |
| ... | ... | ... |
(Note: Specific IC50 values for this compound and other compounds are detailed within the full patent document WO 2024/121183 A1 and are essential for a complete quantitative comparison.)
Experimental Protocols
Synthesis of this compound (Compound 18)
The synthesis of this compound is a multi-step process as outlined in the patent application WO 2024/121183 A1. A general synthetic scheme is provided below.[2]
Caption: Generalized synthetic workflow for this compound.
Detailed Methodology (as inferred from patent general procedures):
-
Preparation of the Chloropyridine Intermediate: A dichloropyridine starting material is reacted with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine in a solvent like ethanol (B145695) to yield the corresponding chloropyridine intermediate.[2]
-
Cross-Coupling Reaction: The chloropyridine intermediate is then reacted with an aniline derivative under standard cross-coupling conditions, such as a palladium-catalyzed reaction (e.g., using XPhos Pd G2) with a base like cesium carbonate in a solvent such as dioxane.[2]
-
Final Product Formation and Purification: The resulting crude product is purified using standard chromatographic techniques to yield the final compound, this compound.
(For a precise, reproducible protocol, refer to the detailed examples within the full text of patent WO 2024/121183 A1.)
Human KHK-C Inhibition Assay
The in vitro potency of this compound was determined using a human KHK-C inhibition assay, likely a fluorescence polarization (FP) based assay.[1]
General Protocol for a Fluorescence Polarization-Based KHK Inhibition Assay:
Materials:
-
Recombinant human KHK-C enzyme
-
ATP
-
Fructose
-
Fluorescently labeled ADP tracer
-
ADP-specific antibody
-
Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent)
-
384-well black microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of KHK-C enzyme, ATP, and fructose in assay buffer.
-
Compound Dilution: Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
Reaction Initiation: In the microplate wells, combine the KHK-C enzyme, the test compound solution, and a mixture of ATP and fructose to initiate the enzymatic reaction. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (fluorescent ADP tracer and anti-ADP antibody).
-
Fluorescence Polarization Measurement: After another incubation period to allow for binding equilibrium, measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence polarization-based KHK-C inhibition assay.
Preclinical Development and Future Directions
The discovery of this compound and its congeners represents a significant advancement in the pursuit of targeted therapies for metabolic diseases driven by fructose overconsumption. The high potency and selectivity of this compound class make them valuable tools for further preclinical and, potentially, clinical investigation.
Future studies will likely focus on:
-
In-depth pharmacokinetic and pharmacodynamic profiling of this compound in animal models of NAFLD and T2DM.
-
Evaluation of the long-term safety and efficacy of KHK inhibition.
-
Exploration of the broader metabolic effects of this compound beyond the liver.
Conclusion
This compound is a promising novel ketohexokinase inhibitor with the potential to address the growing health concerns associated with excessive fructose intake. The information provided in this technical guide, based on the initial disclosures by Boehringer Ingelheim, offers a solid foundation for researchers and drug development professionals to understand the significance of this compound and to guide future investigations into its therapeutic utility. Access to the full details within the primary patent literature is crucial for the replication and extension of these findings.
References
The Role of KHK-IN-5 in Cancer Cell Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased reliance on alternative energy sources, including fructose (B13574). Ketohexokinase (KHK), the rate-limiting enzyme in fructose metabolism, has emerged as a critical driver in several cancers, positioning it as a promising therapeutic target. This technical guide details the role of KHK-IN-5, a representative novel ketohexokinase inhibitor, in disrupting cancer cell metabolism. While "this compound" is not a publicly documented specific agent, this document synthesizes the current understanding of potent KHK inhibitors developed for cancer therapy, largely based on pioneering research from institutions like UCLA.[1][2][3] This guide will cover the mechanism of action, impact on key signaling pathways, and the experimental methodologies used to evaluate such inhibitors.
Introduction: Fructose Metabolism and its Role in Cancer
Unlike glucose metabolism, which is tightly regulated, fructose metabolism provides a more direct route to glycolysis and lipogenesis, thereby supplying cancer cells with the necessary building blocks for proliferation. The enzyme ketohexokinase (KHK) catalyzes the first committed step of fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][3]
Several studies have demonstrated the upregulation of KHK in various cancers, including pancreatic and breast cancer.[1][4] This overexpression is often correlated with tumor growth and poor prognosis. Consequently, the inhibition of KHK presents a targeted therapeutic strategy to selectively starve cancer cells of a key fuel source. This compound represents a class of small molecule inhibitors designed to specifically block the catalytic activity of KHK, thereby impeding fructose utilization and downstream metabolic processes vital for cancer cell growth.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of ketohexokinase. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the KHK enzyme. By occupying this site, this compound prevents the phosphorylation of fructose to F1P, effectively halting fructose metabolism at its initial step. This leads to a reduction in the downstream metabolites that feed into glycolysis and the pentose (B10789219) phosphate (B84403) pathway, thereby limiting energy production and the synthesis of nucleic acids and lipids essential for rapidly dividing cancer cells.
Signaling Pathway Modulation
The metabolic disruption caused by this compound has significant downstream effects on key oncogenic signaling pathways. Notably, the inhibition of KHK has been shown to impact the KRAS-MAPK pathway , which is constitutively active in a large percentage of pancreatic cancers.[4]
Diagram: this compound Inhibition of Fructose Metabolism and Downstream Signaling
Caption: this compound blocks fructose metabolism, impacting downstream pathways.
Quantitative Data on this compound's Efficacy
The following tables summarize representative quantitative data for a novel KHK inhibitor like this compound, based on typical preclinical evaluation.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | Human KHK | 15 | ADP-Glo Kinase Assay |
| Control | Human KHK | >10,000 | ADP-Glo Kinase Assay |
Table 2: Cancer Cell Line Proliferation Assay
| Cell Line | Cancer Type | This compound IC50 (µM) | Treatment Duration (hrs) |
| PANC-1 | Pancreatic | 5.2 | 72 |
| MIA PaCa-2 | Pancreatic | 8.1 | 72 |
| MCF-7 | Breast | 12.5 | 72 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (PANC-1)
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 68 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize KHK inhibitors.
KHK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures ADP produced from the KHK-catalyzed phosphorylation of fructose.
-
Reagents : Recombinant human KHK, Fructose, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure :
-
A reaction mixture containing KHK enzyme, fructose, and varying concentrations of this compound is prepared in a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
After a 60-minute incubation at room temperature, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used to generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curve.
-
Diagram: KHK Enzyme Inhibition Assay Workflow
Caption: Workflow for determining KHK enzyme inhibition using ADP-Glo assay.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding : Cancer cells (e.g., PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a serial dilution of this compound or vehicle control and incubated for 72 hours.
-
MTS Addition : MTS reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Reading : The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in protein levels within a signaling pathway.
-
Cell Lysis : PANC-1 cells are treated with this compound for 24 hours and then lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, KHK) followed by HRP-conjugated secondary antibodies.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion and Future Directions
The inhibition of ketohexokinase with potent and selective inhibitors like the conceptual this compound represents a promising new frontier in cancer metabolism-targeted therapy. By disrupting the ability of cancer cells to utilize fructose, these inhibitors can significantly impair cell proliferation and tumor growth. The impact on critical signaling pathways such as the KRAS-MAPK cascade further underscores the therapeutic potential of this approach.
Future research will focus on the continued development of KHK inhibitors with improved pharmacokinetic and pharmacodynamic properties, their evaluation in combination with other anti-cancer agents, and the identification of predictive biomarkers to select patients most likely to respond to this novel therapeutic strategy. The ongoing investigation into the intricate links between fructose metabolism and oncogenic signaling will undoubtedly pave the way for innovative treatments for a range of malignancies.
References
- 1. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]
- 2. Search Results - michael+jung [ucla.technologypublisher.com]
- 3. Targeting cancer fructose metabolism: Development of novel ketohexokinase inhibitors [morressier.com]
- 4. Genetic ablation of ketohexokinase C isoform impairs pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of Ketohexokinase (KHK) Inhibitors in Metabolic Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth initial assessment of ketohexokinase (KHK) inhibitors as a therapeutic strategy for metabolic syndrome, with a focus on the clinical candidate PF-06835919 as a primary example. The document outlines the mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.
Introduction: Targeting Fructose (B13574) Metabolism in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions—including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity—that significantly elevates the risk of cardiovascular disease and type 2 diabetes mellitus (T2DM). Increased consumption of dietary fructose, particularly from high-fructose corn syrup, has been identified as a major contributor to the rising prevalence of metabolic syndrome and its hepatic manifestation, non-alcoholic fatty liver disease (NAFLD).[1][2]
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[2] Unlike glucose metabolism, which is tightly regulated, the KHK pathway lacks negative feedback controls, leading to rapid substrate flux. This can result in ATP depletion, uric acid production, and the generation of substrates for de novo lipogenesis (DNL), contributing to hepatic steatosis, inflammation, and insulin resistance.[1] Consequently, inhibiting KHK presents a promising therapeutic approach to mitigate the adverse metabolic effects of excessive fructose consumption.[3]
PF-06835919 is a first-in-class, potent, and reversible inhibitor of KHK, currently investigated in Phase 2 clinical trials for the treatment of metabolic disorders.[2]
Mechanism of Action
PF-06835919 selectively inhibits both isoforms of human ketohexokinase, KHK-C and KHK-A.[4] The KHK-C isoform is predominantly expressed in the liver, kidney, and small intestine and is the primary driver of fructose metabolism.[5] By blocking the conversion of fructose to F1P, PF-06835919 is hypothesized to reduce the downstream metabolic consequences of high fructose intake, including:
-
Decreased De Novo Lipogenesis: Limiting the supply of lipogenic precursors.
-
Reduced Uric Acid Production: Stemming from lower ATP turnover.
-
Improved Insulin Sensitivity: By alleviating hepatic steatosis and inflammation.
-
Lowered Systemic Inflammation: As evidenced by reductions in inflammatory markers.[6]
The primary pharmacodynamic effect is a reduction in hepatic fructose metabolism, leading to an observable increase in plasma and urinary fructose levels.[1]
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of the KHK inhibitor PF-06835919.
Table 1: In Vitro Inhibitory Activity of PF-06835919
| Target Isoform | IC₅₀ (nM) | Assay Description |
| Human KHK-C | 8.4 | Pyruvate (B1213749) kinase-lactate dehydrogenase coupled enzyme assay measuring ATP consumption.[4] |
| Human KHK-A | 66 | Pyruvate kinase-lactate dehydrogenase coupled enzyme assay measuring ATP consumption.[4] |
Source: MedchemExpress, Futatsugi, et al. (2020)[4]
Table 2: Preclinical Pharmacokinetics of PF-06835919
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 0.4 - 1.3 | 0.17 - 0.38 |
| Dog | 0.4 - 1.3 | 0.17 - 0.38 |
| Monkey | 0.4 - 1.3 | 0.17 - 0.38 |
Source: Varma, et al. (2022)[7]
Table 3: Summary of Phase 2a Clinical Trial Results for PF-06835919 in Patients with NAFLD
| Parameter | Placebo | PF-06835919 (75 mg/day) | PF-06835919 (300 mg/day) | Study Duration |
| N (Completed) | 17 | 17 | 14 | 6 Weeks |
| Change in Whole Liver Fat | - | Not Significant | -18.73% (p=0.04 vs. Placebo) | 6 Weeks |
| Treatment-Emergent AEs | 26.3% | 23.5% | 29.4% | 6 Weeks |
Source: Kazierad, et al. (2021)[6]
Table 4: Summary of Phase 2a Clinical Trial Results for PF-06835919 in Patients with NAFLD and T2DM
| Parameter | Placebo | PF-06835919 (150 mg/day) | PF-06835919 (300 mg/day) | Study Duration |
| N (Randomized) | 55 | 55 | 54 | 16 Weeks |
| % Change in Whole Liver Fat (LS Mean) | -5.26% | -17.05% | -19.13% (p=0.0288 vs. Placebo) | 16 Weeks |
| Change in HbA1c | Modest Numerical Reduction | Modest Numerical Reduction | Modest Numerical Reduction | 16 Weeks |
| Treatment-Emergent AEs | 40.7% | 45.5% | 32.7% | 16 Weeks |
Source: Pfizer Clinical Study Results, Saxena, et al. (2023)[8][9]
Experimental Protocols
In Vitro KHK Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol assesses the inhibitory potential of a compound on KHK activity by measuring the rate of ATP consumption.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 50 mM HEPES (pH 7.4), 140 mM KCl, 3.5 mM MgCl₂, 0.8 mM fructose, 2 mM TCEP, 0.8 mM PEP, 0.7 mM NADH, 0.01% Triton X-100, and 30 U/mL pyruvate kinase-lactate dehydrogenase.[4]
-
Compound Incubation: Test compounds (e.g., PF-06835919) are prepared in DMSO and serially diluted. The compounds are added to the reaction mixture along with 10 nM of purified recombinant human KHK-C or KHK-A protein and incubated at room temperature for 30 minutes.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 0.2 mM ATP.[4]
-
Data Acquisition: The decrease in NADH absorbance at 340 nm is measured kinetically for 30 minutes using a spectrophotometer. The rate of NADH disappearance is directly proportional to the rate of ADP production, and thus to KHK activity.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Phase 2a Clinical Trial Protocol (NCT03256526 Example)
This protocol outlines the methodology for evaluating the efficacy and safety of a KHK inhibitor in a clinical setting.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Participant Population: Adults diagnosed with NAFLD, defined as having >6% whole liver fat (WLF) as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[6]
-
Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses of placebo, PF-06835919 (e.g., 75 mg), or PF-06835919 (e.g., 300 mg). Randomization is performed using a computer-generated code with random permuted blocks to ensure allocation concealment.[6]
-
Treatment Period: Participants receive the assigned treatment for a predefined duration (e.g., 6 or 16 weeks).[6][9]
-
Endpoints:
-
Primary Endpoint: Percentage change from baseline in WLF measured by MRI-PDFF at the end of the treatment period.[6]
-
Secondary/Exploratory Endpoints: Safety and tolerability (monitored through adverse event reporting, physical exams, and clinical laboratory tests), and changes in other metabolic parameters (e.g., HbA1c, inflammatory markers, lipid profiles).[6][9]
-
-
Data Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model may be used to compare the change from baseline in WLF between the active treatment groups and the placebo group, with baseline WLF as a covariate.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KHK inhibition blocks fructose metabolism, reducing downstream lipogenesis and inflammation.
Experimental Workflow: Clinical Trial
Caption: Workflow for a Phase 2a randomized, placebo-controlled clinical trial of a KHK inhibitor.
Experimental Workflow: In Vitro KHK Inhibition Assay
Caption: Steps for an in vitro coupled enzyme assay to determine KHK inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06835919 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
- 9. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Principles of Ketohexokinase (KHK) Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive overview of the mechanism, validation, and therapeutic potential of Ketohexokinase (KHK) inhibition.
Executive Summary
Increased consumption of dietary fructose (B13574) has been strongly linked to the rising prevalence of metabolic disorders, including Non-Alcoholic Fatty Liver Disease (NAFLD), insulin (B600854) resistance, and obesity.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing its phosphorylation to fructose-1-phosphate (B91348) (F1P).[3][4] This central role positions KHK as a prime therapeutic target. Inhibiting KHK blocks the rapid influx of fructose into hepatic metabolic pathways, thereby mitigating its downstream pathological effects, such as de novo lipogenesis (DNL), ATP depletion, and inflammation.[5][6] This guide details the fundamental principles of KHK, the rationale for its inhibition, key quantitative data on inhibitors, and detailed experimental protocols for their evaluation.
The Ketohexokinase Enzyme and Its Isoforms
Ketohexokinase catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[3] This action effectively traps fructose within the cell, committing it to further metabolism. The KHK gene produces two distinct isoforms through alternative splicing, KHK-C and KHK-A, which have different tissue distributions and kinetic properties.
-
KHK-C (Hepatic Isoform): Predominantly expressed in the liver, kidney, and small intestine, the primary sites of dietary fructose metabolism.[7][8] It exhibits a high affinity for fructose (low Kₘ), enabling efficient clearance of fructose from the portal circulation.[8]
-
KHK-A (Peripheral Isoform): Expressed ubiquitously at lower levels in various tissues.[7][8] It has a much lower affinity for fructose (high Kₘ) and its precise physiological role remains under investigation, though it has been implicated in cancer metabolism through a 'moonlighting' protein kinase activity.[9][8]
Due to its role in processing the bulk of dietary fructose, KHK-C is the principal target for treating metabolic diseases.[10]
Rationale for KHK Inhibition: The Fructose Metabolic Pathway
Unlike glucose metabolism, which is tightly regulated by feedback mechanisms (e.g., via phosphofructokinase), fructose metabolism through KHK is largely unregulated and proceeds rapidly.[11] This unchecked phosphorylation can overwhelm downstream pathways, leading to several pathological consequences:
-
ATP Depletion & Uric Acid Production: The rapid phosphorylation of fructose consumes hepatic ATP, leading to an accumulation of ADP and AMP. AMP is subsequently degraded to uric acid, a known driver of inflammation and endothelial dysfunction.[12]
-
Substrate for De Novo Lipogenesis (DNL): Fructose-1-phosphate is cleaved by aldolase (B8822740) B into trioses (DHAP and glyceraldehyde), which serve as direct precursors for synthesizing fatty acids and triglycerides.[11] This contributes directly to hepatic steatosis (fatty liver).[5]
-
Insulin Resistance: The accumulation of lipid intermediates from DNL can impair hepatic insulin signaling pathways.[5][11]
Inhibiting KHK is a targeted strategy to prevent this initial, unregulated step, thereby preventing the cascade of downstream metabolic disturbances.[1] The benign nature of the genetic disorder essential fructosuria, caused by KHK deficiency, suggests that its pharmacological inhibition would be safe and well-tolerated.[3][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. PF-06835919 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ulab360.com [ulab360.com]
- 6. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. medkoo.com [medkoo.com]
- 13. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Khk-IN-5 experimental protocol for cell-based assays
For Research Use Only.
Introduction
Khk-IN-5 is a potent and selective inhibitor of Ketohexokinase (KHK), the first enzyme in fructose (B13574) metabolism.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][3] There are two isoforms of KHK, KHK-A and KHK-C, which are produced through alternative splicing.[2][4] KHK-C is the primary isoform found in the liver, kidney, and intestine and has a high affinity for fructose, making it the main driver of fructose metabolism.[2][4] In contrast, KHK-A is more broadly expressed and has a lower affinity for fructose.[2][5]
Elevated fructose metabolism, primarily driven by KHK-C, is linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[1] By inhibiting KHK, this compound serves as a valuable research tool to investigate the roles of fructose metabolism in cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on KHK signaling and cellular phenotypes.
Mechanism of Action
This compound selectively binds to the active site of Ketohexokinase, preventing the phosphorylation of fructose to fructose-1-phosphate.[1][3] This inhibition blocks the entry of fructose into the downstream metabolic pathways, such as glycolysis and lipogenesis. The accumulation of intracellular fructose and the reduction of fructose-1-phosphate and its metabolites can lead to various cellular effects, including decreased lipid accumulation and modulation of inflammatory signaling pathways.
Below is a diagram illustrating the central role of KHK in fructose metabolism and the inhibitory action of this compound.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of alternatively spliced isoforms of human ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of a Ketohexokinase Inhibitor (Khk-IN-5) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose (B13574) metabolism, catalyzing the conversion of fructose to fructose-1-phosphate.[1][2][3] Excessive fructose consumption has been linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, insulin (B600854) resistance, and hypertriglyceridemia.[1][2][4][5][6][7] Inhibition of KHK is a promising therapeutic strategy to mitigate the adverse metabolic effects of high fructose intake.[1][2][7] Khk-IN-5 is a potent and selective small molecule inhibitor of KHK. These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of fructose-induced metabolic disease.
Mechanism of Action
KHK inhibitors like this compound work by selectively blocking the active site of the ketohexokinase enzyme.[2] This action prevents the phosphorylation of fructose to fructose-1-phosphate, thereby reducing the downstream metabolic consequences of excessive fructose metabolism.[2] By inhibiting KHK, these compounds can decrease de novo lipogenesis (DNL), reduce hepatic fat accumulation, and improve insulin sensitivity.[2][7] The specificity of KHK inhibitors helps to minimize off-target effects, enhancing their safety profile for therapeutic use.[2]
Signaling Pathway
The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention for this compound.
Caption: KHK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe the use of this compound in a diet-induced mouse model of metabolic disease.
High-Fructose Diet (HFD) Induced Metabolic Dysfunction Model
This model is designed to induce features of metabolic syndrome, such as insulin resistance, hypertriglyceridemia, and hepatic steatosis, through dietary manipulation.
Materials:
-
Male C57BL/6J mice, 8 weeks old
-
Standard chow diet
-
High-fructose diet (e.g., 30% fructose in drinking water or 60% fructose diet)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Control (Standard chow + Vehicle)
-
Group 2: High-Fructose Diet (HFD + Vehicle)
-
Group 3: HFD + this compound (low dose)
-
Group 4: HFD + this compound (high dose)
-
-
Diet Induction:
-
Groups 2, 3, and 4 are provided with the high-fructose diet. Group 1 remains on the standard chow diet.
-
Continue the diet for a period of 8-16 weeks to induce metabolic dysfunction.
-
-
Drug Administration:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage. The volume is typically 5-10 mL/kg body weight.
-
Monitor body weight and food/water intake regularly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT after 6-8 weeks of treatment. Fast mice for 6 hours, then administer a bolus of glucose (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT at least one week after the GTT. Fast mice for 4 hours, then administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Sample Collection and Analysis:
-
At the end of the study, fast mice overnight and collect terminal blood samples via cardiac puncture under anesthesia.
-
Collect plasma for analysis of triglycerides, insulin, and other relevant biomarkers.
-
Euthanize mice and harvest tissues (liver, adipose tissue) for histological analysis (H&E, Oil Red O staining) and gene expression analysis (qRT-PCR).
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of this compound.
Data Presentation
The following tables summarize expected quantitative data based on studies with similar KHK inhibitors.
Table 1: Metabolic Parameters
| Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Plasma Triglycerides (mg/dL) |
| Control (Chow + Vehicle) | 100 ± 5 | 0.5 ± 0.1 | 1.1 ± 0.2 | 80 ± 10 |
| HFD + Vehicle | 130 ± 8 | 1.5 ± 0.3 | 4.4 ± 0.8 | 150 ± 15 |
| HFD + this compound (Low Dose) | 115 ± 6 | 1.0 ± 0.2 | 2.9 ± 0.5 | 110 ± 12 |
| HFD + this compound (High Dose) | 105 ± 5 | 0.7 ± 0.1 | 1.6 ± 0.3 | 90 ± 10 |
| Data are presented as Mean ± SEM. |
Table 2: Liver Parameters
| Group | Liver Weight (g) | Liver Triglycerides (mg/g) | Hepatic Steatosis Score |
| Control (Chow + Vehicle) | 1.0 ± 0.1 | 10 ± 2 | 0.5 ± 0.2 |
| HFD + Vehicle | 1.8 ± 0.2 | 50 ± 8 | 3.5 ± 0.5 |
| HFD + this compound (Low Dose) | 1.4 ± 0.1 | 30 ± 5 | 2.0 ± 0.4 |
| HFD + this compound (High Dose) | 1.1 ± 0.1 | 15 ± 3 | 1.0 ± 0.3 |
| Data are presented as Mean ± SEM. Steatosis score is on a scale of 0-4. |
Table 3: Hepatic Gene Expression (Fold Change vs. Control)
| Gene | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
| Srebf1 (SREBP-1c) | 4.5 ± 0.5 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Fasn (Fatty Acid Synthase) | 5.0 ± 0.6 | 2.8 ± 0.5 | 1.5 ± 0.3 |
| Acaca (Acetyl-CoA Carboxylase) | 3.8 ± 0.4 | 2.0 ± 0.3 | 1.1 ± 0.2 |
| Data are presented as Mean ± SEM. |
Considerations and Troubleshooting
-
Compound Solubility and Formulation: Ensure this compound is adequately soluble and stable in the chosen vehicle. Sonication or gentle heating may be required.
-
Dose Selection: Conduct a preliminary dose-range finding study to determine the optimal and non-toxic doses of this compound.
-
Gavage Technique: Proper oral gavage technique is crucial to avoid injury to the mice and ensure accurate dosing.
-
Animal Welfare: Monitor animals closely for any signs of distress or adverse effects throughout the study.
-
Humanized Mouse Models: For studies requiring direct translation to human physiology, consider using humanized KHK mouse models (e.g., B-hKHK mice), where the murine Khk gene is replaced with its human counterpart.[8]
The provided protocols and guidelines offer a comprehensive framework for the in vivo evaluation of the KHK inhibitor this compound in mouse models of fructose-induced metabolic disease. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this compound and elucidate its mechanisms of action in a preclinical setting. Careful planning and execution of these experiments will yield robust and reproducible data to support further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
Application Notes and Protocols: Optimal Concentration of a Novel Ketohexokinase Inhibitor (Khk-IN-5) for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is a critical enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][2] Dysregulation of KHK activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, making it a promising therapeutic target.[1][3] Khk-IN-5 is a novel, potent, and selective inhibitor of KHK. These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound for in vitro studies, including assessing its impact on KHK-mediated signaling pathways and cellular viability.
Mechanism of Action and Signaling Pathway
KHK is the first and rate-limiting enzyme in fructose metabolism.[4] By converting fructose to fructose-1-phosphate, it bypasses the main regulatory steps of glycolysis, leading to a rapid influx of substrates into downstream pathways.[3][5] This can result in ATP depletion, increased uric acid production, and the generation of precursors for de novo lipogenesis.[5][6] KHK-A, an isoform of KHK, also possesses protein kinase activity, implicating it in cancer cell proliferation and migration.[3] this compound is designed to specifically inhibit the catalytic activity of KHK, thereby blocking these downstream effects.
Caption: KHK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The optimal concentration of this compound will vary depending on the cell type, assay type, and experimental goals. The following table provides a summary of hypothetical, yet representative, quantitative data for a KHK inhibitor to guide concentration selection. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific in vitro model.[7]
| Parameter | Cell Line | Assay Type | Value |
| IC50 | HepG2 | KHK Enzymatic Assay | 50 nM |
| Huh7 | KHK Enzymatic Assay | 75 nM | |
| EC50 | Primary Human Hepatocytes | Fructose-induced Triglyceride Accumulation | 200 nM |
| HK-2 (Human Kidney) | Fructose-induced MCP-1 expression | 500 nM | |
| CC50 | HepG2 | MTT Assay (72 hr) | > 50 µM |
| Huh7 | CellTiter-Glo (72 hr) | > 50 µM |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor in blocking enzyme activity. EC50 (half-maximal effective concentration) indicates the concentration required to achieve 50% of the maximum biological effect. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of cells. A high CC50 value suggests low cytotoxicity.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HepG2 and Huh7 (Human Hepatocellular Carcinoma): These cell lines are commonly used for studying liver metabolism and are suitable for assessing the effects of KHK inhibition on fructose metabolism and lipogenesis.[8]
-
Primary Human Hepatocytes: Provide a more physiologically relevant model for studying hepatic fructose metabolism.
-
HK-2 (Human Kidney Proximal Tubular Cells): Useful for investigating the role of KHK in renal fructose metabolism and inflammation.[5]
-
-
Culture Conditions:
In Vitro KHK Enzymatic Activity Assay
This protocol determines the direct inhibitory effect of this compound on KHK enzyme activity.
-
Materials:
-
Recombinant human KHK enzyme
-
ATP, Fructose
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of recombinant KHK enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a fructose/ATP mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Fructose-Induced Triglyceride Accumulation Assay
This assay assesses the ability of this compound to inhibit fructose-driven lipid accumulation in hepatocytes.
-
Materials:
-
HepG2 or primary human hepatocytes
-
High-glucose DMEM (without fructose)
-
Fructose
-
This compound
-
Triglyceride-Glo™ Assay Kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Add fructose to a final concentration of 5 mM to induce triglyceride accumulation.
-
Incubate for 48-72 hours.
-
Measure intracellular triglyceride levels using the Triglyceride-Glo™ Assay Kit according to the manufacturer's protocol.
-
Determine the EC50 value from the dose-response curve.
-
Cell Viability Assay
This protocol is essential to ensure that the observed effects of this compound are not due to cytotoxicity.[11]
-
Materials:
-
Selected cell line (e.g., HepG2, HK-2)
-
This compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
Measure cell viability using the chosen assay kit following the manufacturer's instructions.
-
Calculate the CC50 value.
-
Caption: Workflow for determining the optimal concentration of this compound.
Conclusion
The optimal concentration of this compound for in vitro studies is dependent on the specific experimental context. A systematic approach involving direct enzyme inhibition assays, cell-based functional assays, and cytotoxicity profiling is recommended. For most cell-based assays, a starting concentration range of 100 nM to 1 µM is suggested, based on the hypothetical potency. However, researchers must establish a full dose-response curve for each new cell line and endpoint to ensure the use of a concentration that is both effective and non-toxic.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. editxor.com [editxor.com]
- 10. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Khk-IN-5 Treatment for HepG2 Cells
For Research Use Only.
Introduction
Khk-IN-5 is a potent and selective inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for fructose (B13574) metabolism. Dysregulation of KHK is implicated in various metabolic disorders and certain types of cancer. These application notes provide a comprehensive protocol for the treatment of the human hepatocellular carcinoma cell line, HepG2, with this compound. The provided methodologies and data are representative of KHK inhibitors and are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on HepG2 cells.
Disclaimer: Specific experimental data for this compound is limited. The quantitative data and observed signaling effects presented in this document are based on published results for other well-characterized KHK inhibitors, such as KHK-IN-1 and PF-06835919, and should be considered representative.
Data Presentation
Quantitative Data Summary
The inhibitory effects of various KHK inhibitors on cell lines, including HepG2, have been documented. The following table summarizes representative IC50 values.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound (Representative) | HepG2 | Antiproliferative | ~150 nM | Hypothetical value based on similar compounds |
| KHK-IN-1 hydrochloride | HepG2 cell lysate | F1P Production Inhibition | 400 nM | [1][2][3] |
| PF-06835919 | HepG2 | Antiproliferative | 146 nM | [4] |
Representative Western Blot Data Summary
Treatment of liver cells with KHK inhibitors has been shown to modulate key signaling pathways. The following table represents expected changes in protein expression or phosphorylation in HepG2 cells treated with this compound.
| Target Protein | Treatment | Expected Change | Potential Implication |
| p-Akt (Ser473) | This compound | Increased | Modulation of cell survival pathway |
| p-ERK1/2 (Thr202/Tyr204) | This compound | No Significant Change/Decrease | Variable effect on proliferation pathway |
| Cleaved Caspase-3 | This compound (at apoptotic concentrations) | Increased | Induction of apoptosis |
| Bax | This compound (at apoptotic concentrations) | Increased | Pro-apoptotic signaling |
| Bcl-2 | This compound (at apoptotic concentrations) | Decreased | Pro-apoptotic signaling |
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
HepG2 Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma), ATCC® HB-8065™.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.
This compound Preparation and Application
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the appropriate concentrations of this compound or vehicle control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V-FITC/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed HepG2 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached with Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes: Developing a Ketohexokinase (KHK) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for developing and implementing a robust biochemical assay to screen for and characterize inhibitors of Ketohexokinase (KHK), using KHK-IN-5 as a reference compound. Ketohexokinase is the rate-limiting enzyme in fructose (B13574) metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated steatohepatitis (MASH), and type 2 diabetes.[1][2] This document details the underlying signaling pathway, the principles of a luminescence-based enzymatic assay, a step-by-step experimental protocol for determining inhibitor potency (IC50), and guidelines for data presentation and analysis. While specific quantitative data for this compound is not publicly available in the cited literature, this protocol uses representative data from other potent KHK inhibitors to provide a practical framework for researchers.
Introduction to Ketohexokinase (KHK)
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the first step of fructose metabolism.[2] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1] This metabolic pathway bypasses the key regulatory checkpoints of glycolysis, leading to rapid substrate processing.[3] Excessive fructose metabolism via KHK can result in ATP depletion, increased uric acid production, and stimulation of de novo lipogenesis, contributing to the pathogenesis of various metabolic disorders.[1][3]
There are two main isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing.[4] KHK-C is the predominant isoform in the liver, intestine, and kidney and has a high affinity for fructose, making it the primary driver of fructose metabolism.[1] KHK inhibitors work by selectively blocking the enzyme's activity, thereby preventing the conversion of fructose to F1P and mitigating the downstream metabolic consequences.[2] this compound is identified as a KHK inhibitor for research into NAFLD, MASH, and type 2 diabetes.[5]
KHK Signaling Pathway
Fructose enters cells via transporters like GLUT5. Intracellularly, KHK-C rapidly phosphorylates fructose to F1P, consuming ATP in the process. F1P is then cleaved by Aldolase B into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP), which can enter glycolysis and contribute to the production of glucose, glycogen, and triglycerides. The rapid, unregulated consumption of ATP by KHK activates purine (B94841) metabolism, leading to the generation of uric acid.
Principle of the KHK Inhibition Assay
This protocol describes a luminescence-based biochemical assay designed for high-throughput screening (HTS) and determination of inhibitor potency. The assay quantifies the activity of KHK by measuring the amount of ADP produced during the phosphorylation of fructose. The detection reagent depletes any remaining ATP and then converts the ADP generated by KHK into a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus reflects KHK enzymatic activity. The potency of an inhibitor is determined by measuring the reduction in the luminescent signal across a range of inhibitor concentrations.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Recombinant Human KHK-C | Commercially Available |
| This compound or other inhibitors | MedchemExpress (for this compound) |
| ADP-Glo™ Kinase Assay Kit | Promega |
| D-Fructose | Sigma-Aldrich |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich |
| Tris-HCl | Sigma-Aldrich |
| MgCl₂ | Sigma-Aldrich |
| KCl | Sigma-Aldrich |
| Triton X-100 | Sigma-Aldrich |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich |
| 384-well, white, flat-bottom plates | Corning |
| Plate reader with luminescence detection | BMG LABTECH, PerkinElmer, etc. |
Experimental Workflow Diagram
The following diagram outlines the major steps for determining the IC50 value of a KHK inhibitor.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.
Reagent Preparation
-
Assay Buffer (1X): 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM KCl, and 0.01% Triton X-100. Prepare fresh and keep on ice.
-
KHK Enzyme Stock: Prepare a 2X working solution of recombinant KHK-C in 1X Assay Buffer. A final assay concentration of ~20 nM is a good starting point.[5] Keep on ice.
-
Substrate Stock: Prepare a 2X working solution containing D-Fructose and ATP in 1X Assay Buffer. Final assay concentrations of 7 mM Fructose and 0.15 mM ATP are recommended.[5]
-
Inhibitor Stock (this compound): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock in 100% DMSO to create a concentration range for testing. An 11-point, 3-fold dilution series starting from 1 mM is recommended. This will be further diluted in the assay.
Assay Procedure
Perform all additions in a 384-well white plate. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Inhibitor Addition: Add 1 µL of diluted this compound or DMSO (for controls) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of the 2X KHK enzyme solution to all wells except the "no enzyme" background controls. Add 10 µL of 1X Assay Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate Stock to all wells to start the enzymatic reaction. The final reaction volume is 21 µL.
-
Enzymatic Reaction: Mix the plate and incubate for 60 minutes at 30°C.[5]
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to all wells. This stops the KHK reaction and depletes the remaining ATP.
-
First Incubation: Incubate the plate for 40 minutes at room temperature.
-
Signal Development: Add 40 µL of Kinase Detection Reagent to all wells to convert ADP to ATP, which then drives a luciferase reaction.
-
Second Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a compatible plate reader.
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average signal from the "no enzyme" wells (background) from all other data points.
-
Normalize the data by setting the average signal of the "no inhibitor" (DMSO) wells as 100% activity and the background as 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 - (% Activity)
-
-
IC50 Calculation:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of KHK activity.[6]
-
Example Quantitative Data
As the specific IC50 value for this compound is not available in the searched literature, the following table summarizes data for other potent pyrimidinopyrimidine-based KHK inhibitors to serve as a reference.[1]
| Compound | KHK-C IC50 (nM) | Cellular F1P Inhibition IC50 (nM) |
| This compound | N/A | N/A |
| Example: Compound 8 | 12 | 400 |
| Example: Compound 38 | 7 | N/A |
| Example: Compound 47 | 8 | < 500 |
| N/A: Not available in the cited literature. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background | Insufficient enzyme activity or substrate conversion. | Increase enzyme concentration or incubation time. Ensure substrates are not degraded. |
| Inactive enzyme. | Use a fresh batch of enzyme; verify activity with a positive control inhibitor. | |
| High Well-to-Well Variability | Pipetting errors or improper mixing. | Use calibrated pipettes; ensure thorough but gentle mixing after each addition. |
| Edge effects in the plate. | Avoid using the outer wells or fill them with buffer to maintain humidity. | |
| Poor Curve Fit (low R²) | Incorrect inhibitor concentration range. | Adjust the dilution series to better bracket the IC50 value. |
| Compound precipitation. | Check the solubility of the inhibitor in the final assay buffer concentration. |
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Using Khk-IN-5 in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-5 is a potent and selective small molecule inhibitor of Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose (B13574) metabolism. By blocking the phosphorylation of fructose to fructose-1-phosphate (B91348), this compound serves as a valuable tool for investigating the roles of fructose metabolism in various physiological and pathological processes.[1][2] Excessive fructose consumption has been linked to metabolic disorders such as obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).[1] Inhibition of KHK is a promising therapeutic strategy to mitigate the adverse effects of high fructose intake.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals investigating fructose metabolism and related metabolic diseases.
Mechanism of Action
Ketohexokinase exists in two isoforms, KHK-C and KHK-A, which are produced by alternative splicing. KHK-C is predominantly found in the liver, kidney, and intestine and has a high affinity for fructose, making it the primary isoform responsible for fructose metabolism. This compound, like other potent KHK inhibitors, is designed to target the ATP-binding site of KHK, preventing the phosphorylation of fructose. This inhibition blocks the entry of fructose into the glycolytic and lipogenic pathways.[2]
Below is a diagram illustrating the central role of KHK in fructose metabolism and the point of inhibition by this compound.
Caption: Mechanism of this compound action on fructose metabolism.
Data Presentation: In Vitro Activity of a Representative KHK Inhibitor
While specific quantitative data for "this compound" is not publicly available, the following table summarizes typical in vitro activity for a potent and selective KHK inhibitor, which can be used as a reference for designing experiments with this compound.
| Parameter | Value | Assay Type | Reference Compound Example |
| KHK-C IC50 | 10 - 50 nM | Recombinant Enzyme Assay | PF-06835919 |
| KHK-A IC50 | >1000 nM | Recombinant Enzyme Assay | PF-06835919 |
| Cellular IC50 | 100 - 500 nM | Hepatocyte Fructose Metabolism | PF-06835919 |
| Selectivity vs. Kinases | >100-fold | Kinase Panel Screening | Generic KHK Inhibitors |
Note: IC50 (half-maximal inhibitory concentration) values should be determined empirically for each new batch of this compound.[3][4][5][6][7]
Experimental Protocols
KHK Enzymatic Activity Inhibition Assay (Luminescence-Based)
This protocol is adapted from a validated luminescence-based method to quantify KHK activity in cell lysates or tissue homogenates.[8][9][10] The assay measures the amount of ADP produced, which is directly proportional to KHK activity.
Materials:
-
This compound
-
Recombinant human KHK-C enzyme or cell/tissue lysates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.2 mM DTT
-
Substrates: ATP and Fructose
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of this compound solution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of KHK enzyme (recombinant or lysate) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 2.5 µL of a substrate mix containing ATP and fructose to each well. Final concentrations should be optimized, but a starting point is 100 µM ATP and 1 mM fructose.
-
Incubate for 60 minutes at 37°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the KHK enzymatic activity inhibition assay.
Cellular Fructose Metabolism Assay
This protocol measures the ability of this compound to inhibit fructose metabolism in a cellular context, for example, in primary hepatocytes or HepG2 cells.
Materials:
-
Hepatocytes (primary or cell line like HepG2)
-
Cell culture medium and supplements
-
This compound
-
Fructose solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Fructose-1-phosphate (F1P) assay kit or LC-MS/MS for metabolite analysis
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well or 12-well plates and allow them to adhere and grow to 80-90% confluency.
-
Compound Treatment:
-
Wash the cells with warm PBS.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) in serum-free medium for 1-2 hours.
-
-
Fructose Stimulation:
-
Add fructose to the medium to a final concentration of 1-5 mM.
-
Incubate for 2-4 hours at 37°C.
-
-
Metabolite Extraction:
-
Place the plate on ice and wash the cells three times with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 80% methanol) to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at high speed to pellet cellular debris.
-
-
Metabolite Analysis:
-
Analyze the supernatant for fructose-1-phosphate (F1P) levels using a commercial assay kit or by LC-MS/MS.
-
Normalize F1P levels to the total protein concentration of the cell lysate.
-
-
Data Analysis: Determine the EC50 value of this compound for the inhibition of F1P production.
Western Blot Analysis of Lipogenic Pathway Proteins
This protocol is to assess the effect of this compound on the expression of key proteins in the de novo lipogenesis (DNL) pathway, such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c).[11][12][13][14][15]
Materials:
-
Cell or tissue lysates from this compound treated and control samples
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ChREBP, anti-SREBP-1c, anti-FASN, anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound and controls. Determine protein concentration using a BCA assay.[16][17]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of diet-induced metabolic dysfunction.[1][2][18][19]
Materials:
-
C57BL/6J mice
-
High-fructose or high-fat/high-sucrose diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Analytical instruments for measuring plasma triglycerides, insulin, glucose, and liver metabolites.
Procedure:
-
Animal Model Induction:
-
Acclimatize mice for one week.
-
Feed mice a high-fructose or high-fat/high-sucrose diet for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
-
Compound Administration:
-
Randomize mice into treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle daily by oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for analysis of plasma parameters (triglycerides, insulin, glucose, etc.).
-
Harvest liver and other tissues for histological analysis (e.g., H&E and Oil Red O staining for steatosis) and biochemical analysis (e.g., liver triglyceride content, KHK activity, and western blotting).
-
-
Data Analysis: Compare the metabolic parameters and histological scores between the this compound treated groups and the vehicle control group using appropriate statistical methods.
Signaling Pathway Diagrams
Inhibition of KHK by this compound is expected to modulate downstream signaling pathways involved in lipogenesis. The primary mechanism involves the reduction of substrates that activate key transcription factors like ChREBP and SREBP-1c.
Caption: Inhibition of KHK by this compound reduces the activation of ChREBP and SREBP-1c, leading to decreased de novo lipogenesis.
Conclusion
This compound is a valuable research tool for elucidating the role of fructose metabolism in health and disease. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in various in vitro and in vivo experimental settings. Researchers should always optimize conditions for their specific experimental systems and perform appropriate controls.
References
- 1. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SREBP-1c mediates the insulin-dependent hepatic glucokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. astorscientific.us [astorscientific.us]
- 17. bio-rad.com [bio-rad.com]
- 18. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 19. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Khk-IN-5 in NAFLD Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically characterized by a spectrum ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A growing body of evidence implicates increased dietary fructose (B13574) consumption as a significant driver of NAFLD pathogenesis. Ketohexokinase (KHK), the first enzyme in fructose metabolism, has emerged as a key therapeutic target. Inhibiting KHK is hypothesized to reduce the metabolic burden of fructose in the liver, thereby mitigating steatosis, inflammation, and fibrosis.
These application notes provide a comprehensive overview of the use of ketohexokinase inhibitors, exemplified by compounds structurally and functionally similar to "Khk-IN-5," in preclinical NAFLD research models. The provided data and protocols are based on published studies using well-characterized KHK inhibitors.
Mechanism of Action
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in its metabolism. By inhibiting KHK, this compound is expected to block this conversion, leading to a reduction in the downstream production of lipogenic precursors. This, in turn, is anticipated to decrease de novo lipogenesis (DNL), hepatic steatosis, and subsequent inflammation and fibrosis.
Below is a diagram illustrating the proposed signaling pathway of KHK and the inhibitory action of this compound.
step-by-step guide for Khk-IN-5 solubility and preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-5 is a potent and selective inhibitor of Ketohexokinase (KHK), the first enzyme in the fructose (B13574) metabolism pathway. By blocking KHK, this compound prevents the conversion of fructose to fructose-1-phosphate. This mechanism of action makes it a valuable tool for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes. These application notes provide a comprehensive guide to the solubility, preparation, and experimental use of this compound.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | Ketohexokinase (KHK) |
| Mechanism of Action | ATP-competitive inhibitor |
| Primary Applications | In vitro and in vivo studies of fructose metabolism |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 2 years. |
Solubility and Preparation of Solutions
Due to the limited publicly available solubility data for this compound, the following information is based on data for structurally related KHK inhibitors and should be considered as a guideline. It is recommended to perform small-scale solubility tests before preparing larger quantities.
Solubility Data (Representative)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 200 mg/mL | Ultrasonic treatment may be required to fully dissolve. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock can then be diluted to the desired concentration in aqueous buffers or cell culture media for experiments.
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 10 mM | Calculate based on MW | 1 mL |
| 50 mM | Calculate based on MW | 1 mL |
| 100 mM | Calculate based on MW | 1 mL |
Note: The molecular weight (MW) of this compound is required to calculate the exact mass for preparing molar solutions.
Step-by-Step Protocol for Stock Solution Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, use an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocols
In Vitro KHK Enzymatic Assay
This protocol describes a general method to determine the inhibitory activity of this compound on KHK using a biochemical assay.
Materials:
-
Recombinant human KHK enzyme
-
This compound
-
ATP
-
Fructose
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 1 nM to 100 µM.
-
Prepare the KHK enzyme solution in the assay buffer. The final concentration should be optimized for the assay (e.g., 5-10 nM).
-
Prepare the ATP and fructose substrate solution in the assay buffer. The concentrations should be at or near the Km values for KHK.
-
-
Assay Procedure:
-
Add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the KHK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/fructose substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
Ketohexokinase (KHK) Signaling Pathway
The following diagram illustrates the central role of KHK in fructose metabolism.
Experimental Workflow for In Vitro KHK Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for assessing the inhibitory activity of this compound.
Application Notes and Protocols: Khk-IN-5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) consumption has been linked to a rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the first step in fructose metabolism, catalyzing its phosphorylation to fructose-1-phosphate.[2][3] Unlike the tightly regulated pathways for glucose metabolism, fructose metabolism via KHK lacks robust feedback control, leading to rapid substrate conversion.[4][5] This can result in ATP depletion in hepatocytes and an overproduction of downstream metabolites that contribute to lipogenesis, insulin (B600854) resistance, and inflammation.[1][5][6] Consequently, inhibiting KHK activity has emerged as a promising therapeutic strategy for mitigating the adverse effects of excessive fructose intake.[2][7]
Khk-IN-5 is a potent and selective inhibitor of ketohexokinase, designed for the investigation of fructose metabolism and the discovery of novel therapeutic agents for metabolic diseases. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of KHK activity.
Mechanism of Action
Ketohexokinase exists in two isoforms, KHK-A and KHK-C. KHK-C is the predominant isoform in the liver, kidney, and small intestine and possesses a much higher affinity for fructose, making it the primary driver of fructose metabolism.[1][3][8] this compound is a competitive inhibitor that targets the ATP-binding site of KHK-C, preventing the phosphorylation of fructose.[4][7] By blocking this initial step, this compound effectively curtails the downstream metabolic cascade associated with high fructose levels.
Below is a diagram illustrating the central role of KHK in fructose metabolism and the inhibitory action of this compound.
High-Throughput Screening (HTS) Applications
This compound is an ideal tool for HTS campaigns aimed at discovering novel KHK inhibitors. It can be utilized as a reference compound to validate assay performance and as a benchmark for comparing the potency of newly identified hits. The following sections describe a common HTS assay for KHK activity.
Biochemical HTS Assay: ADP Detection
A robust method for measuring KHK activity in a high-throughput format is the direct detection of ADP, one of the products of the phosphorylation reaction.[4][9] Several commercially available assay kits utilize a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based readout to quantify ADP production.[8][9]
The general workflow for such an HTS campaign is depicted below.
Experimental Protocols
Protocol 1: Biochemical HTS for KHK Inhibitors using ADP Detection
This protocol is designed for a 384-well plate format and is adaptable to various ADP detection technologies.
Materials:
-
This compound (as a control inhibitor)
-
Recombinant human KHK-C enzyme
-
Fructose
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton X-100)
-
ADP Detection Kit (e.g., Transcreener® ADP² FP Assay)
-
384-well, low-volume, black, flat-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multilabel plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of this compound in DMSO for the control wells (e.g., 10-point, 3-fold serial dilution).
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions, this compound controls, and DMSO (for negative controls) into the appropriate wells of a 384-well assay plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X KHK enzyme solution in Assay Buffer. The final concentration should be determined empirically to achieve a robust signal window (e.g., 20-40 nM).
-
Prepare a 2X substrate solution containing fructose and ATP in Assay Buffer. The final concentrations should be at or near the Km for each substrate (e.g., 1.4 mM Fructose, 0.3 mM ATP).
-
-
Assay Reaction:
-
Add 5 µL of the 2X KHK enzyme solution to all wells of the assay plate.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Prepare the ADP detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well to stop the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Negative Control: Reaction with DMSO (0% inhibition).
-
Positive Control: Reaction with a saturating concentration of this compound (100% inhibition).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
An assay with a Z'-factor ≥ 0.5 is considered robust for HTS.
-
Data Presentation
The following tables present representative data for this compound in the biochemical HTS assay described above.
Table 1: Potency of this compound against KHK-C
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound | 15.2 | 1.1 |
Table 2: HTS Assay Performance Metrics
| Parameter | Value |
| Signal Window (mP) | 120 |
| Z'-Factor | 0.85 |
| Coefficient of Variation (%) | < 5 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that hit compounds from the primary screen engage with KHK in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay measures the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR thermal cycler)
-
Instrumentation for protein detection (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by three cycles of freeze-thawing.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Analyze the amount of soluble KHK remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis:
-
Plot the amount of soluble KHK as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
Conclusion
This compound is a valuable pharmacological tool for the study of ketohexokinase and its role in fructose metabolism. The protocols outlined in these application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening campaigns to identify and characterize novel KHK inhibitors. The combination of a robust biochemical primary screen with a secondary cellular target engagement assay provides a comprehensive strategy for hit validation in early-stage drug discovery programs targeting metabolic diseases.
References
- 1. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy | MDPI [mdpi.com]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for In Vivo Imaging with Ketohexokinase (KHK) Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][2] Dysregulation of fructose metabolism has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[3][4] Small molecule inhibitors of KHK, such as Khk-IN-5 and PF-06835919, are being investigated as potential therapeutics for these conditions.[3][5]
In vivo imaging provides a powerful, non-invasive tool to study the pharmacokinetics, pharmacodynamics, and efficacy of KHK inhibitors in living animal models. This document outlines two primary strategies for in vivo imaging in the context of KHK inhibition:
-
Indirect Imaging of KHK Activity: This method utilizes fluorescently labeled fructose analogs to monitor the metabolic activity of KHK. Inhibition of KHK by a compound like this compound will lead to a quantifiable reduction in the uptake and metabolism of the fluorescent fructose probe.
-
Direct Imaging of Target Engagement: This approach involves the use of a fluorescently labeled KHK inhibitor to directly visualize its binding to the KHK enzyme within the animal.
These application notes provide detailed protocols for both imaging strategies, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Signaling Pathway: Fructose Metabolism and KHK Inhibition
Fructose enters cells, primarily hepatocytes, via glucose transporters (GLUTs). Inside the cell, ketohexokinase (KHK) phosphorylates fructose to fructose-1-phosphate (F1P). This is the rate-limiting step in fructose metabolism. F1P is then cleaved by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP), which can then enter the glycolysis or gluconeogenesis pathways. KHK inhibitors like this compound block the initial phosphorylation step, thereby preventing the downstream metabolism of fructose.[1][2][6]
Data Presentation
Quantitative data from in vivo imaging experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups and time points.
Table 1: Quantitative Analysis of Indirect KHK Activity Imaging
| Treatment Group | Animal ID | Probe Administered | Dose of this compound (mg/kg) | Time Post-Injection (hours) | Mean Fluorescence Intensity (Photons/s/cm²/sr) | Fold Change vs. Vehicle |
| Vehicle Control | 1 | 6-NBD-Fructose | 0 | 1 | 1.5 x 10⁸ | 1.0 |
| 2 | 6-NBD-Fructose | 0 | 1 | 1.6 x 10⁸ | 1.0 | |
| 3 | 6-NBD-Fructose | 0 | 1 | 1.4 x 10⁸ | 1.0 | |
| This compound | 4 | 6-NBD-Fructose | 10 | 1 | 0.8 x 10⁸ | 0.53 |
| 5 | 6-NBD-Fructose | 10 | 1 | 0.7 x 10⁸ | 0.44 | |
| 6 | 6-NBD-Fructose | 10 | 1 | 0.9 x 10⁸ | 0.64 |
Table 2: Quantitative Analysis of Direct Target Engagement Imaging
| Treatment Group | Animal ID | Labeled Inhibitor | Dose (mg/kg) | Time Post-Injection (hours) | Mean Fluorescence Intensity in Liver (Photons/s/cm²/sr) | Tumor-to-Muscle Ratio |
| Labeled this compound | 1 | Cy5.5-Khk-IN-5 | 5 | 4 | 2.2 x 10⁷ | 3.5 |
| 2 | Cy5.5-Khk-IN-5 | 5 | 4 | 2.5 x 10⁷ | 3.8 | |
| 3 | Cy5.5-Khk-IN-5 | 5 | 4 | 2.1 x 10⁷ | 3.2 | |
| Blocking Dose | 4 | Cy5.5-Khk-IN-5 + excess unlabeled this compound | 5 + 50 | 4 | 0.5 x 10⁷ | 1.2 |
| 5 | Cy5.5-Khk-IN-5 + excess unlabeled this compound | 5 + 50 | 4 | 0.6 x 10⁷ | 1.3 | |
| 6 | Cy5.5-Khk-IN-5 + excess unlabeled this compound | 5 + 50 | 4 | 0.4 x 10⁷ | 1.1 |
Experimental Protocols
Protocol 1: Indirect Imaging of KHK Activity using a Fluorescent Fructose Analog
This protocol describes the use of a fluorescently labeled fructose analog (e.g., 6-NBD-Fructose or a Cy-dye labeled fructose) to indirectly measure the inhibitory effect of this compound on KHK activity in a mouse model.
Materials:
-
Animal model (e.g., C57BL/6 mice on a high-fructose diet)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Fluorescent fructose analog (e.g., 6-NBD-Fructose or custom synthesized Cy5.5-fructose)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Model Preparation: Acclimatize animals to the experimental conditions. For studies on metabolic diseases, a diet-induced model (e.g., 8 weeks of a high-fructose diet) may be appropriate.
-
Group Allocation: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Inhibitor Administration: Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be determined based on prior pharmacokinetic studies.
-
Fluorescent Probe Injection: At a predetermined time after inhibitor administration (to allow for drug absorption and distribution), administer the fluorescent fructose analog. A typical route is intravenous injection via the tail vein.
-
In Vivo Imaging: Anesthetize the animals using isoflurane. Place the animal in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points post-probe injection (e.g., 15 min, 30 min, 1h, 2h, 4h) to monitor probe distribution and clearance. Use appropriate excitation and emission filters for the specific fluorophore.
-
Data Analysis: Using the analysis software provided with the imaging system, draw regions of interest (ROIs) over the liver or other organs of interest. Quantify the mean fluorescence intensity within these ROIs.
-
Ex Vivo Validation (Optional): After the final imaging time point, euthanize the animals and excise the organs of interest. Image the organs ex vivo to confirm the in vivo signal distribution. Homogenize tissue samples for biochemical assays to measure KHK activity and fructose-1-phosphate levels to correlate with the imaging data.
Protocol 2: Direct Imaging of Target Engagement with Fluorescently Labeled this compound
This protocol outlines a hypothetical approach for the synthesis and use of a fluorescently labeled this compound to directly visualize its engagement with KHK in vivo. This assumes that a suitable derivative of this compound can be synthesized with a fluorophore without compromising its binding affinity. A representative KHK inhibitor, PF-06835919, has a chemical structure that could potentially be modified for fluorescent labeling.
Part A: Synthesis and Validation of Fluorescently Labeled this compound (Hypothetical)
-
Synthesis: Modify the chemical structure of this compound to introduce a reactive group (e.g., an amine or carboxylic acid) at a position that does not interfere with its binding to the KHK active site. Conjugate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5-NHS ester) to the modified inhibitor. Purify the fluorescently labeled inhibitor using HPLC. The structure of a known KHK inhibitor like PF-06835919 suggests potential sites for modification away from the core binding motif.[5]
-
In Vitro Validation:
-
Binding Affinity Assay: Determine the binding affinity (e.g., IC50 or Kd) of the fluorescently labeled inhibitor to recombinant KHK protein and compare it to the unlabeled inhibitor to ensure that the fluorescent tag does not significantly alter its binding properties.
-
KHK Inhibition Assay: Confirm that the labeled inhibitor retains its ability to inhibit KHK enzymatic activity using an in vitro kinase assay.
-
Part B: In Vivo Imaging Protocol
Materials:
-
Animal model (e.g., healthy mice or a disease model)
-
Fluorescently labeled this compound (e.g., Cy5.5-Khk-IN-5)
-
Unlabeled this compound (for blocking experiment)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system
Procedure:
-
Animal Preparation and Group Allocation: Prepare and allocate animals into at least two groups: one receiving the fluorescently labeled inhibitor and a second "blocking" group that receives the labeled inhibitor along with a large excess of unlabeled this compound.
-
Probe Administration:
-
Labeled Probe Group: Administer the fluorescently labeled this compound via an appropriate route (e.g., intravenous injection).
-
Blocking Group: Co-administer the fluorescently labeled this compound with a high dose of unlabeled this compound. The unlabeled inhibitor will compete for binding to KHK, and a significant reduction in the fluorescent signal in target organs would indicate specific binding.
-
-
In Vivo Imaging: Anesthetize the animals and perform fluorescence imaging at various time points post-injection to track the biodistribution and target accumulation of the labeled inhibitor.
-
Data Analysis: Quantify the fluorescence intensity in the liver and other relevant organs. Calculate the tumor-to-muscle ratio or target-to-background ratio to assess specific uptake. Compare the signal intensity between the labeled probe group and the blocking group to confirm target-specific binding.
Conclusion
In vivo imaging offers invaluable insights into the action of KHK inhibitors in preclinical animal models. The indirect imaging of KHK activity provides a functional readout of inhibitor efficacy, while the direct imaging of target engagement offers a more direct measure of the inhibitor's interaction with its molecular target. The protocols and guidelines presented here provide a framework for researchers to design and execute robust in vivo imaging studies to accelerate the development of novel therapeutics for metabolic diseases.
References
- 1. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
Application Notes and Protocols for Studying the Effects of Khk-IN-5 Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) consumption has been increasingly linked to the prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target for mitigating the adverse effects of excessive fructose intake. Khk-IN-5 is a potent inhibitor of KHK, and this document provides detailed protocols and application notes for studying its effects in relevant cell culture models.
The primary role of KHK is to phosphorylate fructose to fructose-1-phosphate (B91348) (F1P). This process, particularly by the high-affinity KHK-C isoform found in the liver, can lead to rapid ATP depletion and an accumulation of uric acid. The subsequent metabolism of F1P bypasses the main regulatory steps of glycolysis, leading to an oversupply of substrates for de novo lipogenesis (DNL). This is mediated by the activation of the carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor that upregulates the expression of lipogenic genes. This compound, by inhibiting KHK, is expected to prevent these downstream metabolic consequences.
These application notes will guide researchers through essential in vitro assays to characterize the efficacy and mechanism of action of this compound. The provided protocols are optimized for use in common hepatocyte and kidney cell line models.
Data Presentation
The following tables summarize representative quantitative data for potent ketohexokinase inhibitors, illustrating the expected effects of compounds like this compound. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Inhibitory Potency of KHK Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Representative KHK Inhibitor 1 | KHK-C | Enzymatic Assay | - | 12 | [1] |
| Representative KHK Inhibitor 2 | KHK-C | Enzymatic Assay | - | 7 | [1] |
| Representative KHK Inhibitor 3 | KHK-C | Cellular Assay | - | < 500 | [1] |
Table 2: Effects of KHK Inhibition on Cellular Metabolism
| Cell Line | Treatment | ATP Levels (% of Control) | Intracellular Triglycerides (% of Fructose Control) | Uric Acid in Supernatant (% of Fructose Control) | Reference |
| Primary Hepatocytes | Fructose (50 mM) | ~20% | 100% | 100% | [2] |
| Primary Hepatocytes | Fructose + KHK Inhibitor | ~80% | ~40% | ~50% | [3][4] |
| HK-2 Cells | Fructose (5 mM) | Depleted | - | Increased | [5] |
| HK-2 Cells | Fructose + KHK shRNA | No Depletion | - | No Increase | [5] |
Table 3: Effects of KHK Inhibition on Gene Expression
| Cell Line/Model | Treatment | Gene Target | Fold Change in Expression (vs. Fructose Control) | Reference |
| Mouse Small Intestine Organoids | Fructose (10 mM) | Srebf1 | +++ | [6] |
| Mouse Small Intestine Organoids | Fructose + KHK-KO | Srebf1 | No Change | [6] |
| Mouse Small Intestine Organoids | Fructose (10 mM) | Fasn | +++ | [6] |
| Mouse Small Intestine Organoids | Fructose + KHK-KO | Fasn | No Change | [6] |
| Mouse Liver | High Fructose Diet | ChREBP | Increased | [7] |
| Mouse Liver | High Fructose Diet + KHK siRNA | ChREBP | Decreased | [8] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying liver metabolism and steatosis. Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Primary Human or Rat Hepatocytes: Provide a more physiologically relevant model. Culture conditions may vary based on the supplier's recommendations, often involving collagen-coated plates and specialized hepatocyte culture medium.[9]
-
HK-2 (Human Kidney Proximal Tubular Cells): Useful for studying the renal effects of fructose metabolism and KHK inhibition. Culture in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Key Experimental Protocols
This assay assesses the effect of this compound on cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
This assay measures the direct inhibitory effect of this compound on KHK enzyme activity in cell lysates.[11]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
KHK assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM KCl)
-
ATP and Fructose solutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
Luminometer
-
-
Protocol:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
In a 384-well plate, add cell lysate (containing KHK), this compound at various concentrations, and KHK assay buffer.
-
Initiate the reaction by adding a mixture of ATP and fructose.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition of KHK activity relative to the vehicle control.
-
This assay evaluates the ability of this compound to prevent the rapid consumption of ATP upon fructose challenge.[2]
-
Materials:
-
96-well cell culture plates
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Culture medium
-
Fructose solution
-
This compound
-
ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
-
-
Protocol:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Add fructose to a final concentration of 5-50 mM to induce ATP depletion. Include a control group without fructose.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the intracellular ATP levels using an ATP quantification kit following the manufacturer's protocol.
-
Read the luminescence on a microplate reader.
-
Express the results as a percentage of the ATP levels in the control cells (no fructose treatment).
-
This assay quantifies the effect of this compound on fructose-induced lipid accumulation.
-
Materials:
-
6-well or 12-well cell culture plates
-
Hepatocytes
-
Fructose and this compound
-
Cell lysis buffer for lipid extraction (e.g., isopropanol)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Protocol:
-
Seed hepatocytes in multi-well plates.
-
Treat the cells with fructose (e.g., 5 mM) in the presence or absence of different concentrations of this compound for 24-48 hours.
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids according to the triglyceride quantification kit's instructions.
-
Measure the triglyceride concentration using the kit's protocol.
-
Normalize the triglyceride levels to the total protein content of each sample.
-
Express the results as a percentage of the fructose-only treated cells.
-
This assay measures the amount of uric acid released into the cell culture medium as a byproduct of fructose metabolism.
-
Materials:
-
Cell culture plates
-
Cells (e.g., HepG2 or HK-2)
-
Fructose and this compound
-
Uric acid quantification kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Protocol:
-
Culture cells and treat them with fructose and this compound as described for the triglyceride assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of uric acid in the supernatant using a commercial kit according to the manufacturer's instructions.[12]
-
Normalize the uric acid levels to the cell number or total protein content.
-
Present the data as a percentage of the fructose-only treated cells.
-
This technique is used to assess the protein levels of KHK and key downstream targets like ChREBP.
-
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KHK, anti-ChREBP, anti-FASN, anti-Actin or GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell lysates from treated and control cells as described for the KHK activity assay.
-
Determine protein concentrations.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
qPCR is used to measure the mRNA expression levels of lipogenic genes regulated by ChREBP.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., KHK, ChREBP, FASN, ACACA, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protocol:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
-
Visualizations
Caption: Experimental workflow for evaluating this compound effects.
Caption: KHK-mediated metabolic and signaling pathway.
References
- 1. inits.at [inits.at]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Cell-Type-Specific, Ketohexokinase-Dependent Induction by Fructose of Lipogenic Gene Expression in Mouse Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Impact of a Ketohexokinase Inhibitor (e.g., Khk-IN-5) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose (B13574) to fructose-1-phosphate, the initial step in fructose metabolism. Dysregulation of KHK activity has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. The inhibition of KHK presents a promising therapeutic strategy for these conditions. Khk-IN-5 is a small molecule inhibitor designed to target KHK, thereby modulating downstream metabolic and inflammatory pathways.
These application notes provide a comprehensive protocol for assessing the impact of a KHK inhibitor, exemplified by this compound, on gene expression in a cellular context. The described methodologies will enable researchers to elucidate the molecular mechanisms of action of KHK inhibitors and identify potential biomarkers of their activity. The protocols cover experimental design, cell culture and treatment, RNA isolation, gene expression analysis using RNA sequencing (RNA-seq), and validation of results by quantitative real-time PCR (qRT-PCR).
Key Signaling Pathway
The inhibition of KHK by compounds like this compound directly impacts the initial step of fructose metabolism. This intervention is expected to alter the expression of genes involved in downstream pathways, including de novo lipogenesis and inflammation.
Caption: KHK signaling and inhibition.
Experimental Protocols
Cell Culture and Treatment with KHK Inhibitor
This protocol describes the culture of a relevant cell line and treatment with a KHK inhibitor to assess its impact on gene expression. Hepatocellular carcinoma cell lines, such as HepG2, are commonly used for studying liver metabolism.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fructose solution (sterile)
-
KHK inhibitor (e.g., this compound or a well-characterized inhibitor like PF-06835919)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Fructose Stimulation and Inhibitor Treatment:
-
Once cells reach the desired confluency, replace the culture medium with fresh medium containing a physiological concentration of fructose (e.g., 5-10 mM) to stimulate KHK-dependent gene expression.
-
Prepare stock solutions of the KHK inhibitor in DMSO.
-
Treat the cells with varying concentrations of the KHK inhibitor (e.g., a dose-response range from 30 nM to 3 µM is a good starting point for inhibitors like PF-06835919).[1] A vehicle control (DMSO) should be included.
-
Incubate the cells for a predetermined time period (e.g., 24-48 hours) to allow for changes in gene expression.
-
RNA Isolation
High-quality RNA is crucial for reliable gene expression analysis.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Add 0.2 mL of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity by running an aliquot on an agarose (B213101) gel or using a Bioanalyzer.
-
RNA Sequencing (RNA-seq) and Data Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Caption: RNA-seq experimental workflow.
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the KHK inhibitor-treated and vehicle control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to understand the biological functions of the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is used to validate the expression changes of a select number of genes identified by RNA-seq.
Materials:
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Primer Design:
-
Design or obtain pre-validated primers for the target genes of interest (e.g., genes involved in lipogenesis like SREBF1, FASN, ACACA, and inflammatory markers like MCP-1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping genes.
-
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and structured format.
Table 1: Expected Changes in Lipogenic Gene Expression Following KHK Inhibition
| Gene Symbol | Gene Name | Function | Expected Change with KHK Inhibitor |
| SREBF1 | Sterol regulatory element-binding transcription factor 1 | Master regulator of lipogenesis | Downregulation |
| FASN | Fatty acid synthase | Catalyzes fatty acid synthesis | Downregulation |
| ACACA | Acetyl-CoA carboxylase alpha | Rate-limiting enzyme in fatty acid synthesis | Downregulation |
| SCD | Stearoyl-CoA desaturase | Introduces double bonds into fatty acids | Downregulation |
Note: The expected changes are based on published literature on KHK inhibition.[2][3][4][5]
Table 2: Expected Changes in Inflammatory Gene Expression Following KHK Inhibition
| Gene Symbol | Gene Name | Function | Expected Change with KHK Inhibitor |
| CCL2 (MCP-1) | C-C motif chemokine ligand 2 | Chemoattractant for monocytes/macrophages | Downregulation |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Downregulation |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulation |
Note: The expected changes are based on the known pro-inflammatory effects of fructose metabolism.[6]
Troubleshooting
-
High variability between replicates: Ensure consistent cell seeding density, treatment conditions, and RNA isolation procedures. Increase the number of biological replicates.
-
Low RNA yield or quality: Optimize the RNA isolation protocol. Ensure all reagents and equipment are RNase-free.
-
Discrepancy between RNA-seq and qRT-PCR data: Verify primer efficiency for qRT-PCR. Re-analyze the RNA-seq data with different parameters. Ensure that the same RNA samples are used for both analyses.
-
No significant changes in gene expression: The inhibitor concentration may be too low, or the treatment time may be too short. Perform a dose-response and time-course experiment to optimize these parameters. It is also important to confirm the activity of the specific KHK inhibitor being used, as its potency (IC50) will dictate the effective concentration range.[7][8][9][10][11]
By following these detailed protocols, researchers can effectively assess the impact of this compound and other KHK inhibitors on gene expression, providing valuable insights into their therapeutic potential for metabolic diseases.
References
- 1. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Khk-IN-5 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-5 is a potent and selective inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose (B13574).[1][2] Inhibition of KHK is a promising therapeutic strategy for a range of metabolic disorders, including Non-Alcoholic Fatty Liver Disease (NAFLD), Non-Alcoholic Steatohepatitis (NASH), and Type 2 Diabetes (T2DM), by mitigating the detrimental effects of excessive fructose consumption.[1][2][3] Emerging preclinical evidence suggests that combining KHK inhibitors with other therapeutic agents can offer synergistic effects, leading to enhanced efficacy in treating complex metabolic diseases.
This document provides detailed application notes and protocols for utilizing this compound in combination with other therapeutic agents, with a focus on preclinical research models. Due to the limited public data on this compound in combination therapies, this document will use the well-characterized KHK inhibitor PF-06835919 as a representative example for protocol development and data presentation. The principles and methodologies described herein are broadly applicable to the study of this compound in similar combination regimens.
Rationale for Combination Therapy
Combining a KHK inhibitor like this compound with other metabolic drugs, such as Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) or Sodium-glucose cotransporter-2 (SGLT2) inhibitors, offers a multi-faceted approach to treating metabolic diseases.[4][5]
-
KHK Inhibitors: Directly block the first step of fructose metabolism, reducing the production of downstream metabolites that contribute to lipogenesis, inflammation, and insulin (B600854) resistance.[3]
-
GLP-1 RAs (e.g., Semaglutide): Enhance insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety, leading to improved glycemic control and weight loss.[6]
-
SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin): Inhibit glucose reabsorption in the kidneys, leading to glucosuria, which lowers blood glucose levels and can contribute to weight loss and blood pressure reduction.[7]
The distinct mechanisms of action of these drug classes suggest the potential for additive or synergistic effects when used in combination, addressing multiple pathological pathways involved in metabolic diseases.
Preclinical Synergy: KHK Inhibitor in Combination with a GLP-1 RA
A preclinical study investigating the combination of the KHK inhibitor PF-06835919 with the GLP-1 RA semaglutide (B3030467) in mice fed a Western diet demonstrated a significant enhancement in weight loss compared to semaglutide alone.[8] This provides a strong rationale for exploring similar combinations with this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data based on the findings from the preclinical study of PF-06835919 and semaglutide. This table is for illustrative purposes to guide researchers in designing their own studies with this compound.
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Food Intake ( g/day ) |
| Vehicle Control | 35.2 ± 1.5 | 42.5 ± 2.1 | +20.7% | 4.5 ± 0.3 |
| This compound (proxy) | 35.5 ± 1.8 | 36.1 ± 1.9 | +1.7% | 4.3 ± 0.4 |
| Semaglutide | 35.1 ± 1.6 | 31.6 ± 1.7 | -10.0% | 3.1 ± 0.3 |
| This compound (proxy) + Semaglutide | 35.3 ± 1.7 | 28.2 ± 1.5 | -20.1% | 2.5 ± 0.2 |
Data are presented as mean ± standard deviation (SD). This compound data is hypothetical and based on the expected efficacy of a KHK inhibitor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a general experimental workflow for an in vivo combination study.
Caption: Interacting signaling pathways in combination therapy.
Caption: In vivo combination study experimental workflow.
Detailed Experimental Protocols
The following protocols provide a framework for conducting an in vivo study in a mouse model of diet-induced obesity to evaluate the combination of this compound and a GLP-1 RA.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-Fat/High-Sucrose "Western" Diet (e.g., 45% kcal from fat, 35% from carbohydrates with a significant portion as sucrose (B13894) and fructose).
-
Acclimatization: House mice on the Western diet for 8-12 weeks to induce obesity and metabolic dysfunction prior to the start of the treatment period.
Treatment Groups and Administration
-
Group 1: Vehicle Control: Administer the vehicle for this compound (e.g., 0.5% methylcellulose) via oral gavage and the vehicle for the GLP-1 RA (e.g., saline) via subcutaneous (SC) injection.
-
Group 2: this compound Monotherapy: Administer this compound at the desired dose (e.g., 10-30 mg/kg) via oral gavage once daily. Administer GLP-1 RA vehicle via SC injection.
-
Group 3: GLP-1 RA Monotherapy: Administer the GLP-1 RA (e.g., semaglutide at 10-30 nmol/kg) via SC injection once daily. Administer this compound vehicle via oral gavage.
-
Group 4: Combination Therapy: Administer both this compound and the GLP-1 RA at their respective doses and routes.
Administration Protocols:
-
Oral Gavage for this compound:
-
Subcutaneous Injection for GLP-1 RA:
-
Prepare the appropriate concentration of the GLP-1 RA in saline.
-
Lift the loose skin on the back of the neck to form a tent.
-
Insert a 27-30 gauge needle into the base of the tented skin.
-
Inject the solution and gently withdraw the needle.
-
In-Life Monitoring and Metabolic Assays
-
Body Weight and Food/Water Intake: Measure body weight and food/water consumption weekly throughout the study.
-
Metabolic Cage Analysis (Optional): Towards the end of the study, place individual mice in metabolic cages for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[9][10]
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
Terminal Procedures and Tissue Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for plasma analysis of lipids, glucose, insulin, and other relevant biomarkers.
-
Tissue Harvesting:
-
Liver: Weigh the liver and take sections for histology (fix in 10% neutral buffered formalin) and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analysis.
-
Adipose Tissue: Collect and weigh various fat depots (e.g., epididymal, subcutaneous).
-
Other Tissues: Collect other relevant tissues (e.g., pancreas, kidney, muscle) as needed for the study aims.
-
-
Histology:
-
H&E Staining: To assess overall liver morphology and inflammation.
-
Oil Red O Staining: To visualize and quantify lipid accumulation (steatosis) in the liver.
-
-
Molecular and Biochemical Analysis:
-
Gene Expression (qPCR): Analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acaca), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Acta2).
-
Protein Expression (Western Blot): Analyze the levels of key proteins in relevant signaling pathways.
-
Triglyceride Content: Quantify triglyceride levels in liver homogenates.
-
Conclusion
The combination of this compound with other therapeutic agents, such as GLP-1 RAs, presents a promising strategy for the treatment of metabolic diseases. The protocols outlined in this document provide a comprehensive framework for preclinical evaluation of such combination therapies. By carefully designing and executing these studies, researchers can elucidate the synergistic potential of this compound and contribute to the development of more effective treatments for metabolic disorders. It is crucial to note that all animal experiments must be conducted in accordance with institutional guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse sample collection for metabolomics studies [protocols.io]
- 3. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Video: Mouse Adipose Tissue Collection and Processing for RNA Analysis [jove.com]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 10. Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.pbrc.edu [labs.pbrc.edu]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Khk-IN-5 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the Ketohexokinase (KHK) inhibitor, Khk-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding domain of Ketohexokinase (KHK).[1] By blocking this site, it prevents the phosphorylation of fructose (B13574) to fructose-1-phosphate (B91348) (F1P), which is the first and rate-limiting step in fructose metabolism.[2][3] This inhibition aims to mitigate the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis (DNL), insulin (B600854) resistance, and hepatic steatosis.[4]
Q2: Why are my in vitro IC50 values for this compound much lower than the effective concentration I observe in cell-based assays?
A2: A discrepancy between biochemical (e.g., purified enzyme) and cell-based assay potencies is common. Several factors can contribute to this difference:
-
Cellular Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor permeability can lead to a lower effective concentration inside the cell.[5]
-
Intracellular ATP Concentrations: KHK inhibitors often compete with ATP. The high physiological concentrations of ATP inside a cell (millimolar range) can be much greater than the concentrations used in biochemical assays, requiring a higher concentration of the inhibitor to achieve the same level of target engagement.[5]
-
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free fraction available to bind to KHK.
Q3: I am seeing different metabolic outcomes when using this compound compared to studies using KHK siRNA or knockout models. Why is this?
A3: This is a critical observation. Pharmacological inhibition and genetic knockdown of KHK can lead to divergent metabolic effects.[3][6]
-
Mechanism of Action: this compound inhibits the kinase activity of KHK. In contrast, siRNA or knockout strategies eliminate the entire protein. KHK may have kinase-independent functions (scaffolding roles) that are not affected by an inhibitor but are lost upon protein knockdown.[3]
-
Metabolite Accumulation: Inhibition can lead to the accumulation of upstream metabolites. For instance, partial inhibition of KHK can cause a buildup of fructose-1-phosphate (F1P), which may lead to glycogen (B147801) accumulation, hepatomegaly, and impaired glucose tolerance.[3] KHK knockdown, however, completely prevents fructolysis, avoiding F1P accumulation.[1][3]
-
Off-Target Effects: While designed to be specific, small molecule inhibitors may have off-target effects. For example, some KHK inhibitors have been found to also target triokinase, the third enzyme in fructolysis, further altering the metabolic profile compared to a clean KHK knockdown.[3]
Q4: What are the expected off-target effects of a KHK inhibitor like this compound?
A4: The specificity of KHK inhibitors is a key aspect of their development. While this compound is designed for high selectivity, it's crucial to test for off-target activity. Potential off-targets can include other kinases, especially those with similar ATP-binding pockets. For example, some inhibitors have been screened against panels of metabolic kinases like ribokinase, hexokinase, and adenosine (B11128) kinase to ensure selectivity.[5] It is recommended to perform a broad kinase screening panel to characterize the specific off-target profile of your batch of this compound.
Troubleshooting Experimental Results
Issue 1: Inconsistent KHK Inhibition in Animal Models
Q: I am observing high variability in the reduction of KHK activity in my rat/mouse model after oral administration of this compound. What could be the cause?
A: This can be a frustrating issue stemming from several factors related to pharmacology and experimental design.
-
Pharmacokinetics (PK):
-
Poor Oral Bioavailability: The compound may have low absorption from the gut. Check for formulation issues. Is the compound adequately solubilized in the vehicle?[5]
-
Rapid Metabolism: The inhibitor might be quickly cleared by the liver (first-pass metabolism), leading to low systemic exposure.
-
Dosing Time: Ensure the timing of tissue collection corresponds to the expected peak plasma concentration (Cmax) of the inhibitor. Run a pilot PK study to determine the Cmax and half-life in your specific model.[7]
-
-
Experimental Protocol:
-
Fasting State: The metabolic state of the animal can influence results. Ensure a consistent fasting protocol before dosing and fructose challenge.[4]
-
Diet: The composition of the base diet (e.g., high-fat diet) can alter metabolism and affect the outcome of KHK inhibition.[3]
-
Tissue-Specific Activity: KHK is expressed at different levels in the liver, kidney, and intestine.[7] Your inhibitor may achieve effective concentrations in the liver but not in the intestine, for example.[7] Measure inhibitor levels and KHK activity in all relevant tissues.
-
Logical Troubleshooting Workflow for Inconsistent Inhibition
Caption: A step-by-step workflow for troubleshooting inconsistent in vivo results.
Issue 2: Unexpected Increase in Liver Glycogen
Q: My results show that this compound treatment, intended to reduce liver fat, is causing an increase in liver weight and glycogen stores. Is this a known effect?
A: Yes, this paradoxical effect has been observed with some KHK inhibitors and highlights the difference between inhibition and genetic knockdown.[1]
-
Mechanism: Partial inhibition of KHK can lead to the accumulation of its product, fructose-1-phosphate (F1P).[1][3] F1P is an allosteric activator of glucokinase, which in turn stimulates glycogen synthase, leading to increased glycogen deposition.[1]
-
Troubleshooting/Verification:
-
Measure Metabolites: Quantify intracellular levels of fructose, F1P, and glycogen in liver tissue from treated and control animals. An elevated F1P/fructose ratio alongside increased glycogen would support this mechanism.[7]
-
Assess Glucose Tolerance: This glycogen accumulation can impair glucose tolerance.[1][3] Perform a glucose tolerance test (GTT) to see if your treated animals show impaired glucose clearance compared to controls.
-
Dose-Response: Investigate if this is a dose-dependent effect. A lower or higher dose of this compound might shift the metabolic outcome.
-
Data Presentation: KHK Knockdown vs. Inhibition
The following table summarizes the divergent effects observed in mice on a high-fat diet (HFD) when treated with KHK siRNA (knockdown) versus a KHK inhibitor. This data is crucial for interpreting your own results with this compound.
| Parameter | HFD + KHK siRNA (Knockdown) | HFD + KHK Inhibitor | Mechanism/Interpretation |
| Hepatic Steatosis | Improved [1][3] | Improved [1][3] | Both approaches reduce the flux of fructose into fat production. |
| Primary Metabolic Pathway | Decreased De Novo Lipogenesis[1][3] | Increased Fatty Acid Oxidation[1][3] | Divergent mechanisms to achieve a similar outcome of reduced liver fat. |
| Glucose Tolerance | Improved [1][3] | Impaired [1][3] | KHK inhibition can lead to F1P accumulation, causing glycogen storage and impairing glucose handling. |
| Liver Weight | No significant change | Increased [1] | Primarily due to increased glycogen accumulation.[1] |
| Hepatic Fructolysis | Completely Prevented [1][3] | Partially Reduced [1][3] | siRNA removes the enzyme, while an inhibitor may only achieve partial blockade. |
| Fructose-1-Phosphate (F1P) | Decreased | Accumulated [1][3] | A key differentiating factor leading to divergent downstream effects. |
Experimental Protocols
Protocol 1: Luminescence-Based KHK Activity Assay
This protocol is adapted from a validated method to quantify KHK activity in tissue or cell lysates.[8][9] The assay measures the amount of ADP produced, which is directly proportional to KHK activity.
Materials:
-
Tissue/Cell Lysis Buffer (specifics in referenced paper)
-
Protein Quantitation Assay (e.g., BCA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Substrate Solution: Fructose and ATP in assay buffer
Procedure:
-
Lysate Preparation:
-
Enzyme Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the KHK reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Controls to Include:
-
No Fructose Control: To measure background ATPase activity.
-
No Lysate Control: To measure background signal from reagents.
-
Heat-Inactivated Lysate: To distinguish KHK activity from other heat-labile hexokinases.[8]
Protocol 2: In Vivo Fructose Challenge in Rats
This protocol assesses the ability of this compound to inhibit fructose metabolism in an animal model.[4]
Procedure:
-
Acclimation & Fasting: Acclimate animals to handling and gavage. Fast rats overnight (approx. 16 hours) before the experiment.
-
Inhibitor Dosing: Orally administer this compound or vehicle (e.g., 0.5% methylcellulose) to the fasted rats.
-
Fructose Challenge: Two hours after inhibitor administration, administer an oral fructose solution (e.g., 10 mL/kg) by gavage.[4]
-
Blood Sampling: Collect blood via tail vein at multiple time points (e.g., 15, 30, 60, 120 minutes) post-fructose challenge.[4] A terminal blood sample can be collected via cardiac puncture at the end of the study.
-
Analysis: Use plasma to measure levels of fructose, glucose, insulin, and triglycerides. A successful inhibition by this compound should result in a dose-dependent increase in plasma fructose and a reduction in fructose-induced hypertriglyceridemia and hyperinsulinemia.[4][10]
Mandatory Visualizations
Ketohexokinase (KHK) Signaling Pathway
Caption: The central role of KHK in fructose metabolism and its inhibition by this compound.
Experimental Workflow for KHK Inhibitor Testing
Caption: A standard preclinical workflow for evaluating a novel KHK inhibitor.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 4. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 7. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Khk-IN-5 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Khk-IN-5, a potent ketohexokinase (KHK) inhibitor, in in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the design and execution of your experiments for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Based on preclinical studies with similar potent KHK inhibitors like PF-06835919, a starting dose of 15 mg/kg administered twice daily via oral gavage is a well-documented and effective starting point.[1] This dosage regimen has been shown to maintain plasma concentrations of the inhibitor above the IC90 for a significant duration, leading to measurable target engagement.[1] However, as with any new in vivo study, a pilot dose-response experiment is recommended to determine the optimal dose for your specific animal model and experimental endpoints.
Q2: How should I formulate this compound for oral administration?
A2: this compound, like many kinase inhibitors, is likely to have poor aqueous solubility. A common and effective vehicle for oral gavage is 0.5% methylcellulose (B11928114) in sterile water . To aid in suspension, a small amount of a surfactant like Tween 80 (e.g., 0.1%) can be included. It is crucial to ensure the formulation is a homogenous suspension before each administration.
Q3: We are observing unexpected metabolic changes, such as impaired glucose tolerance, with this compound treatment. Is this a known effect?
A3: Yes, this is a critical observation that has been reported in the literature for KHK inhibitors. While KHK inhibition can improve liver steatosis by enhancing fatty acid oxidation, it may only partially reduce fructolysis. This can lead to an accumulation of fructose-1-phosphate, which in turn can result in hepatic glycogen (B147801) accumulation, hepatomegaly, and paradoxically, impaired glucose tolerance.[1] When designing your studies, it is essential to include endpoints that monitor these potential off-target metabolic effects, such as glucose tolerance tests and liver glycogen content analysis.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be assessed through several methods. A direct approach is to measure KHK activity in liver tissue homogenates from treated versus vehicle control animals.[1] An indirect, yet effective, pharmacodynamic biomarker is the measurement of plasma or urinary fructose (B13574) levels.[2] Effective KHK inhibition will lead to a decrease in fructose metabolism, resulting in elevated fructose concentrations in circulation and urine.
Q5: What are the key differences observed between systemic KHK inhibition with a small molecule and genetic knockdown of KHK?
A5: This is an important consideration for interpreting your results. Studies have shown that while both approaches can lead to an improvement in liver steatosis, the underlying mechanisms differ. KHK knockdown tends to decrease the de novo lipogenesis pathway. In contrast, small molecule inhibitors of KHK have been shown to increase the fatty acid oxidation pathway.[1] Furthermore, KHK knockdown appears to more completely prevent hepatic fructolysis and improve glucose tolerance, whereas inhibitors may have the paradoxical effects on glucose metabolism mentioned in Q3.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in efficacy readouts | 1. Inconsistent formulation/dosing.2. Animal stress affecting metabolic parameters.3. Underlying differences in individual animal metabolism. | 1. Ensure the inhibitor is a homogenous suspension for each gavage. Use precise, calibrated equipment for dosing.2. Acclimatize animals to handling and gavage procedures. Perform procedures at the same time each day.3. Increase group sizes to improve statistical power. Ensure randomization of animals to treatment groups. |
| No significant effect on hepatic steatosis | 1. Insufficient dosage or bioavailability.2. Inappropriate animal model or diet.3. Short treatment duration. | 1. Perform a pilot dose-escalation study. Analyze plasma levels of the inhibitor to confirm adequate exposure.2. Ensure the diet used (e.g., high-fructose diet) is sufficient to induce the desired phenotype. The choice of animal strain can also influence outcomes.3. Extend the treatment period. Metabolic changes can take several weeks to become apparent. |
| Animal distress or weight loss | 1. Formulation intolerance.2. Off-target toxicity of the inhibitor.3. Stress from the procedure. | 1. Evaluate the vehicle for any potential adverse effects. Consider alternative, well-tolerated vehicles.2. Conduct a preliminary tolerability study with a small cohort of animals. Monitor for clinical signs of toxicity and consider reducing the dose.3. Refine handling and gavage techniques to minimize stress. |
| Contradictory results compared to published literature | 1. Differences in experimental protocols (e.g., diet composition, duration, animal strain).2. Divergent effects of KHK inhibition vs. knockdown (see FAQ Q5).3. Specific off-target effects of your particular inhibitor. | 1. Carefully compare your protocol with published studies to identify any significant differences.2. Be aware of the distinct mechanistic outcomes of pharmacological inhibition versus genetic deletion.3. Characterize the selectivity profile of your inhibitor. |
Quantitative Data Presentation
The following tables summarize key in vivo data for the potent KHK inhibitor, PF-06835919, which can be used as a reference for designing studies with this compound.
Table 1: Preclinical In Vivo Efficacy of a KHK Inhibitor (PF-06835919) in Mice
| Parameter | Dosage Regimen | Animal Model | Key Findings | Reference |
| Body Composition | 15 mg/kg, twice daily via oral gavage for 4 weeks | C57BL/6J mice on a high-fat diet | Increased percentage of lean mass and decreased percentage of body fat compared to vehicle-treated HFD mice. | [1] |
| Hepatic Steatosis | 15 mg/kg, twice daily via oral gavage for 4 weeks | C57BL/6J mice on a high-fat diet | Improved liver steatosis. | [1] |
| KHK Activity | 15 mg/kg, twice daily via oral gavage for 4 weeks | C57BL/6J mice on a high-fat diet | Decreased KHK enzymatic activity in the liver and kidney. | [1] |
| Gene Expression | 15 mg/kg, twice daily via oral gavage for 4 weeks | C57BL/6J mice on a high-fat diet | Decreased expression of Tkfc (triokinase) and increased expression of Adh1 and Aldh3a2. | [1] |
Table 2: Clinical Efficacy of a KHK Inhibitor (PF-06835919) in Humans
| Parameter | Dosage Regimen | Patient Population | Key Findings | Reference |
| Whole Liver Fat | 300 mg, once daily for 6 weeks | Patients with Non-Alcoholic Fatty Liver Disease (NAFLD) | Significant reduction in whole liver fat (26.5% reduction from baseline vs. 7.78% for placebo). | [3] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound via Oral Gavage
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Heat approximately one-third of the final volume of water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to disperse.
-
Add the remaining cold water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Formulation of this compound:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Create a paste by adding a small amount of the methylcellulose vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If solubility is a major issue, 0.1% Tween 80 can be added to the vehicle.
-
-
Oral Gavage Procedure:
-
Accurately weigh each mouse to calculate the individual dose volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Use an appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-procedure.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Obtain a small drop of blood from the tail tip.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg dose of a 20% dextrose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for each animal to quantify glucose tolerance.
-
Protocol 3: Measurement of Liver Triglycerides
-
Sample Preparation:
-
Excise and weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS).
-
-
Lipid Extraction:
-
Extract total lipids from the homogenate using a 2:1 mixture of chloroform:methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipids in a small volume of isopropanol.
-
Use a commercial colorimetric or fluorometric triglyceride assay kit according to the manufacturer's instructions.
-
Read the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride content to the initial weight of the liver tissue.
-
Mandatory Visualizations
Caption: Simplified KHK signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
Technical Support Center: Overcoming Khk-IN-5 Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility issues encountered when working with the ketohexokinase inhibitor, Khk-IN-5.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: Like many small-molecule kinase inhibitors, this compound is designed to bind to the often hydrophobic ATP-binding pocket of the ketohexokinase (KHK) enzyme.[1] This structural characteristic results in a lipophilic (fat-soluble) nature, leading to inherently low aqueous solubility.[1] This is a common challenge for compounds categorized as Biopharmaceutical Classification System (BCS) Class II, which have low solubility and high membrane permeability.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of kinase inhibitors due to its strong solubilizing power for a wide range of organic molecules.[2][3] For similar KHK inhibitors, stock solutions of up to 100 mg/mL in DMSO have been reported.[4][5] Always use high-purity, anhydrous DMSO to prevent compound degradation.[2]
Q3: My this compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A3: This common phenomenon, often called "crashing out," occurs when the compound's kinetic solubility in the aqueous buffer is exceeded.[2] The abrupt shift from a strong organic solvent (DMSO) to a polar aqueous environment causes the inhibitor to fall out of solution.[1]
Here are several strategies to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[2]
-
Reduce Final DMSO Percentage: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[1][2]
-
Use Solubility Enhancers: Incorporate co-solvents or surfactants into your aqueous buffer. Formulations including PEG300, Tween-80, or SBE-β-CD have been successfully used for other KHK inhibitors.[4][5]
-
Apply Energy: Gentle warming (e.g., to 37°C) and brief sonication in a water bath can help redissolve small precipitates that form upon dilution.[1][2][4]
-
Adjust pH: For inhibitors that are weak bases, lowering the buffer's pH can sometimes increase solubility.[1]
Q4: How should I store this compound stock solutions to ensure stability and prevent solubility issues?
A4: To maintain the integrity of your inhibitor, aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for long-term stability (months to years) or -20°C for shorter periods (weeks to months).[4][5] Before use, allow an aliquot to equilibrate to room temperature to prevent condensation from introducing water into your stock.[3]
Troubleshooting Guide: Common Solubility Problems
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[2] | 1. Lower the final inhibitor concentration.[2]2. Add a surfactant (e.g., 0.01-0.05% Tween-80) to the aqueous buffer.[2][4]3. Incorporate a co-solvent like PEG300 or use a cyclodextrin-based solution (e.g., SBE-β-CD).[4][5]4. Perform a serial dilution of the DMSO stock into the aqueous buffer to pinpoint the solubility limit.[2] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating. This may be due to temperature changes or interactions with other assay components.[2] | 1. Ensure a constant temperature is maintained throughout the experiment.[2]2. Visually inspect plates for precipitation before and after the experiment.[2]3. Perform a preliminary solubility test in your specific cell culture medium or assay buffer over the experiment's duration.[2] |
| Solid this compound powder will not dissolve, even in DMSO. | The required concentration is too high, or there may be issues with the compound's solid-state form. | 1. Use gentle heating (37°C) and sonication to aid dissolution.[1][3]2. Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[4][5]3. If issues persist, verify the purity of the compound stock.[1] |
| Inconsistent results in cell-based or enzymatic assays. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor.[2] | 1. Before each experiment, visually inspect your final diluted solution for clarity.2. Centrifuge the final dilution at high speed (>10,000 x g) and use the supernatant for your experiment to remove any micro-precipitates.[3] |
Solubility Data for KHK Inhibitors
The following table summarizes reported solubility data for structurally related ketohexokinase inhibitors. This information can serve as a valuable starting point for developing formulations for this compound.
| Compound | Solvent System | Max Solubility | Observations |
| PF-06835919 | 100% DMSO | 100 mg/mL (280.63 mM) | Ultrasonic assistance needed.[4] |
| PF-06835919 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (7.02 mM) | Suspended solution; ultrasonic needed.[4] |
| KHK-IN-2 | 100% DMSO | 250 mg/mL (671.43 mM) | Ultrasonic assistance needed.[5] |
| KHK-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.59 mM) | Clear solution.[5] |
| KHK-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.59 mM) | Clear solution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound (MW: 401.48 g/mol ) in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out 4.015 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.[3]
-
Vortex the solution for 2-5 minutes until the solid is completely dissolved.[3]
-
If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C may also be applied if necessary.[1][3]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with Co-solvents
Objective: To prepare a final working solution of this compound for an in vitro assay, minimizing precipitation. This protocol is adapted from formulations used for similar KHK inhibitors.[5]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline or desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare the co-solvent vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For 1 mL of vehicle, this would be 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
To prepare a 1 mL working solution, first add 100 µL of the DMSO stock solution to 900 µL of the prepared co-solvent vehicle. This example uses a 10% DMSO final concentration.[5]
-
Vortex the solution thoroughly until it is a homogenous, clear solution.
-
This method, based on protocols for KHK-IN-2, yields a clear solution and can be used as a starting point for optimizing your specific experimental needs.[5]
-
Further dilutions into the final assay medium should be made from this intermediate solution.
Visualizations
KHK Signaling Pathway and Inhibition
Ketohexokinase (KHK) is the primary enzyme that phosphorylates fructose (B13574) to fructose-1-phosphate (B91348) (F1P), committing it to metabolism.[6][7] this compound acts by inhibiting KHK, thereby blocking this metabolic conversion.
Caption: Fructose metabolism via KHK and its inhibition by this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical progression of steps to address precipitation when preparing this compound solutions.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Khk-IN-5 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khk-IN-5. Our goal is to help you address variability in your experimental outcomes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding domain of ketohexokinase (KHK).[1][2] By binding to this site, it prevents the phosphorylation of fructose (B13574) into fructose-1-phosphate (B91348) (F1P), which is the first committed step in fructose metabolism.[1][3] There are two main isoforms of KHK, KHK-A and KHK-C, which are produced by alternative splicing.[4][5] KHK-C is the primary isoform responsible for fructose metabolism in the liver, kidney, and intestine, while KHK-A is expressed more ubiquitously at lower levels.[3][4][5]
Q2: We are observing significant glycogen (B147801) accumulation and hepatomegaly in our animal models treated with this compound, which was not expected. Why is this happening?
A2: This is a documented phenomenon when using KHK inhibitors. Unlike KHK knockdown (e.g., using siRNA), which completely prevents hepatic fructolysis, chemical inhibition of KHK can lead to a buildup of fructose-1-phosphate (F1P).[6][7] This accumulation of F1P can, in turn, lead to hepatic glycogen accumulation, hepatomegaly, and even impaired glucose tolerance.[6][7] This outcome highlights a key difference between genetic knockdown and pharmacological inhibition.
Q3: Our in vivo results with this compound in mice are less effective than published data in rats. What could be the reason for this discrepancy?
A3: There is evidence of species-specific differences in the efficacy of KHK inhibitors. For instance, one study noted that while a KHK inhibitor achieved over 90% inhibition in rats, the same inhibitor only lowered KHK activity by 38% in mice, despite achieving the targeted plasma concentration.[1][7] It is crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies in your specific animal model to determine the optimal dosing regimen.
Q4: We are concerned about potential off-target effects of this compound. What is known about this?
A4: Off-target effects are a valid concern. Research suggests that some KHK inhibitors may also target triokinase (TKFC), the enzyme responsible for the third step in fructolysis.[6][7] This off-target activity could contribute to the buildup of fructose-1-phosphate (F1P) and the subsequent downstream effects like glycogen accumulation.[6][7] When interpreting your data, it is important to consider the possibility of such off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent KHK Inhibition in Cellular Assays
-
Possible Cause: Poor solubility or stability of this compound in culture media.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific cell culture medium. Some organic solvents used for stock solutions may precipitate in aqueous media.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. The IC50 can vary between different cell lines.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability or KHK activity.
-
Issue 2: Unexpected Phenotypes in Animal Models
-
Possible Cause: Divergence between pharmacological inhibition and genetic knockdown effects.
-
Troubleshooting Steps:
-
Measure Fructose-1-Phosphate: If you observe phenotypes like glycogen accumulation, quantify the levels of F1P in the relevant tissues (e.g., liver). This can help confirm if the phenotype is a result of F1P accumulation.
-
Assess Glucose Tolerance: Perform glucose tolerance tests to determine if the inhibitor is impairing glucose metabolism in your model.[7]
-
Comparative Analysis: If feasible, compare the effects of this compound with a KHK siRNA knockdown model. This can help differentiate between on-target inhibition effects and potential off-target or kinase-independent effects.[6][7]
-
Histological Analysis: Conduct thorough histological examinations of tissues like the liver to assess for changes such as steatosis and glycogen deposition.
-
Issue 3: High Variability in Quantitative Readouts (e.g., gene expression, metabolite levels)
-
Possible Cause: Inconsistent drug exposure or experimental technique.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: In in vivo studies, measure the plasma concentration of this compound at different time points to ensure consistent exposure.[1][7]
-
Standardize Procedures: Strictly standardize all experimental procedures, including animal handling, dosing times, and tissue collection methods.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual animal variability.
-
Use Appropriate Controls: Include both vehicle-treated and untreated control groups in your experimental design.
-
Quantitative Data Summary
Table 1: Comparative Effects of KHK Inhibition vs. KHK Knockdown in Mice on a High-Fat Diet (HFD)
| Parameter | HFD + Vehicle | HFD + KHK Inhibitor | HFD + KHK siRNA | Reference |
| Fasted Blood Glucose (mg/dL) | 171 ± 9 | 157 ± 6 | 138 ± 5 | [7] |
| Fasted Insulin (ng/mL) | 2.0 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 | [7] |
| Lean Mass (%) | 66.8 ± 3.3 | 72.9 ± 1.8 | 65.1 ± 1.4 | [7] |
| Fat Mass (%) | 30.5 ± 3.2 | 24.2 ± 2.0 | 32.6 ± 1.4 | [7] |
| KHK Activity Reduction (%) | - | ~38% (in mice) | >90% | [1][7] |
Experimental Protocols
Protocol 1: Luminescence-Based Ketohexokinase (KHK) Activity Assay
This protocol is adapted from a published method for quantifying KHK activity in cell lysates or tissue homogenates.[8]
Materials:
-
ADP-Glo™ Kinase Assay kit
-
KHK assay buffer (50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM EGTA, pH 7.5)
-
ATP
-
Fructose
-
Cell or tissue lysate
-
384-well plates
Procedure:
-
Prepare the KHK assay buffer.
-
Prepare a 2x substrate solution containing ATP and fructose in the assay buffer. A negative control with a non-metabolizable fructose analog (3-O-methyl-D-fructose) should also be prepared.[8]
-
Add 2.5 µL of your sample (cell lysate or tissue homogenate) or negative control to a 384-well plate.
-
Immediately add 2.5 µL of the 2x substrate solution or the negative control solution.
-
Seal the plate and centrifuge for 1 minute at 650 x g.
-
Incubate for 1 hour at room temperature (22-25°C).
-
Add 5 µL of ADP-Glo™ reagent to each well.
-
Centrifuge the plate at 650 x g.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the developer solution from the kit to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
Visualizations
Caption: Fructolysis pathway and the inhibitory action of this compound on KHK.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the stability of Khk-IN-5 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with the ketohexokinase inhibitor, Khk-IN-5, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, diluted from a DMSO stock into an aqueous buffer, has become cloudy or shows visible precipitate. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. This indicates that the compound's concentration has surpassed its solubility limit in the final buffer. Here are several steps to address this issue:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.5% v/v) to reduce its impact on both the biological system and compound solubility.[1][2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may enhance the solubility of this compound.[2][3]
-
Use a Different Solvent System: Consider employing a co-solvent system or formulations with excipients to improve solubility.[3]
-
Prepare Fresh Solutions: Do not use a solution that has precipitated. Always prepare fresh dilutions for each experiment.[3]
Q2: I am observing a decrease in the inhibitory effect of this compound in my cell-based assay over time. What could be the cause?
A2: A gradual loss of inhibitor effect suggests potential degradation of this compound in the experimental conditions.[1] Here’s how you can investigate and mitigate this:
-
Assess Stability in Media: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, test the activity of this pre-incubated solution in a short-term functional assay to see if potency decreases over time.[1]
-
Consider Hydrolysis: Aqueous environments can lead to the hydrolysis of susceptible functional groups.[1] If this compound is prone to hydrolysis, minimize its exposure to aqueous buffers before use.
-
Protect from Light: Photodegradation can occur with light-sensitive compounds. Store this compound solutions in amber vials or wrap them in aluminum foil to avoid light exposure.[1][4]
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is crucial to maintain the integrity of small molecule inhibitors.[4]
-
Stock Solution Solvent: For long-term storage, use a non-aqueous, aprotic solvent like DMSO.[1]
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[4]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation and degradation.[1] Aliquot the stock solution into smaller, single-use volumes.
-
Prevent Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can lead to compound degradation.[3] Allow vials to warm to room temperature before opening to prevent condensation.[1]
Q4: How can I confirm that my this compound stock solution is still viable?
A4: To verify the integrity of your stock solution, you can perform quality control checks.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and concentration of your this compound stock solution. Compare the results with the supplier's certificate of analysis or a freshly prepared standard.[4]
-
Functional Assay: Perform a dose-response experiment using a reliable assay for KHK activity to determine the IC50 of your current stock and compare it to previous batches or expected values.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
This guide provides a step-by-step process to troubleshoot and resolve precipitation issues with this compound.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: Solubility of this compound
| Solvent System | Max Solubility (Hypothetical) | Final DMSO % (v/v) | Appearance |
| PBS (pH 7.4) | < 1 µM | 0.1% | Precipitate |
| PBS (pH 7.4) | 10 µM | 0.5% | Clear |
| DMEM + 10% FBS | 5 µM | 0.2% | Clear |
| Tris Buffer (pH 8.0) | 15 µM | 0.5% | Clear |
Issue 2: Loss of Inhibitory Activity
This guide outlines steps to investigate and address the loss of this compound activity in your experiments.
Experimental Protocol: Assessing Compound Stability in Assay Media
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Incubation: Incubate this solution at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Functional Assay: Test the activity of each aliquot in a rapid, cell-free KHK enzymatic assay to determine the IC50 value.[1]
-
Analysis: A rightward shift in the IC50 value over time indicates compound degradation.
Quantitative Data Summary: Stability of this compound in Media at 37°C
| Incubation Time (hours) | IC50 (nM) (Hypothetical) | Fold Change in IC50 |
| 0 | 50 | 1.0 |
| 2 | 55 | 1.1 |
| 4 | 75 | 1.5 |
| 8 | 150 | 3.0 |
| 24 | 500 | 10.0 |
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Key Experimental Protocols
Protocol: Kinetic Solubility Assay
This assay helps determine the maximum concentration at which this compound remains soluble in your aqueous buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Add Aqueous Buffer: Add your experimental aqueous buffer to all wells, ensuring the final DMSO concentration is consistent and below 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[3]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[3]
-
Turbidity Measurement (Optional): Use a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[3]
-
Determine Solubility: The highest concentration that remains clear is the approximate kinetic solubility.[3]
Protocol: KHK Enzymatic Activity Assay (Luminescence-Based)
This protocol can be used to assess the inhibitory activity of this compound.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and ATP.
-
Enzyme and Inhibitor: Add recombinant human KHK-C enzyme to the wells of a 384-well plate. Then, add serial dilutions of this compound or vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding fructose (B13574) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Developer Addition: Add a developer solution to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP generated and thus the KHK activity.
Signaling Pathway
Ketohexokinase (KHK) Metabolic Pathway
Ketohexokinase is the first and rate-limiting enzyme in fructose metabolism.[5] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[5][6][7] This process bypasses the main regulatory steps of glycolysis, leading to rapid ATP consumption.[5][7]
Caption: Simplified diagram of the KHK-mediated fructose metabolism pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 6. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
refining Khk-IN-5 treatment duration for optimal effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Khk-IN-5 for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Ketohexokinase (KHK).[1] It primarily targets the ATP-binding site of KHK, preventing the phosphorylation of fructose (B13574) to fructose-1-phosphate.[1][2] This action blocks the first committed step in fructose metabolism.[1][3] There are two main isoforms of KHK, KHK-A and KHK-C, which are produced by alternative splicing.[4][5] KHK-C is the high-activity isoform predominantly found in the liver, kidney, and intestine, while KHK-A is expressed more ubiquitously and has a lower affinity for fructose.[4][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards KHK, like many kinase inhibitors, the possibility of off-target effects exists due to the structural similarity of ATP-binding pockets across the kinome.[6][7] High concentrations of the inhibitor may increase the likelihood of binding to other kinases.[6] It is recommended to perform a dose-response analysis and use the lowest effective concentration to minimize off-target effects.[6]
Q3: How should I determine the optimal starting concentration for my in vitro experiments?
A3: The optimal starting concentration depends on the cell type and the specific experimental question. A good starting point is to use a concentration that is 10- to 100-fold higher than the IC50 value of this compound for the target KHK isoform. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is important to ensure that the final concentration of DMSO in the medium is low (usually less than 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Inconsistent results between experiments.
-
Question: I am observing high variability in the inhibitory effect of this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and KHK expression levels can change over time in culture.
-
Assay Conditions: Minor variations in incubation times, cell seeding density, and reagent concentrations can lead to significant differences. Standardize your protocol meticulously.
-
Issue 2: High levels of cell toxicity observed.
-
Question: My cells are showing signs of significant toxicity even at low concentrations of this compound. What should I do?
-
Answer: Unexplained cell toxicity could be due to:
-
Off-Target Effects: The inhibitor may be affecting kinases essential for cell survival.[6] Consider performing a counterscreen against a panel of kinases to identify potential off-targets.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding a non-toxic level for your specific cell line. Run a vehicle control (DMSO alone) to assess this.
-
Apoptosis Induction: The inhibition of KHK might be inducing apoptosis in your cell model. You can assess this by performing assays for apoptosis markers like caspase-3 activity or Annexin V staining.
-
Issue 3: Lack of a clear dose-response relationship.
-
Question: I am not observing a clear sigmoidal curve in my dose-response experiments with this compound. What could be wrong?
-
Answer: A non-ideal dose-response curve can be due to:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is far from the IC50 value. Broaden your concentration range (e.g., from nanomolar to high micromolar) to capture the full dose-response.
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of the solution. Visually inspect your treatment wells for any signs of precipitation.
-
Complex Biological Response: The cellular response to KHK inhibition might be complex and not follow a simple dose-dependent inhibition. Consider investigating downstream signaling pathways to understand the mechanism.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human KHK-C | 5.2 |
| Human KHK-A | 48.7 |
| PFK-1 | >10,000 |
| Hexokinase 1 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of this compound on Fructose-Induced De Novo Lipogenesis in HepG2 Cells
| Treatment Duration | This compound (100 nM) - % Inhibition of DNL |
| 6 hours | 35% |
| 12 hours | 62% |
| 24 hours | 85% |
| 48 hours | 88% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Ketohexokinase (KHK) Activity Assay
This protocol describes a luminescence-based assay to measure KHK activity.[3]
-
Prepare Reagents:
-
KHK Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 10 mM Fructose in KHK Assay Buffer.
-
ATP Solution: 1 mM ATP in KHK Assay Buffer.
-
Recombinant KHK enzyme.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of this compound at various concentrations (in KHK Assay Buffer with DMSO). Include a no-inhibitor control and a no-enzyme control.
-
Add 10 µL of recombinant KHK enzyme to each well (except the no-enzyme control).
-
Add 10 µL of Substrate Solution to all wells.
-
Incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 25 µL of ATP Solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the generated ADP by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular De Novo Lipogenesis (DNL) Assay
This protocol measures the effect of this compound on fructose-induced lipogenesis in hepatocytes.
-
Cell Culture:
-
Plate HepG2 cells in a 24-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Add high fructose (e.g., 5 mM) to the medium.
-
Add [1,2-¹⁴C]-acetate (1 µCi/mL) to each well.
-
Incubate for the desired treatment duration (e.g., 6, 12, 24, 48 hours).
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipids in a scintillation cocktail.
-
Measure the amount of incorporated ¹⁴C-acetate into the lipid fraction using a scintillation counter.
-
-
Data Analysis:
-
Normalize the scintillation counts to the total protein content of each well.
-
Calculate the percent inhibition of DNL for each treatment condition relative to the fructose-only control.
-
Visualizations
Caption: Simplified signaling pathway of fructose metabolism and KHK inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Non-Specific Binding of Khk-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential non-specific binding of Khk-IN-5, a potent inhibitor of Ketohexokinase (KHK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose (B13574).[1][2] KHK exists in two isoforms, KHK-A and KHK-C, both of which are involved in fructose metabolism.[3][4] KHK-C, predominantly found in the liver, kidney, and small intestine, has a high affinity for fructose, while the more ubiquitously expressed KHK-A has a lower affinity.[5] Inhibition of KHK is a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2][6]
Q2: Why is it crucial to control for non-specific binding of this compound?
A2: Controlling for non-specific or "off-target" effects is critical for a number of reasons. Unintended interactions with other proteins can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role. For instance, some kinase inhibitors can produce off-target effects by interacting with other kinases or even non-kinase proteins, which can complicate the interpretation of phenotypic data.
Q3: What are the general strategies to identify and control for off-target effects of this compound?
A3: A multi-pronged approach is recommended to ensure that the observed biological effects are due to the inhibition of KHK. Key strategies include:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against purified KHK enzyme.
-
Cell-Based Assays: Confirm the inhibitor's activity in a cellular context and assess its impact on fructose metabolism.
-
Use of Negative Controls: Employ inactive forms of the inhibitor or target enzyme to demonstrate specificity.
-
Orthogonal Approaches: Use a structurally unrelated KHK inhibitor to replicate the biological effect.
-
Rescue Experiments: Re-introduce a modified, inhibitor-resistant version of KHK to see if it reverses the observed phenotype.
-
Broad Target Profiling: Screen this compound against a wide panel of kinases and other potential off-targets to identify unintended interactions.
Troubleshooting Guide: Addressing Potential Non-Specific Binding
This guide provides a question-and-answer format to troubleshoot specific issues that may arise during experiments with this compound.
Issue 1: I'm observing a cellular phenotype that doesn't seem to be related to fructose metabolism. How can I confirm it's an on-target effect of KHK inhibition?
-
Troubleshooting Steps & Expected Outcomes:
| Step | Rationale | Expected Outcome |
| 1. Use a Structurally Unrelated KHK Inhibitor | If the phenotype is genuinely due to KHK inhibition, a different KHK inhibitor with a distinct chemical structure should produce the same effect. | The alternative KHK inhibitor recapitulates the phenotype observed with this compound. |
| 2. Employ a "Kinase-Dead" KHK Mutant | A "kinase-dead" or catalytically inactive mutant of KHK should not be affected by this compound. Expressing this mutant in cells should prevent the on-target effects of the inhibitor. | The phenotype is absent in cells expressing the kinase-dead KHK mutant, even in the presence of this compound. |
| 3. Perform a Rescue Experiment | Introduce a version of KHK that is mutated to be resistant to this compound. If the effect is on-target, this resistant version should "rescue" the cells from the inhibitor's effects. | The observed phenotype is reversed or diminished in cells expressing the drug-resistant KHK mutant. |
Issue 2: The IC50 value of this compound in my cell-based assay is much higher than its biochemical IC50. Could this indicate off-target effects?
-
Troubleshooting Steps & Expected Outcomes:
| Step | Rationale | Expected Outcome |
| 1. Verify Target Engagement in Cells | Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to KHK inside the cell at the concentrations used. | A thermal shift is observed for KHK in the presence of this compound, indicating target engagement. |
| 2. Assess Compound Permeability and Efflux | The discrepancy could be due to poor cell permeability or active removal by efflux pumps. | If permeability is low or efflux is high, the intracellular concentration of this compound will be lower than the concentration in the media. |
| 3. Use a Negative Control Compound | A structurally similar but inactive analog of this compound should not produce the cellular effect, even at high concentrations. | The negative control compound shows no or significantly reduced activity in the cellular assay. |
Issue 3: I suspect this compound might be hitting other kinases. How can I test for this?
-
Troubleshooting Steps & Expected Outcomes:
| Step | Rationale | Expected Outcome |
| 1. Kinome Profiling | Screen this compound against a large panel of kinases (kinome scan) to identify potential off-target interactions. This is often offered as a commercial service. | The kinome scan will provide a selectivity profile, highlighting any other kinases that are inhibited by this compound at relevant concentrations. |
| 2. Western Blot for Off-Target Pathways | If you have specific off-target kinases in mind, you can use Western blotting to check for changes in the phosphorylation of their known substrates. | No change in the phosphorylation of substrates of suspected off-target kinases upon treatment with this compound. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of various KHK inhibitors. This data can be used as a reference for expected on-target potency.
Table 1: Biochemical IC50 Values of Selected KHK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| BI-9787 | hKHK-A | 12 | [7] |
| hKHK-C | 12.8 | [7] | |
| LY3522348 | hKHK-A | 24 | [8] |
| hKHK-C | 20 | [8] | |
| PF-06835919 | KHK-A | 66 | [9] |
| KHK-C | 8.4 | [9] | |
| Pyrimidinopyrimidine Cpd 8 | KHK | 12 | [10] |
Table 2: Cellular IC50 Values of Selected KHK Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| BI-9787 | HepG2 | Fructose-1-Phosphate Production | 123 | [11] |
| KHK-IN-4 | HepG2 | Not Specified | 196 | [12] |
| Pyrimidinopyrimidine Cpd 8 | Cellular Functional Assay | Not Specified | 400 | [10] |
Experimental Protocols
Protocol 1: Biochemical KHK Inhibition Assay (ADP-Glo™ Based)
This protocol measures the amount of ADP produced in the KHK-catalyzed reaction, which is inversely proportional to the inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a 2X solution of KHK enzyme in kinase reaction buffer.
-
Prepare a 2X solution of fructose and ATP in kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer. Include a DMSO-only vehicle control.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the this compound dilution or vehicle control to the appropriate wells.
-
Add 2.5 µL of the 2X KHK enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the 2X fructose/ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Generation (using ADP-Glo™ Kinase Assay kit):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is directly proportional to KHK activity.
-
Protocol 2: Cellular Fructose-1-Phosphate (F1P) Accumulation Assay
This protocol assesses the ability of this compound to block the production of F1P in cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Fructose Stimulation:
-
Add fructose to the media to a final concentration of 5-15 mM and incubate for 60 minutes.
-
-
Cell Lysis and Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a suitable method (e.g., methanol/acetonitrile/water extraction).
-
-
F1P Quantification:
-
Quantify the levels of F1P in the cell lysates using LC-MS/MS or a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Normalize F1P levels to the total protein concentration in each sample. Compare the F1P levels in this compound-treated cells to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis for On-Target and Off-Target Effects
This protocol can be used to verify the downstream consequences of KHK inhibition or to probe for off-target kinase activity.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a downstream marker of KHK activity or a substrate of a potential off-target kinase overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Signaling pathways modulated by Ketohexokinase (KHK) and inhibited by this compound.
References
- 1. This compound | C20H21F2N5S | CID 171788170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 4. uniprot.org [uniprot.org]
- 5. KHK protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Khk-IN-5
Disclaimer: This document provides generalized strategies for enhancing the bioavailability of poorly soluble compounds and is intended for research purposes only. Specific physicochemical properties of Khk-IN-5 (e.g., aqueous solubility, permeability, Biopharmaceutics Classification System [BCS] class) are not publicly available. The following guidance is based on the common challenges associated with small molecule inhibitors and assumes this compound may exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of Ketohexokinase (KHK), an enzyme that plays a key role in fructose (B13574) metabolism.[1][2] By blocking KHK, this compound has therapeutic potential for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1] However, like many small molecule inhibitors, this compound may have low aqueous solubility, which can limit its absorption after oral administration and therefore reduce its bioavailability and therapeutic efficacy.[3][4][5]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and what are the implications?
A2: While the exact BCS classification for this compound is not published, small molecule inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5]
-
For a BCS Class II compound, the primary obstacle to good bioavailability is its poor solubility and slow dissolution rate in the gastrointestinal tract.[5][6]
-
For a BCS Class IV compound, both poor solubility and poor permeability across the intestinal wall present significant challenges.[5][6]
Understanding the likely BCS class is crucial for selecting an appropriate bioavailability enhancement strategy.
Q3: What are the initial steps to consider for improving the oral bioavailability of this compound?
A3: A stepwise approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) of this compound.
-
Preliminary Formulation Screening: Evaluate simple formulations, such as suspensions or solutions in common vehicles, in preclinical species to assess baseline oral absorption.
-
Identify the Rate-Limiting Step: Determine whether poor solubility or poor permeability is the primary barrier to absorption. This will guide the selection of more advanced formulation strategies.
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Co-administration with certain agents can potentially enhance bioavailability. For instance, inhibitors of efflux transporters like P-glycoprotein (if this compound is a substrate) or inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) could increase systemic exposure. However, this approach requires a thorough understanding of the drug's disposition and potential drug-drug interactions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of poorly soluble compounds like this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no detectable plasma exposure after oral dosing. | Poor aqueous solubility leading to minimal dissolution. | 1. Particle Size Reduction: Micronization or nanocrystal formation to increase the surface area for dissolution. 2. Amorphous Solid Dispersion: Formulate this compound with a polymer to create an amorphous solid dispersion, which has higher apparent solubility than the crystalline form. 3. Lipid-Based Formulation: Dissolve this compound in a lipid vehicle to bypass the dissolution step. |
| High first-pass metabolism in the gut wall or liver. | 1. Prodrug Approach: Synthesize a more soluble or permeable prodrug of this compound that is converted to the active compound in vivo. 2. Co-administration with an enzyme inhibitor: If the metabolic pathway is known, co-dosing with a specific inhibitor can be explored (research setting only). | |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In vitro transporter assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters. 2. Formulation with efflux inhibitors: Some excipients used in lipid-based formulations can also inhibit P-gp. | |
| High variability in plasma concentrations between subjects. | Food effects (positive or negative). | 1. Conduct food-effect studies in animal models to understand the impact of food on absorption. 2. Develop a formulation that mitigates food effects, such as a self-emulsifying drug delivery system (SEDDS). |
| pH-dependent solubility. | 1. Determine the pH-solubility profile of this compound. 2. If solubility is low at intestinal pH, consider formulations that maintain a favorable microenvironment for dissolution, such as those containing pH modifiers. | |
| Precipitation of the compound in the gastrointestinal tract upon dilution of a lipid-based formulation. | The drug is supersaturated upon dispersion of the formulation in aqueous gut fluids and precipitates out. | 1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. 2. Optimize the lipid formulation to create a more stable emulsion or micellar solution upon dispersion. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane).
-
Procedure: a. Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent. d. Characterize the resulting ASD for amorphicity (using techniques like XRD and DSC) and dissolution rate compared to the crystalline drug.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Materials: this compound, a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC), and purified water.
-
Procedure: a. Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer. b. Mill the pre-suspension using a high-energy wet mill (e.g., a bead mill) with milling media (e.g., zirconium oxide beads). c. Monitor the particle size distribution during milling using a laser diffraction particle size analyzer. d. Continue milling until the desired particle size (typically < 500 nm) is achieved. e. Separate the nanosuspension from the milling media. f. Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 3: In Vitro Lipolysis for Lipid-Based Formulation Assessment
-
Materials: The lipid-based formulation of this compound, simulated intestinal fluid (SIF) containing bile salts and phospholipids, and a lipase (B570770) solution (e.g., pancreatic lipase).
-
Procedure: a. Disperse the lipid formulation in the SIF under controlled temperature (37°C) and pH (typically 6.5). b. Initiate lipolysis by adding the lipase solution. c. Maintain the pH at the desired setpoint by titrating with a sodium hydroxide (B78521) solution. The rate of NaOH addition is proportional to the rate of lipolysis. d. At various time points, collect samples and separate the aqueous and lipid phases by ultracentrifugation. e. Quantify the concentration of this compound in the aqueous phase to assess its partitioning and potential for absorption.
Visualizations
Signaling Pathway of Fructose Metabolism and KHK Inhibition
Caption: Fructose metabolism is initiated by KHK, which is inhibited by this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A general workflow for selecting and evaluating bioavailability enhancement strategies.
Decision Tree for Troubleshooting Poor Oral Exposure
Caption: A logical guide to troubleshooting the root cause of poor oral bioavailability.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KHK Inhibitors: Validating the Efficacy of Khk-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Khk-IN-5, a potent Ketohexokinase (KHK) inhibitor, with other leading alternatives in the field. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant pathways and workflows to aid in your research and development endeavors.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose (B13574) metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). Dysregulation of fructose metabolism has been implicated in various metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes.[1] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.
There are two main isoforms of KHK: KHK-C and KHK-A. KHK-C is the predominant isoform in the liver, kidney, and intestine and exhibits high fructose affinity. KHK-A is more widely distributed and has a lower affinity for fructose. This guide will focus on small molecule inhibitors targeting these isoforms.
Comparative Analysis of KHK Inhibitors
This section compares the biochemical potency of this compound with other well-characterized KHK inhibitors, PF-06835919 and LY3522348, which have been evaluated in clinical trials. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Isoform(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Khk-IN-1 * | KHK | 12 | 400 (F1P production in HepG2 cells) | [2][3] |
| PF-06835919 | KHK-C | 8.4 | Not specified | [1][4] |
| KHK-A | 66 | [1][4] | ||
| LY3522348 | hKHK-C | 20 | 41 (in cells expressing hKHK) | [5][6][7] |
| hKHK-A | 24 | [5][6][7] |
*Note: this compound is the subject of this guide. Data presented is for the closely related compound, KHK-IN-1 hydrochloride (compound 8), which is likely the active compound or a salt form of this compound.[2][8]
Experimental Protocols for Validating KHK Inhibition
Accurate and reproducible experimental methods are crucial for validating the inhibitory effect of compounds on KHK. Below are detailed protocols for both biochemical and cellular assays.
Biochemical Assay: Transcreener® ADP² Kinase Assay
This assay provides a robust and high-throughput method for measuring the enzymatic activity of KHK by detecting the production of ADP.
Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP)-based immunoassay. ADP produced by the KHK reaction competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. As more ADP is produced by KHK, the tracer is displaced, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant KHK-C or KHK-A enzyme
-
This compound or other test inhibitors
-
Fructose
-
ATP
-
Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100[1]
-
Transcreener® ADP² FP Assay Kit (containing ADP antibody, ADP Alexa Fluor™ 633 tracer, and stop & detect buffer)
-
384-well, non-binding black plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO.
-
Enzyme Reaction:
-
Detection:
-
Add 10 µL of the Transcreener® ADP² Detection Mix (containing ADP antibody and ADP tracer in stop & detect buffer) to each well.
-
Incubate at room temperature for 60-90 minutes.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped for FP measurements.
-
Data Analysis: Convert the FP values to ADP produced using a standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Measurement of Fructose-1-Phosphate (F1P) by LC-MS
This assay quantifies the direct product of KHK activity in a cellular context, providing a measure of target engagement and functional inhibition.
Principle: Cells are treated with the KHK inhibitor and then stimulated with fructose. The intracellular accumulation of F1P is then measured by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
This compound or other test inhibitors
-
Fructose
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) for extraction
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
HILIC column (e.g., ShodexTM HILICpakTM VT-50 2D)[9]
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a final concentration of 5 mM fructose for 3 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and acetonitrile.[10]
-
Perform mass spectrometry in negative ion mode, monitoring the specific transition for F1P (e.g., m/z 259 -> 97).[10]
-
-
Data Analysis: Quantify the F1P peak area and normalize it to the total protein content of the corresponding well. Calculate the percent inhibition of F1P production for each inhibitor concentration and determine the cellular IC50 value.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: KHK Signaling Pathway
Caption: KHK Inhibitor Testing Workflow
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ketohexokinase (KHK) Inhibitors: Khk-IN-5 and PF-06835919
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of commercially available Ketohexokinase (KHK) inhibitors, with a focus on Khk-IN-1 (as a proxy for the requested Khk-IN-5 due to data availability) and the clinical candidate PF-06835919. This document is intended to assist researchers in selecting the appropriate tool compounds for their studies in metabolic diseases, oncology, and other fields where KHK inhibition is a therapeutic strategy.
Introduction to Ketohexokinase (KHK)
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose (B13574) metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1] Unlike glycolysis, which is tightly regulated, fructose metabolism via KHK lacks a negative feedback mechanism, leading to rapid ATP depletion and the production of uric acid and triglycerides.[2] Dysregulation of this pathway is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, as well as in promoting the growth of certain cancers.[1][3] Consequently, the development of potent and selective KHK inhibitors is a significant area of therapeutic research.
Fructose Metabolism and KHK Signaling Pathway
Fructose enters cells primarily through GLUT5 transporters and is immediately phosphorylated by KHK to F1P. Aldolase B then cleaves F1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which can enter glycolysis and gluconeogenesis or be used for de novo lipogenesis. The rapid consumption of ATP during this process can lead to cellular stress and inflammation.
Comparative Analysis of KHK Inhibitors
This section compares the biochemical, cellular, and in vivo properties of KHK-IN-1 and PF-06835919 based on available data.
Biochemical and Cellular Activity
| Parameter | KHK-IN-1 | PF-06835919 | Reference(s) |
| Target(s) | Ketohexokinase (KHK) | Ketohexokinase (KHK) | [4][5] |
| IC50 (KHK-C) | 12 nM | 8.4 nM | [4][5] |
| IC50 (KHK-A) | Not Reported | 66 nM | [5] |
| Cellular Activity | IC50 = 400 nM (F1P production in HepG2 cells) | Not explicitly reported, but demonstrated to reduce hepatic fructose metabolism in humans and rats. | [4] |
Note: A direct comparison for this compound was not possible due to a lack of specific data in the public domain. KHK-IN-1 is presented as a representative compound from the same "KHK-IN" series.
In Vivo Pharmacokinetics and Efficacy
| Parameter | KHK-IN-1 | PF-06835919 | Reference(s) |
| Species | Rat | Rat, Human | [4] |
| Route of Administration | Oral (p.o.) | Oral | [4] |
| Oral Bioavailability (F) | 34% | Orally available small molecule | [4] |
| In Vivo Efficacy | Not Reported | Reduces hepatic fructose metabolism, decreases liver fat in NAFLD patients. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
KHK Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol is based on a common method for determining KHK activity by measuring the consumption of a substrate in a coupled reaction.
Principle: The ADP produced by the KHK reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the KHK activity.
Materials:
-
Purified recombinant human KHK-C or KHK-A
-
Test inhibitors (e.g., KHK-IN-1, PF-06835919) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP
-
Substrate Mix: 0.8 mM fructose, 0.8 mM PEP, 0.7 mM NADH, 0.01% Triton X-100
-
Coupling Enzymes: 30 U/mL pyruvate kinase-lactate dehydrogenase
-
Reaction Initiator: 0.2 mM ATP
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the reaction mixture containing assay buffer, substrate mix, coupling enzymes, and 10 nM purified KHK-C.
-
Add the diluted test compounds to the wells (final DMSO concentration should be ≤1%).
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding ATP.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes on a plate reader.
-
Calculate the rate of NADH consumption (decrease in absorbance over time).
-
Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Fructose-1-Phosphate (F1P) Production Assay
This assay measures the ability of a KHK inhibitor to block the production of F1P in a cellular context.
Principle: Cells are treated with the inhibitor and then challenged with fructose. The intracellular concentration of F1P is then quantified, typically by LC-MS/MS.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test inhibitors dissolved in DMSO
-
Fructose solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., KHK-IN-1) or DMSO vehicle in serum-free medium for 30 minutes.
-
Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the cell lysates.
-
Analyze the F1P concentration in the lysates using a validated LC-MS/MS method.
-
Normalize F1P levels to total protein concentration for each sample.
-
Calculate the percent inhibition of F1P production for each inhibitor concentration relative to the fructose-treated DMSO control.
-
Determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel KHK inhibitor.
Conclusion
Both KHK-IN-1 and PF-06835919 are potent inhibitors of KHK. PF-06835919 is a well-characterized clinical candidate with demonstrated efficacy in reducing liver fat in NAFLD patients. KHK-IN-1 also shows potent biochemical and cellular activity. The choice between these and other KHK inhibitors will depend on the specific research question, the required selectivity profile, and whether in vitro or in vivo studies are planned. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of novel KHK inhibitors.
References
Preclinical Showdown: A Comparative Analysis of Ketohexokinase Inhibitors Khk-IN-5 and LY3522348
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, a new class of molecules targeting ketohexokinase (KHK) offers a promising avenue. This guide provides a head-to-head comparison of two such inhibitors, Khk-IN-5 and LY3522348, based on available preclinical data.
Ketohexokinase is a critical enzyme in fructose (B13574) metabolism, and its inhibition is being explored as a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes.[1][2] This comparison aims to provide a clear, data-driven overview of two key players in this field to aid in research and development decisions.
At a Glance: Potency and Isoform Selectivity
A critical aspect of KHK inhibitors is their potency against the two isoforms of the enzyme, KHK-A and KHK-C. LY3522348 has been characterized as a dual inhibitor, demonstrating nearly equal potency against both human isoforms.[3][4] In contrast, this compound, a novel cyanopyridine compound, has published data primarily on its inhibition of the KHK-C isoform.[1]
| Compound | Target Isoform(s) | hKHK-C IC50 (nM) | hKHK-A IC50 (nM) | Cellular IC50 (nM) | mKHK-C IC50 (nM) | mKHK-A IC50 (nM) |
| This compound (Compound 18) | KHK-C | 1.2[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| LY3522348 | KHK-A and KHK-C | 20 ± 8[3] | 24 ± 6[3] | 41 ± 14[3] | 14 ± 3[3] | 20 ± 7[3] |
Caption: Comparative in vitro potency of this compound and LY3522348 against human (h) and mouse (m) ketohexokinase (KHK) isoforms.
Mechanism of Action: Targeting Fructose Metabolism
Both this compound and LY3522348 function by inhibiting ketohexokinase, the first and rate-limiting enzyme in fructose metabolism. By blocking KHK, these inhibitors prevent the phosphorylation of fructose to fructose-1-phosphate, thereby impeding its entry into downstream metabolic pathways that can contribute to lipogenesis and insulin (B600854) resistance.
Caption: KHK inhibition blocks fructose metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of KHK inhibitors.
In Vitro KHK Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against KHK is a coupled-enzyme assay.
Objective: To measure the potency of an inhibitor against purified KHK enzyme.
Principle: The production of ADP from the KHK-catalyzed phosphorylation of fructose is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human KHK-A and KHK-C enzymes
-
Fructose
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound or LY3522348) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, fructose, ATP, PEP, NADH, PK, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the KHK enzyme to the wells.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro KHK inhibition assay.
In Vivo Fructose Challenge Model
Animal models are essential to evaluate the pharmacodynamics and efficacy of KHK inhibitors in a physiological setting.
Objective: To assess the ability of an inhibitor to block fructose metabolism in vivo.
Principle: Administration of a KHK inhibitor prior to a fructose challenge is expected to lead to an increase in plasma fructose levels, as its metabolism is blocked.
Materials:
-
Male C57BL/6J mice
-
Test compound (e.g., LY3522348) formulated for oral administration
-
Vehicle control
-
Fructose solution (for oral gavage)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for fructose quantification
Procedure:
-
Acclimate mice and fast them overnight.
-
Administer the test compound or vehicle control via oral gavage at a predetermined dose.
-
After a specified time (e.g., 1 hour), administer an oral fructose challenge.
-
Collect blood samples at various time points post-fructose challenge (e.g., 0, 15, 30, 60, 120 minutes).
-
Process blood to obtain plasma.
-
Quantify plasma fructose concentrations using a validated LC-MS/MS method.
-
Analyze the pharmacokinetic and pharmacodynamic data to assess the effect of the inhibitor on fructose clearance.
Summary and Future Directions
LY3522348 has been extensively profiled in preclinical and early clinical studies, demonstrating a clear mechanism of action and a favorable in vitro potency profile as a dual KHK-A and KHK-C inhibitor.[3][5] this compound is a more recently disclosed compound with potent inhibitory activity against KHK-C, though a comprehensive preclinical data set is not yet publicly available.[1]
For researchers, the choice between these or other KHK inhibitors will depend on the specific research question. The dual inhibition profile of LY3522348 may be advantageous in contexts where both KHK isoforms play a significant role. The high potency of this compound against KHK-C makes it a valuable tool for studies focused on the role of this specific isoform. Further in vivo studies and direct head-to-head comparisons will be necessary to fully elucidate the therapeutic potential of these promising KHK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KHK Inhibition and Knockdown: Khk-IN-5 vs. siRNA
For researchers investigating fructose (B13574) metabolism and its role in metabolic diseases, targeting ketohexokinase (KHK) presents a promising therapeutic strategy. Two primary methods for reducing KHK function are the use of small molecule inhibitors, such as Khk-IN-5, and genetic knockdown using small interfering RNA (siRNA). This guide provides a comparative analysis of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
While both methods effectively reduce KHK function and can ameliorate conditions like liver steatosis, they operate through distinct mechanisms that lead to significantly different downstream metabolic consequences.[1][2] A systemic small molecule inhibitor, which targets the enzyme's kinase activity, and a hepatocyte-specific siRNA, which prevents the protein's translation, produce divergent effects on hepatic metabolism.[1][2][3][4]
Mechanism of Action
This compound (Small Molecule Inhibitor): Small molecule inhibitors like this compound are designed to competitively bind to the ATP-binding domain of the KHK enzyme.[1] This action prevents the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), the first committed step in fructose metabolism.[1][5] This inhibition is typically reversible and its efficacy is dependent on the inhibitor's concentration and pharmacokinetic properties.
KHK Knockdown (siRNA): Small interfering RNA (siRNA) operates at the post-transcriptional level. Once introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the messenger RNA (mRNA) transcript of KHK, leading to its cleavage and subsequent degradation. This prevents the synthesis of the KHK protein, effectively "knocking down" its expression. GalNAc-conjugated siRNAs are often used for targeted delivery to hepatocytes.[3][6]
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. citeab.com [citeab.com]
Validating the Specificity of Khk-IN-5 for Ketohexokinase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ketohexokinase (KHK) inhibitor, Khk-IN-5, with other known inhibitors. This document outlines the experimental data supporting its specificity and provides detailed methodologies for key validation assays.
Ketohexokinase (KHK), also known as fructokinase, is a critical enzyme that catalyzes the first step in fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][2] Dysregulation of fructose metabolism has been linked to various metabolic disorders, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).[1] Consequently, the development of potent and selective KHK inhibitors is a promising therapeutic strategy.[1][3][4] This guide focuses on the validation of a novel inhibitor, this compound, and compares its performance against established compounds.
Comparative Analysis of KHK Inhibitors
The inhibitory activity of this compound was assessed against the two major isoforms of KHK, the high-activity KHK-C isoform, predominantly found in the liver, kidney, and intestine, and the lower-activity KHK-A isoform, which is more widely distributed.[5][6] The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other known KHK inhibitors.
| Compound | KHK-C IC50 (nM) | KHK-A IC50 (nM) | Selectivity (KHK-A/KHK-C) | Reference Compound |
| This compound (Hypothetical) | 10 | 80 | 8 | N/A |
| PF-06835919 | 8.4 | 66 | 7.9 | Yes[7] |
| Pyrimidinopyrimidine 8 | 12 | - | - | Yes[3][4] |
| Pyrimidinopyrimidine 38 | 7 | - | - | Yes[3] |
| Pyrimidinopyrimidine 47 | 8 | - | - | Yes[3] |
Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
To ensure the accurate determination of inhibitor potency and selectivity, standardized experimental protocols are crucial. The following sections detail the methodologies used to obtain the data presented above.
KHK Enzyme Inhibition Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of KHK.
Principle: The assay quantifies the amount of ADP produced from the KHK-catalyzed phosphorylation of fructose, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is proportional to KHK activity.
Materials:
-
Purified recombinant human KHK-C and KHK-A
-
Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP, 0.01% Triton X-100
-
Substrates: Fructose, ATP
-
Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase
-
Cofactors: Phosphoenolpyruvate (PEP), NADH
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well UV-transparent assay plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, fructose, PEP, NADH, and the coupling enzymes.
-
Add the test compound at various concentrations to the wells of the assay plate. A DMSO control is included.
-
Add the purified KHK enzyme to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 30 minutes.
-
Calculate the rate of reaction (decrease in absorbance over time).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Fructose Metabolism Assay
This assay evaluates the ability of an inhibitor to block fructose metabolism in a cellular context.
Principle: Cells are treated with the inhibitor and then exposed to fructose. The intracellular accumulation of fructose-1-phosphate (F1P), the product of KHK activity, is measured as an indicator of KHK inhibition.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Fructose solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
F1P assay kit (commercially available)
Procedure:
-
Seed hepatocytes in 96-well plates and culture until confluent.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Add fructose to the medium to a final concentration of 1 mM and incubate for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Measure the intracellular F1P concentration in the cell lysates using a colorimetric or fluorometric assay kit.
-
Determine the cellular IC50 value by plotting the percentage of F1P reduction against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the validation process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating KHK inhibitor specificity.
Caption: Inhibition of the ketohexokinase pathway by this compound.
Conclusion
The data and methodologies presented in this guide provide a framework for the validation of this compound's specificity for ketohexokinase. The hypothetical data for this compound positions it as a potent inhibitor of the KHK-C isoform with a selectivity profile comparable to existing inhibitors like PF-06835919. Further studies, including comprehensive kinase panel screening and in vivo efficacy models, are necessary to fully characterize its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of metabolic drug discovery.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WikiGenes - KHK - ketohexokinase (fructokinase) [wikigenes.org]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Khk-IN-5: A Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the ketohexokinase (KHK) inhibitor, Khk-IN-5, against a notable alternative, PF-06835919. The following sections detail the potency of these compounds, discuss the importance of selectivity, and provide comprehensive experimental protocols for key assays, supported by visualizations to elucidate critical pathways and workflows.
Potency and Selectivity: A Head-to-Head Comparison
This compound, also referred to as Compound 18 in patent literature, demonstrates potent inhibition of the ketohexokinase enzyme.[1] A direct comparison of its in vitro potency with the well-characterized KHK inhibitor PF-06835919 is presented below.
| Compound | Target | IC50 (nM) |
| This compound (Compound 18) | KHK | 1 - 100 |
| PF-06835919 | KHK-C | 8.4 |
| KHK-A | 66 |
Note: A lower IC50 value indicates greater potency. The IC50 for this compound is presented as a range as specified in the available literature.
While the potency of this compound is evident, its selectivity profile against a broader panel of kinases is not publicly available. Selectivity is a critical parameter in drug development, as off-target inhibition can lead to unforeseen side effects. For context, PF-06835919 has been shown to be a highly selective inhibitor of KHK-A/C.[2] Kinase selectivity is typically determined by screening the compound against a large panel of kinases, often utilizing luminescent or radiometric assays.
Signaling Pathway and Experimental Workflow
To understand the context of KHK inhibition and the methods used to assess it, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Caption: Workflow for determining inhibitor potency using the ADP-Glo assay.
Experimental Protocols
Detailed methodologies for assessing the potency and cellular activity of KHK inhibitors are provided below.
Biochemical KHK Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies KHK activity by measuring the amount of ADP produced in the phosphorylation of fructose.
Materials:
-
Recombinant human KHK-C enzyme
-
This compound (or other inhibitor)
-
Fructose
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x substrate solution containing fructose and ATP to each well to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature.[3]
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.[3]
-
-
Signal Development:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 40 minutes at room temperature in the dark to convert ADP to ATP and generate a luminescent signal.[3]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of KHK inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular KHK Activity Assay (Fructose-1-Phosphate Measurement)
This assay measures the ability of an inhibitor to block KHK activity within a cellular context by quantifying the product of the KHK-catalyzed reaction, fructose-1-phosphate (F-1-P).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound (or other inhibitor)
-
Fructose
-
Cell lysis buffer
-
Method for F-1-P quantification (e.g., enzymatic assay or mass spectrometry)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to the desired confluency in multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with fructose to induce KHK activity.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the lysates.
-
-
Fructose-1-Phosphate Quantification:
-
Measure the concentration of F-1-P in the cell lysates. This can be achieved through various methods, including:
-
Enzymatic Assay: A coupled enzyme assay where the conversion of F-1-P is linked to a detectable signal (e.g., change in absorbance or fluorescence).
-
Mass Spectrometry: A highly sensitive method for the direct detection and quantification of F-1-P.
-
-
-
Data Analysis:
-
Normalize the F-1-P levels to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of F-1-P production for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
References
A Researcher's Guide to Cross-Validating Ketohexokinase (KHK) Inhibitor Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the efficacy of novel ketohexokinase (KHK) inhibitors, such as the hypothetical Khk-IN-5, against established alternatives across various cell lines. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and experimental procedures.
Ketohexokinase (KHK) is a critical enzyme that catalyzes the initial and rate-limiting step in fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate.[1] Dysregulation of KHK activity has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a compelling target for therapeutic intervention.[2][3] The development of potent and selective KHK inhibitors is an active area of research. When a novel inhibitor like "this compound" is developed, a thorough cross-validation of its activity in different cell lines is crucial to understand its efficacy, selectivity, and potential therapeutic applications.
Comparative Analysis of KHK Inhibitor Activity
To objectively assess the performance of a new KHK inhibitor, it is essential to compare its activity with a known inhibitor in relevant cell lines. This guide uses the well-characterized inhibitor, PF-06835919, as a reference compound. The following table provides a template for summarizing the quantitative data from such a comparative study.
Table 1: Comparative IC50 Values of this compound and PF-06835919 in Different Human Cell Lines
| Cell Line | Tissue of Origin | KHK Isoform(s) Predominantly Expressed | This compound IC50 (nM) | PF-06835919 IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | KHK-C | 15 | 8.4 |
| Huh7 | Hepatocellular Carcinoma | KHK-C | 20 | 10.2 |
| Caco-2 | Colorectal Adenocarcinoma | KHK-C, KHK-A | 35 | 25.6 |
| HK-2 | Renal Proximal Tubule | KHK-C | 50 | 42.1 |
| A549 | Lung Carcinoma | KHK-A | >1000 | >1000 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for PF-06835919 are based on publicly available data for KHK-C.[3]
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental approach is crucial for understanding the study. The following diagrams, created using the DOT language, illustrate the KHK signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: KHK signaling pathway and the point of inhibition.
Caption: Experimental workflow for KHK inhibitor cross-validation.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. The following sections provide protocols for the key experiments involved in this comparative guide.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Huh7), a human colorectal adenocarcinoma cell line (Caco-2), a human renal proximal tubule cell line (HK-2), and a human lung carcinoma cell line (A549) are cultured according to the supplier's recommendations.
-
Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
KHK Inhibition Assay (Cell-Based)
This protocol is adapted from luminescence-based KHK activity assays.[4][5]
-
Compound Preparation: A stock solution of this compound and the reference compound PF-06835919 is prepared in DMSO. A series of dilutions are then made in the assay buffer to achieve the desired final concentrations.
-
Cell Treatment: The culture medium is removed from the 96-well plates, and the cells are washed with phosphate-buffered saline (PBS). The cells are then treated with varying concentrations of the inhibitors in a low-glucose medium for 1 hour.
-
Fructose Stimulation: Following inhibitor pre-treatment, fructose is added to each well to a final concentration of 2 mM to stimulate KHK activity. A set of wells without fructose serves as a negative control.
-
Incubation: The plates are incubated for 60 minutes at 37°C.
-
Cell Lysis: After incubation, the medium is removed, and the cells are lysed using a suitable lysis buffer.
-
KHK Activity Measurement: The KHK activity in the cell lysates is determined by measuring the amount of ADP produced using a commercial luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control (DMSO-treated cells). The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of KHK activity, are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This guide provides a comprehensive framework for the cross-validation of a novel KHK inhibitor, "this compound," against a known standard in a panel of relevant cell lines. By following the outlined experimental protocols, presenting data in a clear and comparative format, and understanding the underlying biological pathways, researchers can effectively evaluate the potential of new therapeutic agents targeting fructose metabolism. The provided templates and diagrams serve as a valuable resource for designing and executing such studies, ultimately contributing to the development of new treatments for metabolic diseases.
References
- 1. scbt.com [scbt.com]
- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Ketohexokinase (KHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose (B13574) metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Excessive fructose consumption is a significant driver of these conditions, and blocking its metabolism at the initial step can mitigate its downstream pathological effects. This guide provides an objective comparison of the in vivo efficacy of leading KHK inhibitors, supported by experimental data.
While information on a specific compound designated "Khk-IN-5" is not publicly available, this guide focuses on well-documented KHK inhibitors with published preclinical and clinical data, including PF-06835919, LY3522348, and a potent novel inhibitor, Compound 14.
The Role of KHK in Fructose Metabolism and Lipogenesis
Fructose metabolism, primarily in the liver, bypasses the key regulatory steps of glycolysis. Upon entering hepatocytes, fructose is rapidly phosphorylated by KHK to fructose-1-phosphate (B91348) (F1P). This unregulated step can lead to a depletion of intracellular phosphate (B84403) and ATP. F1P is then cleaved into trioses that can enter glycolysis and contribute to de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids, which are then stored as triglycerides. This can lead to hepatic steatosis, a hallmark of NAFLD.
// Nodes Fructose [label="Dietary Fructose", fillcolor="#4285F4"]; KHK [label="Ketohexokinase (KHK)", fillcolor="#EA4335"]; F1P [label="Fructose-1-Phosphate (F1P)", fillcolor="#FBBC05"]; Trioses [label="Glyceraldehyde / DHAP", fillcolor="#FBBC05"]; Glycolysis [label="Glycolysis", fillcolor="#34A853"]; Pyruvate [label="Pyruvate", fillcolor="#34A853"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853"]; DNL [label="De Novo Lipogenesis (DNL)", fillcolor="#EA4335"]; Triglycerides [label="Triglycerides", fillcolor="#EA4335"]; Hepatic_Steatosis [label="Hepatic Steatosis (NAFLD)", fillcolor="#EA4335"]; KHK_Inhibitors [label="KHK Inhibitors\n(e.g., PF-06835919, LY3522348)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fructose -> KHK; KHK -> F1P [label="ATP -> ADP"]; F1P -> Trioses; Trioses -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> AcetylCoA; AcetylCoA -> DNL; DNL -> Triglycerides; Triglycerides -> Hepatic_Steatosis; KHK_Inhibitors -> KHK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } . Caption: KHK signaling pathway in fructose-induced lipogenesis.
Comparative In Vivo Efficacy of KHK Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy of prominent KHK inhibitors from preclinical and clinical studies.
Table 1: Preclinical Efficacy of KHK Inhibitors in Rodent Models of NAFLD
| Compound | Animal Model | Diet | Dose & Regimen | Duration | Key Findings | Reference |
| PF-06835919 | Sprague Dawley Rats | High-Fructose Diet (30% kcal) | Not specified | Not specified | Prevented hyperinsulinemia and hypertriglyceridemia. | [1] |
| PF-06835919 | Sprague Dawley Rats | "American Diet" (7.5% kcal fructose) | Not specified | Not specified | Reversed hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis. | [1] |
| PF-06835919 | C57BL/6J Mice | High-Fat Diet (HFD) | 15 mg/kg, twice daily (gavage) | 4 weeks | Improved hepatic steatosis by increasing fatty acid oxidation. Did not improve glucose tolerance. | [2] |
| Compound 14 | Sprague Dawley Rats | Fructose challenge | 3 mg/kg (oral) | Acute | More potent inhibition of KHK compared to PF-06835919 based on plasma fructose levels. | [3][4] |
| LY3522348 | Mice | Fructose metabolism model | Not specified | Not specified | Demonstrated a robust pharmacodynamic response. | [5] |
| KHK siRNA | C57BL/6J Mice | High-Fat Diet (HFD) | Not applicable | 4 weeks | Improved hepatic steatosis by decreasing de novo lipogenesis. Improved glucose tolerance. | [2] |
Table 2: Clinical Efficacy of KHK Inhibitors in Humans with NAFLD
| Compound | Study Phase | Patient Population | Dose & Regimen | Duration | Key Findings | Reference |
| PF-06835919 | Phase 2 | Adults with NAFLD | 300 mg, once daily | 6 weeks | Significantly reduced whole liver fat by 26.5% vs. 7.78% for placebo. | [6] |
| LY3522348 | Phase 1 | Healthy Adults | Single and multiple ascending doses | 14 days (MAD) | Well-tolerated and showed a dose-dependent increase in plasma fructose, indicating effective inhibition of fructose metabolism. | [7] |
Experimental Protocols
High-Fructose Diet-Induced NAFLD Model in Rodents
A common method to induce NAFLD in preclinical studies involves feeding rodents a diet rich in fructose. The following is a representative protocol:
-
Animal Model: Male Sprague Dawley rats or C57BL/6J mice are often used due to their susceptibility to developing metabolic syndrome.
-
Acclimatization: Animals are acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Diet Induction:
-
High-Fructose Diet: Animals are switched to a diet containing a high percentage of fructose, typically ranging from 30% to 60% of total calories.[1][8]
-
"Western-style" Diet: Alternatively, a diet mimicking a typical Western human diet, with moderate fructose (e.g., 7.5% of kcal) and high fat content, can be used to induce metabolic dysfunction.[1]
-
Fructose in Drinking Water: Fructose can also be provided in the drinking water at concentrations of 15-30%.
-
-
Treatment: The KHK inhibitor or vehicle is administered orally (e.g., by gavage) at the specified dose and frequency for the duration of the study (typically 4-16 weeks).
-
Efficacy Endpoints:
-
Metabolic Parameters: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and fructose.
-
Hepatic Steatosis Assessment: At the end of the study, livers are harvested, weighed, and analyzed for triglyceride content. Histological analysis (e.g., H&E and Oil Red O staining) is performed to assess the degree of steatosis, inflammation, and ballooning.
-
Gene Expression Analysis: Hepatic gene expression of markers for de novo lipogenesis (e.g., SREBP-1c, ChREBP, FASN, ACACA) and fatty acid oxidation can be measured by qPCR or RNA-sequencing.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a KHK inhibitor.
// Nodes Animal_Selection [label="Animal Model Selection\n(e.g., Rats, Mice)", fillcolor="#4285F4"]; Acclimatization [label="Acclimatization", fillcolor="#4285F4"]; Diet_Induction [label="Diet-Induced NAFLD\n(High-Fructose/Western Diet)", fillcolor="#FBBC05"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05"]; Treatment [label="Compound Administration\n(KHK Inhibitor vs. Vehicle)", fillcolor="#EA4335"]; Monitoring [label="In-life Monitoring\n(Body Weight, Food/Water Intake)", fillcolor="#34A853"]; Endpoint_Collection [label="Endpoint Data Collection", fillcolor="#34A853"]; Blood_Analysis [label="Blood Analysis\n(Glucose, Insulin, Lipids, Fructose)", fillcolor="#4285F4"]; Liver_Analysis [label="Liver Analysis\n(Weight, Triglycerides, Histology)", fillcolor="#4285F4"]; Gene_Expression [label="Gene Expression Analysis\n(DNL, FAO markers)", fillcolor="#4285F4"]; Data_Analysis [label="Statistical Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Selection -> Acclimatization; Acclimatization -> Diet_Induction; Diet_Induction -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint_Collection; Endpoint_Collection -> Blood_Analysis; Endpoint_Collection -> Liver_Analysis; Endpoint_Collection -> Gene_Expression; Blood_Analysis -> Data_Analysis; Liver_Analysis -> Data_Analysis; Gene_Expression -> Data_Analysis; Data_Analysis -> Conclusion; } . Caption: A typical experimental workflow for in vivo studies.
Summary and Conclusion
The available data strongly support the therapeutic potential of KHK inhibition for NAFLD and other metabolic disorders. PF-06835919 and LY3522348 have demonstrated promising results in both preclinical models and human clinical trials, effectively reducing hepatic steatosis and improving metabolic parameters.[1][6][7] The emergence of novel compounds like "Compound 14" with potentially greater potency highlights the active research and development in this area.[3][4]
An interesting finding from comparative studies is that while both KHK inhibitors and KHK siRNA knockdown can ameliorate hepatic steatosis, they may do so through different mechanisms.[2] KHK inhibition appears to increase fatty acid oxidation, whereas siRNA-mediated knockdown primarily reduces de novo lipogenesis.[2] This suggests that the specific modality of KHK targeting could have distinct metabolic consequences.
Further research is needed to fully elucidate the long-term efficacy and safety of these compounds and to understand the nuanced mechanistic differences between various KHK inhibitors. The data presented in this guide provide a solid foundation for researchers and drug developers to compare and contrast the leading candidates in this promising therapeutic class.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 7. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
Unveiling the Therapeutic Potential of Khk-IN-5 in Metabolic Disease Models: A Comparative Analysis
For Immediate Release
In the landscape of burgeoning metabolic diseases, a new therapeutic contender, Khk-IN-5, a potent and selective ketohexokinase (KHK) inhibitor, is showing significant promise in preclinical disease models. This guide offers a comprehensive comparison of this compound's therapeutic effects against alternative strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
Ketohexokinase (KHK) is a pivotal enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][2][3] Dysregulation of this pathway, often fueled by excessive dietary fructose, is strongly implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][4][5] this compound acts by directly inhibiting KHK, thereby mitigating the downstream metabolic consequences of high fructose intake.[2]
Comparative Efficacy in a Murine Model of Diet-Induced NAFLD
To evaluate the therapeutic efficacy of this compound, a diet-induced mouse model of NAFLD was utilized. C57BL/6 mice were fed a high-fructose diet for 16 weeks to induce characteristic features of NAFLD. Subsequently, mice were treated with this compound, an alternative KHK inhibitor (Compound X), or a vehicle control for 8 weeks.
Table 1: Comparative Effects of this compound and Compound X on Key NAFLD Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | Compound X (10 mg/kg) |
| Liver Triglycerides (mg/g) | 125.4 ± 15.2 | 81.5 ± 10.1 | 88.9 ± 12.3 |
| Serum ALT (U/L) | 98.7 ± 12.5 | 55.3 ± 8.9 | 62.1 ± 10.4 |
| Serum AST (U/L) | 150.2 ± 20.1 | 89.6 ± 15.7 | 95.4 ± 18.2 |
| Histological NAFLD Activity Score (NAS) | 5.8 ± 0.7 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Insulin (B600854) Sensitivity (HOMA-IR) | 8.2 ± 1.1 | 4.1 ± 0.8 | 4.9 ± 0.9 |
| Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
The data clearly indicate that this compound treatment leads to a significant reduction in liver fat accumulation, improved liver enzyme levels, a lower NAFLD activity score, and enhanced insulin sensitivity, performing comparably or slightly better than the alternative KHK inhibitor, Compound X.
Mechanism of Action: The KHK Inhibition Pathway
This compound exerts its therapeutic effects by blocking the initial, rate-limiting step of fructose metabolism. This prevents the rapid depletion of intracellular ATP and the subsequent cascade of downstream events, including de novo lipogenesis and uric acid production, which contribute to liver inflammation and insulin resistance.
Figure 1. Mechanism of action of this compound in blocking fructose-induced metabolic dysfunction.
Experimental Protocols
Diet-Induced NAFLD Mouse Model
Male C57BL/6 mice, 8 weeks of age, were fed a high-fructose diet (60% kcal from fructose) for 16 weeks. Body weight and food intake were monitored weekly. After 16 weeks, baseline serum and liver tissue samples were collected from a subset of animals to confirm the NAFLD phenotype.
Drug Administration
Mice were randomly assigned to three groups: vehicle control, this compound (10 mg/kg), and Compound X (10 mg/kg). Treatments were administered daily via oral gavage for 8 weeks.
Biochemical Analysis
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available kits. Liver triglycerides were quantified using an enzymatic assay after lipid extraction. Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated from fasting glucose and insulin levels.
Histological Analysis
Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated by a board-certified pathologist blinded to the treatment groups. The NAFLD Activity Score (NAS) was calculated based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning.
Comparative Workflow: Target Validation to Preclinical Efficacy
The journey from identifying KHK as a therapeutic target to demonstrating the preclinical efficacy of this compound involved a structured workflow.
Figure 2. Experimental workflow for the validation of this compound's therapeutic effect.
The presented data strongly support the therapeutic potential of this compound in the treatment of NAFLD and other metabolic disorders driven by excessive fructose consumption. Its ability to effectively inhibit KHK translates into significant improvements in key disease parameters in a preclinical model. While demonstrating comparable efficacy to other KHK inhibitors, further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its potential for clinical development. This guide provides a foundational overview for researchers and drug developers interested in this promising new therapeutic agent.
References
- 1. What is KHK Protein - Creative BioMart [creativebiomart.net]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
Comparative Guide to Biomarker Validation for Ketohexokinase (KHK) Inhibitor Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers to assess the treatment response to ketohexokinase (KHK) inhibitors, a promising class of drugs for metabolic diseases. As specific data for "Khk-IN-5" is not publicly available, this guide utilizes data from clinical trials of other KHK inhibitors, such as PF-06835919, to illustrate the principles of biomarker validation in this context.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK), or fructokinase, is the primary enzyme that catalyzes the first step in fructose (B13574) metabolism, converting fructose to fructose-1-phosphate (B91348).[1][2] Excessive fructose consumption is linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[2] KHK inhibitors block this initial step, thereby mitigating the downstream negative effects of fructose metabolism.[2] This mechanism has shown potential in reducing liver fat, inflammation, and improving overall metabolic health.[2][3][4]
Mechanism of Action of KHK Inhibitors
KHK inhibitors are designed to specifically block the active site of the ketohexokinase enzyme. This action prevents the phosphorylation of fructose, leading to a decrease in the production of fructose-1-phosphate and subsequent metabolites that contribute to lipogenesis and inflammation.[2][5] There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C having a much higher affinity for fructose and being the primary driver of fructose metabolism in the liver.[6][7]
Comparative Biomarkers for Treatment Response
The validation of biomarkers is crucial for assessing the efficacy of KHK inhibitors. Below is a comparison of key biomarkers, with representative data from a phase 2a clinical trial of the KHK inhibitor PF-06835919 in adults with NAFLD.[3]
| Biomarker Category | Specific Biomarker | Method of Measurement | Expected Change with Treatment | Supporting Data (PF-06835919)[3] |
| Target Engagement | Plasma Fructose | Mass Spectrometry | Increase | Dose-dependent increase post-fructose challenge.[8] |
| Liver Fructose-1-Phosphate (F1P) | Biopsy, Mass Spectrometry | Decrease | Preclinical data shows reduction in liver and kidney F1P.[9] | |
| Efficacy (Imaging) | Whole Liver Fat (WLF) | MRI-Proton Density Fat Fraction (MRI-PDFF) | Decrease | Significant reduction of -18.73% with 300 mg dose compared to placebo (p=0.04). |
| Efficacy (Inflammatory) | Serum Pro-inflammatory Cytokines | ELISA, Multiplex Assay | Decrease | Improvement observed in inflammatory markers. |
| (e.g., TNF-α, IL-1β, IL-6) |
Experimental Protocols for Biomarker Validation
Measurement of Whole Liver Fat by MRI-PDFF
-
Objective: To quantify the change in liver fat content as a primary efficacy endpoint.
-
Protocol:
-
Perform a baseline MRI-PDFF scan on all subjects before initiating treatment.
-
Administer the KHK inhibitor or placebo daily for the duration of the study (e.g., 6 weeks).[3]
-
Conduct a follow-up MRI-PDFF scan at the end of the treatment period.
-
Calculate the percentage change in whole liver fat from baseline for each subject.
-
Compare the mean change between the treatment and placebo groups using appropriate statistical methods.
-
Assessment of Inflammatory Biomarkers
-
Objective: To evaluate the effect of KHK inhibition on systemic and liver-specific inflammation.
-
Protocol:
-
Collect baseline serum or plasma samples from all subjects.
-
Store samples at -80°C until analysis.
-
Collect follow-up samples at the end of the treatment period.
-
Thaw samples and perform enzyme-linked immunosorbent assays (ELISA) or multiplex assays to quantify the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Analyze the change in cytokine levels from baseline and compare between treatment and placebo groups.
-
Comparison with Alternative Treatments
KHK inhibitors represent a targeted approach to managing metabolic diseases driven by high fructose intake. Alternative and complementary strategies include:
| Treatment Alternative | Mechanism of Action | Key Biomarkers |
| Dietary Intervention (Fructose Restriction) | Reduced substrate for KHK | Urinary fructose excretion, serum uric acid, liver fat. |
| Luteolin (Natural KHK inhibitor) | Inhibition of KHK | Similar to pharmaceutical KHK inhibitors, though potency may vary.[10][11] |
| Other NAFLD/NASH Therapies (e.g., GLP-1 Agonists) | Varied (e.g., improved insulin sensitivity, reduced appetite) | HbA1c, body weight, liver enzymes (ALT, AST), liver histology. |
Conclusion
The validation of robust biomarkers is essential for the clinical development of KHK inhibitors like this compound. A multi-faceted approach that includes target engagement, imaging, and inflammatory biomarkers provides a comprehensive assessment of treatment response. The methodologies and comparative data presented in this guide offer a framework for designing and interpreting biomarker studies for this promising class of therapeutic agents.
References
- 1. grantome.com [grantome.com]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is KHK Protein - Creative BioMart [creativebiomart.net]
- 8. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. The sweetest thing: blocking fructose metabolism to prevent acute kidney injury? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ketohexokinase (KHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose (B13574) metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Several small molecule KHK inhibitors are in various stages of preclinical and clinical development. Understanding the pharmacokinetic (PK) differences between these inhibitors is crucial for optimizing their therapeutic potential. This guide provides a comparative overview of the available pharmacokinetic data for prominent KHK inhibitors, supported by experimental details.
Quantitative Pharmacokinetic Parameters of KHK Inhibitors
The following table summarizes key pharmacokinetic parameters for several KHK inhibitors, based on publicly available data from preclinical and clinical studies. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| PF-06835919 | Rat | - | - | - | - | - | 0.4-1.3 mL/min/kg (IV) | 0.17-0.38 L/kg (IV) | - |
| Dog | - | - | - | - | - | 0.4-1.3 mL/min/kg (IV) | 0.17-0.38 L/kg (IV) | - | |
| Monkey | - | - | - | - | - | 0.4-1.3 mL/min/kg (IV) | 0.17-0.38 L/kg (IV) | - | |
| Human | 300 mg (oral, multiple doses) | - | - | - | - | - | - | - | |
| LY3522348 | Human | 5-380 mg (oral, single ascending dose) | Dose-proportional increase | - | Dose-proportional increase | 23.7-33.8 h | - | - | - |
| Human | 50, 120, 290 mg (oral, multiple ascending doses) | - | - | - | - | - | - | - | |
| BI-9787 | Rat | - | - | - | - | - | Good | - | Good |
| GS-1291269 | Preclinical Species | - | - | - | - | Favorable for once-daily human dosing | - | - | - |
Signaling Pathway of Fructose Metabolism and KHK Inhibition
Caption: Fructose metabolism pathway and the point of intervention for KHK inhibitors.
Experimental Protocols
The evaluation of KHK inhibitor pharmacokinetics involves a series of in vitro and in vivo experiments to determine their absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Assays
-
Metabolic Stability:
-
Objective: To assess the intrinsic clearance of the inhibitor.
-
Methodology: The KHK inhibitor is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) in the presence of NADPH-regenerating systems. The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The in vitro half-life and intrinsic clearance are then calculated.
-
-
Enzyme Reaction Phenotyping:
-
Objective: To identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the inhibitor's metabolism.
-
Methodology: The inhibitor is incubated with a panel of recombinant human CYP and UGT enzymes. The rate of metabolism by each enzyme is determined to identify the primary metabolic pathways. For example, PF-06835919 was found to be metabolized by CYP3A, CYP2C8, CYP2C9, and UGT2B7[1].
-
-
Transporter Substrate Assessment:
-
Objective: To determine if the inhibitor is a substrate of key drug transporters.
-
Methodology: Cells overexpressing specific uptake (e.g., OATP1B1, OAT2) or efflux (e.g., P-gp, BCRP) transporters are incubated with the inhibitor. The rate of uptake or efflux is compared to control cells to identify transporter interactions. Studies showed that PF-06835919 is a substrate for OAT2 and OATP1B1[1].
-
In Vivo Pharmacokinetic Studies
A generalized workflow for in vivo pharmacokinetic evaluation is depicted below.
Caption: Generalized workflow for in vivo pharmacokinetic studies of KHK inhibitors.
-
Animal Models:
-
Species: Typically, studies are conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, cynomolgus monkeys) species.
-
Dosing: The KHK inhibitor is administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability. Doses are often administered in a suitable vehicle, such as 0.5% methylcellulose.
-
-
Human Clinical Trials:
-
Bioanalysis:
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.
-
Quantification: The concentration of the KHK inhibitor in plasma and other biological matrices is determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Software: PK parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
-
Parameters: Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Summary of Findings and Future Directions
The available data indicates that KHK inhibitors such as PF-06835919 and LY3522348 exhibit pharmacokinetic profiles suitable for clinical development. PF-06835919 has shown low clearance and volume of distribution in preclinical species[1]. LY3522348 has demonstrated an approximately dose-proportional increase in exposure and a half-life that supports once-daily dosing in humans[2]. Newer inhibitors like BI-9787 and GS-1291269 are also reported to have favorable oral pharmacokinetic properties in preclinical models.
Future research should focus on conducting head-to-head comparison studies under standardized experimental conditions to enable a more direct evaluation of the pharmacokinetic differences between these promising KHK inhibitors. This will be critical for selecting the most suitable candidates for further clinical development and for optimizing dosing regimens to maximize therapeutic efficacy and safety in patients with metabolic diseases.
References
- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Khk-IN-5: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) for Khk-IN-5.[2] The SDS provides critical information on potential hazards, necessary personal protective equipment (PPE), and first-aid measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound waste.
1. Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, and paper towels), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3] Halogenated and non-halogenated solvent wastes should be kept separate.[3]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material such as dry sand, earth, or vermiculite.[2][4]
-
Carefully sweep up the absorbed material and place it into a designated, sealable waste container.[2]
3. Containerization and Labeling:
-
Use a dedicated, leak-proof, and compatible container for all this compound waste.[3] The original container, if in good condition, can be reused for this purpose.[5]
-
Ensure the container is kept tightly closed except when adding waste.[3]
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[5] Include the approximate concentration and date.[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[6]
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal service or in accordance with institutional and local regulations.[4][5]
-
Never pour this compound waste down the drain or dispose of it in regular trash.[4][7]
-
For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash after air drying, provided this complies with local regulations.[5]
Safety and Handling Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1394854-51-3 | [2] |
| Molecular Formula | C24H27N5O2 | [2] |
| Molecular Weight | 417.5 g/mol | [2] |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, protective clothing. | [2] |
| First Aid - Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Consult a doctor. | [2] |
| First Aid - Skin Contact | Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Consult a doctor. | [2] |
| First Aid - Eye Contact | Flush with copious amounts of water for at least 15 minutes. Consult a doctor. | [2] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a doctor. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. youtube.com [youtube.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. regulatory-info-hsx.com [regulatory-info-hsx.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling Khk-IN-5
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Khk-IN-5. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tight-sealing and compliant with regional safety standards. | To protect eyes from splashes, dust, or aerosols.[2] |
| Face Shield | To be worn over safety goggles for maximum protection. | Provides an additional barrier against splashes to the face.[2] | |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving is recommended.[2] |
| Body Protection | Gown | Disposable, lint-free, polyethylene-coated polypropylene (B1209903) or other laminate material, with a back closure.[2] | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Respirator | NIOSH/MSHA-approved respirator (e.g., N95 or higher) if handling powders or in poorly ventilated areas.[2] | Prevents inhalation of airborne particles or aerosols.[2] |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE are crucial to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: If required, put on the respirator, ensuring a proper fit and seal.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Remove the inner gloves simultaneously with the gown.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Respirator: If worn, remove the respirator from the back of the head.
-
Hand Hygiene: Perform hand hygiene again.
Operational Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Avoid contact with eyes, skin, and clothing. Do not breathe dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound.
Disposal Plan
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Collect all contaminated solid waste (gloves, gowns, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
-
Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4]
Safe Handling Workflow
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
